molecular formula C7H9NO3 B1339410 4-cyanotetrahydro-2H-pyran-4-carboxylic acid CAS No. 848821-06-7

4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1339410
CAS No.: 848821-06-7
M. Wt: 155.15 g/mol
InChI Key: RCLMLYLFDJEUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyanooxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLMLYLFDJEUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575631
Record name 4-Cyanooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848821-06-7
Record name 4-Cyanooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its rigid tetrahydropyran core, substituted with two reactive functional groups—a nitrile and a carboxylic acid—at a quaternary center, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its characteristic reactivity, and its applications as a key intermediate in the development of novel therapeutics, particularly enzyme inhibitors and agents targeting the central nervous system.[1][2] The strategic placement of the cyano and carboxyl moieties allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the pursuit of new bioactive molecules.[1][2]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective utilization in research and development. Below is a summary of its key physicochemical data.

PropertyValueSource
CAS Number 848821-06-7[1]
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
Boiling Point 374.3°C at 760 mmHg (Predicted)[1]
Storage 2-8°C, under dry conditions[1]
Spectroscopic Profile

While experimentally obtained spectra for this specific compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the tetrahydropyran ring, typically in the range of 1.5-4.0 ppm. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield shift, typically above 10 ppm, though its visibility can be affected by the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by signals for the methylene carbons of the ring (typically 20-70 ppm), the quaternary carbon bearing the cyano and carboxyl groups, the nitrile carbon (around 115-125 ppm), and the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range).

  • Infrared (IR) Spectroscopy: The IR spectrum would display several characteristic absorption bands. A very broad peak from 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid.[3] A sharp, medium-intensity peak around 2240 cm⁻¹ would correspond to the C≡N stretch of the nitrile group.[4] The C=O stretch of the carboxylic acid would be visible as a strong absorption in the range of 1700-1725 cm⁻¹.[3]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) or, more commonly in electrospray ionization, the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, corresponding to the molecular weight of the compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a modified Strecker synthesis, starting from the readily available tetrahydro-4H-pyran-4-one. This multi-step, one-pot procedure involves the formation of an α-hydroxynitrile (cyanohydrin), followed by hydrolysis of the nitrile to a carboxylic acid.

Proposed Synthetic Workflow

G start Tetrahydro-4H-pyran-4-one intermediate1 Cyanohydrin Intermediate start->intermediate1 product This compound intermediate1->product  Acid or Base Catalysis, Heat intermediate2 α-aminonitrile (in classical Strecker) hydrolysis Hydrolysis of Nitrile

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established chemical principles for cyanohydrin formation and subsequent hydrolysis.

  • Cyanohydrin Formation:

    • To a stirred solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., ethanol/water mixture) at 0-5°C, add a solution of sodium cyanide (NaCN) in water dropwise.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Rationale: The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a stable cyanohydrin intermediate. The use of low temperatures helps to control the exothermic reaction.

  • Hydrolysis to Carboxylic Acid:

    • To the reaction mixture containing the cyanohydrin intermediate, add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution).

    • Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia (if under basic conditions) or by chromatographic methods.

    • Rationale: Under acidic or basic conditions, the nitrile group is hydrolyzed to a carboxylic acid. This is a well-established transformation of nitriles.[5]

    • Upon completion, cool the reaction mixture to room temperature.

    • If the hydrolysis was performed under acidic conditions, carefully neutralize the solution with a base to precipitate the product. If performed under basic conditions, acidify the solution to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the tetrahydropyran ring, the nitrile group, and the carboxylic acid group.

Key Reaction Pathways

G cluster_nitrile Nitrile Group Reactions cluster_acid Carboxylic Acid Reactions start 4-cyanotetrahydro-2H-pyran- 4-carboxylic acid hydrolysis_amide Partial Hydrolysis (Amide Intermediate) start->hydrolysis_amide H₂O, H⁺ or OH⁻ (mild) reduction_amine Reduction (Aminomethyl derivative) start->reduction_amine LiAlH₄ or H₂, Catalyst esterification Esterification (Ester derivative) start->esterification ROH, H⁺ amidation Amidation (Amide derivative) start->amidation SOCl₂, then R₂NH decarboxylation Decarboxylation (4-cyanotetrahydropyran) start->decarboxylation Heat, Catalyst

Caption: Reactivity map of the title compound.

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions.[5] Mild conditions may lead to the formation of the corresponding amide, 4-(aminocarbonyl)tetrahydro-2H-pyran-4-carboxylic acid, while more forcing conditions will result in the complete hydrolysis to tetrahydropyran-4,4-dicarboxylic acid. A patent describes a process for hydrolyzing a 4-cyanotetrahydropyran-4-carboxylic acid compound in the presence of an acid to prepare tetrahydropyran-4-carboxylic acid, which implies both hydrolysis and subsequent decarboxylation.[5]

  • Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Nickel). This would yield 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid, a valuable bifunctional building block.

  • Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations:

    • Esterification: Reaction with an alcohol in the presence of an acid catalyst will produce the corresponding ester.

    • Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine will yield the corresponding amide.

    • Decarboxylation: Due to the presence of the electron-withdrawing nitrile group at the α-position, decarboxylation may be facilitated under certain conditions, particularly upon heating, potentially with a catalyst.[6][7] This would lead to the formation of 4-cyanotetrahydro-2H-pyran.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of biologically active molecules. The tetrahydropyran ring is a common motif in many natural products and approved drugs, often conferring improved pharmacokinetic properties such as increased solubility and metabolic stability.

Its utility as a key intermediate has been noted in the development of:

  • Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the active site of certain enzymes. The carboxylic acid provides a handle for further derivatization to optimize binding and other properties.

  • Central Nervous System (CNS) Agents: The rigid scaffold can be used to construct conformationally constrained analogues of neurotransmitters or other CNS-active molecules.[1][2]

Safety and Handling

  • Potential Hazards: The compound contains a nitrile group, which can be toxic if ingested, inhaled, or absorbed through the skin, as it can release cyanide in the body. The carboxylic acid moiety makes the compound acidic and potentially corrosive.

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water.

    • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its bifunctional nature, combined with the favorable properties of the tetrahydropyran scaffold, provides a robust platform for the design and synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in drug discovery and development programs.

References

An In-Depth Technical Guide to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (CAS 848821-06-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, a versatile heterocyclic building block in medicinal chemistry. The document delineates its chemical and physical properties, proposes a detailed synthetic pathway, and discusses its analytical characterization. Furthermore, it explores the compound's significance and applications as a key intermediate in the development of therapeutic agents, particularly enzyme inhibitors and central nervous system modulators. Safety and handling considerations are also addressed based on the toxicological profiles of related chemical entities. This guide is intended to be a valuable resource for researchers engaged in drug discovery and synthetic organic chemistry, offering both foundational knowledge and practical insights.

Introduction: A Scaffold of Pharmaceutical Interest

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of bioactive natural products and synthetic drugs.[1] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This compound (CAS: 848821-06-7) is a bifunctional derivative of the THP core, featuring both a nitrile and a carboxylic acid group at the C4 position. This unique arrangement of functional groups makes it a highly valuable and versatile intermediate for the synthesis of a diverse array of complex molecules.[2][3] The nitrile can serve as a precursor to amines, amides, or tetrazoles, while the carboxylic acid allows for the formation of amide bonds and other ester modifications. This dual reactivity is pivotal in its application for constructing libraries of compounds for drug discovery programs targeting metabolic and neurological disorders.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueReference
CAS Number 848821-06-7[2]
Molecular Formula C₇H₉NO₃[2]
Molecular Weight 155.15 g/mol [2]
Boiling Point 374.3°C at 760 mmHg[3]
Storage Temperature 2-8°C, under dry conditions[3]

Synthesis and Purification

While specific peer-reviewed synthetic procedures for this compound are not extensively detailed in the public domain, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and patent literature for analogous compounds. The proposed synthesis starts from the commercially available tetrahydro-4H-pyran-4-one and proceeds via a modified Strecker synthesis, followed by hydrolysis.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis can be logically divided into two primary steps: the formation of an α-aminonitrile intermediate and its subsequent hydrolysis to the desired α-cyano carboxylic acid.

Synthesis_Pathway A Tetrahydro-4H-pyran-4-one B Intermediate α-aminonitrile A->B Step 1: Strecker Reaction (KCN, NH4Cl, H2O/EtOH) C This compound B->C Step 2: Hydrolysis (Acid or Base Catalysis)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the α-aminonitrile intermediate

This step is analogous to the Bucherer-Bergs or Strecker synthesis, which are classic methods for preparing α-amino acids and their precursors from ketones.[4]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in a mixture of ethanol and water (1:1 v/v), add ammonium carbonate (2.5 equivalents) and sodium cyanide (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir vigorously for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then further to 0-5°C in an ice bath. The intermediate product is expected to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

The hydrolysis of the intermediate can be achieved under either acidic or basic conditions, although acidic hydrolysis is often preferred to minimize potential side reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude α-aminonitrile intermediate from Step 1 in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 40% NaOH).

  • Reaction Conditions: Heat the mixture to reflux for 5-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Purification: After cooling to room temperature, adjust the pH of the reaction mixture to 2-3 with a suitable acid or base to precipitate the crude this compound. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diastereotopic protons of the tetrahydropyran ring. The protons adjacent to the oxygen atom (C2 and C6) would appear as multiplets in the downfield region (typically δ 3.5-4.0 ppm). The protons at C3 and C5 would resonate as complex multiplets in the more upfield region (typically δ 1.5-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms. The quaternary carbon at C4 bearing the cyano and carboxyl groups would appear at a characteristic chemical shift. The carbonyl carbon of the carboxylic acid would be observed in the downfield region (δ 170-180 ppm), while the nitrile carbon would resonate around δ 115-125 ppm. The carbons of the tetrahydropyran ring would appear in the range of δ 20-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

  • A sharp, strong absorption corresponding to the C=O stretch of the carboxylic acid should appear around 1710-1760 cm⁻¹.

  • A medium-intensity, sharp absorption for the C≡N stretch of the nitrile group is anticipated around 2230-2250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its deprotonated ion [M-H]⁻ in negative ion mode, with a mass-to-charge ratio (m/z) corresponding to the molecular weight minus one. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[2] Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Enzyme Inhibitors

The tetrahydropyran scaffold is a common feature in many enzyme inhibitors. The rigid conformation of the ring can help to position key functional groups for optimal interaction with the active site of an enzyme.

  • Janus Kinase (JAK) Inhibitors: Several JAK inhibitors, which are used in the treatment of autoimmune diseases and cancers, incorporate heterocyclic scaffolds.[5][6][7] The this compound core can be elaborated to mimic the hinge-binding motifs required for potent JAK inhibition.

  • Factor Xa Inhibitors: Direct Factor Xa inhibitors are a class of anticoagulants used to prevent and treat thromboembolic diseases.[8][9][10][11][12] The tetrahydropyran ring can serve as a central scaffold to which the necessary pharmacophoric elements for Factor Xa inhibition can be attached.

Central Nervous System (CNS) Agents

The ability to cross the blood-brain barrier is a critical property for CNS-active drugs. The physicochemical properties imparted by the tetrahydropyran ring can be advantageous in this regard. The functional handles on this compound allow for its incorporation into novel CNS drug candidates.[2]

Applications cluster_0 This compound cluster_1 Therapeutic Targets A Core Scaffold -CN -COOH B Enzyme Inhibitors JAK Inhibitors Factor Xa Inhibitors A:f1->B Derivatization (e.g., tetrazole formation) A:f2->B Amide Coupling C CNS Agents Neurological Disorders A->C Scaffold for CNS pharmacophores

Caption: Applications of the core scaffold in developing therapeutic agents.

Safety and Handling

  • Nitrile Toxicity: Aliphatic nitriles can be toxic, with their toxicity often attributed to the in vivo metabolic release of cyanide.[13] Therefore, this compound should be handled with caution to avoid ingestion, inhalation, and skin contact.

  • Carboxylic Acid Corrosivity: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.

  • General Handling Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure, it is important to follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the favorable properties of the tetrahydropyran scaffold, makes it an attractive starting material for the synthesis of novel enzyme inhibitors and CNS agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. As with any chemical reagent, it is imperative to handle this compound with appropriate safety precautions. Further research into the biological activities of derivatives of this scaffold is warranted and holds promise for the development of new therapeutics.

References

An In-depth Technical Guide to the Molecular Structure and Application of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the identification and utilization of versatile molecular scaffolds are paramount. These core structures serve as the foundation upon which functionality, selectivity, and optimal pharmacokinetic properties are built. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is one such scaffold that has garnered significant interest. Its unique architecture, featuring a sp³-rich tetrahydropyran ring appended with two orthogonal, highly valuable functional groups—a nitrile and a carboxylic acid—at a single quaternary center, positions it as a powerful intermediate in the synthesis of complex pharmaceutical agents.[1] This guide provides a detailed exploration of this molecule, from its fundamental properties and spectroscopic signature to its synthesis and strategic application in drug design, offering field-proven insights for the modern researcher.

Core Molecular Properties and Structure

This compound is a heterocyclic building block whose utility stems from the precise arrangement of its functional components.[1] The tetrahydropyran ring is a favored motif in medicinal chemistry, often used to replace less stable or metabolically liable groups, while improving solubility and cell permeability. The geminal cyano and carboxyl groups offer distinct chemical handles for subsequent elaboration.

A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
IUPAC Name 4-cyanooxane-4-carboxylic acidPubChem[2]
CAS Number 848821-06-7MySkinRecipes, LookChem, Lab-Chemicals.Com[1][3][4]
Molecular Formula C₇H₉NO₃MySkinRecipes, PubChem, LookChem[1][2][3]
Molecular Weight 155.15 g/mol MySkinRecipes, PubChem[1][2]
Boiling Point 374.3°C at 760 mmHgMySkinRecipes[1]
XLogP3 -0.1PubChem[2]
Hydrogen Bond Donor Count 1LookChem[3]
Hydrogen Bond Acceptor Count 4LookChem[3]
Rotatable Bond Count 1LookChem[3]

Below is a two-dimensional representation of the molecular structure.

molecular_structure C4 C C3 CH₂ C4->C3 CN C≡N C4->CN COOH COOH C4->COOH C2 CH₂ C3->C2 C5 CH₂ C5->C4 O1 O C2->O1 C6 CH₂ C6->C5 O1->C6

Caption: 2D structure of this compound.

A Proposed Synthetic Strategy

While numerous vendors supply this reagent, understanding its synthesis is crucial for bespoke applications and analogue development. A robust and logical synthetic approach begins with the commercially available Tetrahydro-4H-pyran-4-one. The key challenge is the introduction of two distinct carbon-based functional groups at the C4 position. A cyanohydrin formation followed by hydrolysis represents a plausible and efficient pathway.

Experimental Protocol: A Two-Step Synthesis

Step 1: Cyanohydrin Formation from Tetrahydro-4H-pyran-4-one

The conversion of a ketone to a cyanohydrin is a classic transformation. The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid is often preferred for its mild conditions and high yields, proceeding via a protected silyl ether intermediate which is readily deprotected during aqueous workup.

  • To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise via syringe over 15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile.

Step 2: Oxidation to this compound

Direct hydrolysis of the nitrile in the cyanohydrin intermediate can be challenging due to the potential for retro-cyanohydrin formation. Therefore, a direct oxidation of the cyanohydrin to the corresponding acyl cyanide, which is then hydrolyzed in situ, can be considered. However, a more common and robust method involves a two-step process of protecting the hydroxyl group followed by hydrolysis of the nitrile and deprotection. A simpler, though potentially lower-yielding approach, involves direct strong acid hydrolysis which can simultaneously hydrolyze the nitrile.

  • To the crude 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile from Step 1, add a solution of concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours. The progress of the hydrolysis of the nitrile to the carboxylic acid should be monitored.

  • After cooling to room temperature, the resulting solution can be concentrated, and the pH adjusted to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

Note: This proposed synthesis is based on established chemical transformations. Yields and reaction conditions would require optimization.

synthesis_workflow start Tetrahydro-4H-pyran-4-one intermediate 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile (Cyanohydrin Intermediate) start->intermediate TMSCN, cat. ZnI₂ DCM, 0°C to RT product This compound intermediate->product Conc. HCl, Reflux (Hydrolysis)

Caption: Proposed two-step synthesis pathway.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical research. The bifunctional nature of this molecule provides a rich and distinct spectroscopic fingerprint.

Expected Spectroscopic Data
TechniqueFunctional GroupExpected Absorption / Chemical ShiftCharacteristics
IR Spectroscopy O-H (Carboxylic Acid)2500 - 3300 cm⁻¹Very broad trough due to hydrogen bonding.[5][6][7][8]
C≡N (Nitrile)~2250 cm⁻¹Sharp, medium-strong intensity.[5][6] Highly diagnostic.
C=O (Carboxylic Acid)~1710 cm⁻¹Strong, sharp peak (dimeric form).[5][6][7][8]
¹H NMR -COOH> 10 ppmBroad singlet, D₂O exchangeable.[6]
-CH₂-O- (C2, C6)3.5 - 4.0 ppmMultiplets, deshielded by adjacent oxygen.
-CH₂- (C3, C5)1.5 - 2.5 ppmMultiplets.
¹³C NMR -C OOH165 - 185 ppmQuaternary carbon, deshielded.[6]
-C ≡N115 - 130 ppmQuaternary carbon.[6]
-C H₂-O- (C2, C6)60 - 70 ppmDeshielded by oxygen.
Quaternary Carbon (C4)40 - 60 ppmSignal for the carbon bearing CN and COOH.
-C H₂- (C3, C5)20 - 40 ppmAliphatic carbons.
Mass Spec (ESI-) [M-H]⁻154.05 m/zDeprotonated molecular ion.
Analytical Workflow for Structural Verification

A self-validating system for confirming the identity and purity of the synthesized material is essential.

characterization_workflow cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Confirmation cluster_final Final Validation TLC TLC/LC-MS (Reaction Monitoring & Purity) IR FT-IR (Confirm C≡N, C=O, O-H) TLC->IR NMR ¹H & ¹³C NMR (Confirm Connectivity & Skeleton) IR->NMR MS High-Res Mass Spec (Confirm Molecular Formula) NMR->MS Purity Purity Assessment (e.g., HPLC, qNMR) MS->Purity

Caption: A standard workflow for analytical characterization.

Strategic Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for creating novel therapeutics.[1] Its structure is particularly relevant to the development of enzyme inhibitors and agents targeting the central nervous system (CNS).[1]

  • Scaffold for Library Synthesis: The orthogonal nature of the nitrile and carboxylic acid groups allows for selective and sequential chemical modifications. The carboxylic acid can be readily converted into a diverse array of amides, esters, or alcohols, which are fundamental for probing interactions within a biological target's binding pocket. The nitrile group can be reduced to a primary amine, providing a key site for further derivatization, or it can be hydrolyzed to an amide or even serve as a bioisostere for other functional groups.[1]

  • Bioisosterism and Pharmacophore Modulation: The carboxylic acid moiety is a classic pharmacophore but can suffer from poor metabolic stability and limited ability to cross biological membranes.[9][10] This scaffold allows for the synthesis of analogues where the acid is replaced by bioisosteres (e.g., tetrazoles, hydroxamic acids) to overcome these liabilities while maintaining target engagement.[11] The nitrile itself can act as a bioisostere for a carbonyl group or a terminal alkyne.

  • Introduction of 3D Character: The sp³-rich tetrahydropyran ring introduces three-dimensional character into otherwise flat molecules. This is a key strategy in modern drug design to improve selectivity, enhance solubility, and escape the "flatland" of aromatic-rich compound libraries, thereby increasing the probability of clinical success.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined structure, characterized by a stable heterocyclic core and two versatile functional groups, provides a robust platform for the synthesis of novel and complex molecular entities. The insights provided in this guide—spanning its fundamental properties, a logical synthetic route, and detailed spectroscopic analysis—are intended to empower researchers to fully leverage this valuable scaffold in their quest to develop the next generation of therapeutics.

References

An In-depth Technical Guide to the Synthesis of 4-Cyanooxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-cyanooxane-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the most industrially viable and scientifically robust route, proceeding via the intramolecular cyclization of readily available starting materials, followed by a controlled hydrolysis. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of synthetic strategies.

Introduction: The Significance of the 4,4-Disubstituted Oxane Scaffold

The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals.[1] Its conformational stability and ability to engage in hydrogen bonding interactions make it a desirable feature in modern drug design. Specifically, the creation of a quaternary carbon center at the 4-position, as seen in 4-cyanooxane-4-carboxylic acid, introduces a unique three-dimensional architecture that can be pivotal for modulating biological activity and improving physicochemical properties. The presence of both a nitrile and a carboxylic acid group at this quaternary center provides two orthogonal chemical handles for further elaboration, making this molecule a versatile intermediate for the synthesis of complex spirocyclic and substituted heterocyclic compounds.

This guide will elucidate the most practical and efficient synthesis of this target molecule, focusing on a pathway that combines high atom economy with the use of accessible starting materials.

Primary Synthesis Pathway: Intramolecular Cyclization and Subsequent Hydrolysis

The most effective and well-documented route to 4-cyanooxane-4-carboxylic acid involves a two-step sequence:

  • Step 1: Synthesis of Ethyl 4-cyanotetrahydropyran-4-carboxylate via a base-catalyzed intramolecular cyclization.

  • Step 2: Selective Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This pathway is advantageous due to its convergent nature and the relatively mild conditions required for the key transformations.

Logical Workflow of the Primary Synthesis Pathway

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: Intramolecular Cyclization cluster_2 Intermediate cluster_3 Step 2: Hydrolysis cluster_4 Final Product SM1 Bis(2-chloroethyl) ether Reaction1 Base-catalyzed Alkylation & Cyclization SM1->Reaction1 SM2 Ethyl Cyanoacetate SM2->Reaction1 Intermediate Ethyl 4-cyanotetrahydropyran-4-carboxylate Reaction1->Intermediate Formation of quaternary center Reaction2 Acid-catalyzed Hydrolysis Intermediate->Reaction2 Selective ester hydrolysis Product 4-Cyanooxane-4-carboxylic Acid Reaction2->Product

Caption: Overall workflow for the primary synthesis route.

Step 1: Synthesis of Ethyl 4-cyanotetrahydropyran-4-carboxylate

This key step involves the formation of the tetrahydropyran ring and the simultaneous creation of the C4-quaternary center. The reaction proceeds via a double alkylation of the active methylene group of ethyl cyanoacetate with bis(2-chloroethyl) ether.[2][3]

Mechanism:

The reaction is initiated by the deprotonation of ethyl cyanoacetate by a strong base, forming a nucleophilic enolate. This enolate then participates in a sequence of two intermolecular SN2 reactions. However, given the structure of bis(2-chloroethyl) ether, the second alkylation is an intramolecular cyclization, which is kinetically favored, particularly under appropriate dilution, leading to the formation of the six-membered ring.[4]

Cyclization_Mechanism reagents EtOOC-CH(CN)⁻ Na⁺ + Cl-CH₂CH₂-O-CH₂CH₂-Cl intermediate1 EtOOC-CH(CN)-CH₂CH₂-O-CH₂CH₂-Cl reagents->intermediate1 First SN2 Alkylation transition_state Intramolecular SN2 Transition State intermediate1->transition_state Deprotonation & Conformational Folding product Ethyl 4-cyanotetrahydropyran-4-carboxylate transition_state->product Ring Closure (Cyclization) Hydrolysis_Mechanism start Ester + H₃O⁺ protonated_ester Protonated Ester start->protonated_ester Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate Nucleophilic attack by H₂O proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of EtOH proton_transfer->elimination product Carboxylic Acid + H₃O⁺ elimination->product Deprotonation

References

physical and chemical properties of C7H9NO3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 4-Aminosalicylic Acid (C₇H₇NO₃)

Introduction

4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is a significant isomer of the molecular formula C₇H₇NO₃.[1][2] Historically, it has played a crucial role as an antibiotic in the treatment of tuberculosis, often in combination with other drugs to combat resistant strains.[1][3] Beyond its antimicrobial properties, 4-ASA has also been utilized as a second-line agent in managing inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[1][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and biological activities of 4-aminosalicylic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Aminosalicylic acid is a white to off-white crystalline powder.[2] It is known to darken upon exposure to light and air.[4] The compound's stability and solubility are critical parameters for its formulation and delivery.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[5]
Molecular Weight 153.14 g/mol [5]
Melting Point 135-145 °C (with decomposition)[4][6]
Boiling Point 347 °C[2]
Water Solubility 2 g/L (20 °C)[4]
Appearance White to beige crystalline powder[2][4]
pKa Not explicitly found
LogP 1.3[7]

Synthesis and Purification

Synthesis of 4-Aminosalicylic Acid via Carboxylation of m-Aminophenol

A common and established method for synthesizing 4-aminosalicylic acid is through the Kolbe-Schmitt reaction, which involves the carboxylation of m-aminophenol.[8][9]

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, combine m-aminophenol, potassium bicarbonate, and carbon dioxide.[8]

  • Heating under Pressure: Heat the mixture under a moderate pressure of 5–10 atmospheres.[8]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of m-aminophenol.

  • Work-up: After the reaction is complete, cool the reactor and carefully release the pressure. The resulting mixture contains the potassium salt of 4-aminosalicylic acid.

  • Acidification: Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the free 4-aminosalicylic acid.[10]

  • Isolation: Collect the precipitated 4-aminosalicylic acid by filtration, wash with cold water to remove impurities, and dry under vacuum.[4]

Causality Behind Experimental Choices:

  • The use of potassium bicarbonate and carbon dioxide under pressure facilitates the electrophilic substitution of the carboxyl group onto the electron-rich aromatic ring of m-aminophenol.

  • The Kolbe-Schmitt reaction is a well-established method for the synthesis of salicylic acid derivatives.

Purification by Recrystallization

Crude 4-aminosalicylic acid can be purified by recrystallization from ethanol to obtain a product with higher purity.[4]

Experimental Protocol:

  • Dissolution: Dissolve the crude 4-aminosalicylic acid in a minimal amount of hot ethanol.

  • Decolorization: If the solution is colored, add activated charcoal and heat for a short period to adsorb colored impurities.

  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

The identity and purity of synthesized 4-aminosalicylic acid can be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy (DMSO-d₆): The proton NMR spectrum will show characteristic peaks for the aromatic protons, as well as the amine and hydroxyl protons. The expected shifts are approximately 7.46 ppm, 6.12 ppm, and 6.01 ppm for the aromatic protons.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H functional groups.[11]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-aminosalicylic acid (153.14 g/mol ).[12]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification

A reliable and sensitive HPLC method is essential for the quantitative analysis of 4-aminosalicylic acid in various matrices, including biological samples.[13][14][15]

Experimental Protocol:

  • Sample Preparation: For plasma samples, perform protein precipitation followed by extraction.[15]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.[15]

    • Mobile Phase: A gradient mobile phase system is often employed for optimal separation.[15]

    • Detection: Fluorescence detection provides high sensitivity and selectivity.[15]

  • Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of 4-aminosalicylic acid in the samples.[15]

Mechanism of Action and Biological Activity

4-Aminosalicylic acid exhibits a dual mechanism of action, functioning as both an antitubercular agent and an anti-inflammatory drug.

Antitubercular Activity: Folate Synthesis Inhibition

The primary mechanism of its antitubercular activity is the inhibition of folate synthesis in Mycobacterium tuberculosis.[3][7] 4-ASA is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in the folate pathway.[3] By competitively inhibiting DHPS, 4-ASA disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for nucleotide synthesis and bacterial replication.[3]

Anti-inflammatory Activity: NF-κB Pathway Inhibition

4-Aminosalicylic acid also possesses anti-inflammatory properties, which are attributed to its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[4][16] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[17] Aminosalicylates have been shown to inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This inhibition prevents the nuclear translocation of NF-κB and the transcription of inflammatory mediators.[17][18]

NF-κB Signaling Pathway and Inhibition by 4-Aminosalicylic Acid

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome->NFkB Releases ASA 4-Aminosalicylic Acid ASA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Inflammatory Gene Transcription DNA->Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by 4-Aminosalicylic Acid.

Pharmacokinetics and Metabolism

The absorption of 4-aminosalicylic acid can be significantly enhanced when taken with food.[19][20] It is primarily metabolized in the liver through acetylation of the amino group and conjugation with glucuronic acid and glycine at the carboxyl group.[4] The metabolites are then excreted by the kidneys.[1]

Conclusion

4-Aminosalicylic acid is a multifaceted molecule with a rich history in medicinal chemistry. Its dual role as an antitubercular and anti-inflammatory agent, coupled with its well-characterized physicochemical properties, makes it a subject of continued interest for researchers in drug development. This guide has provided a comprehensive overview of its synthesis, analysis, and biological activities, offering a valuable resource for the scientific community.

References

spectroscopic data (NMR, IR, MS) for 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Introduction

This compound (CAS No. 848821-06-7) is a key heterocyclic building block in modern medicinal chemistry and drug development.[1] Its rigid tetrahydropyran scaffold, substituted with two reactive functional groups—a nitrile and a carboxylic acid—at a quaternary center, makes it a valuable intermediate for synthesizing complex molecules, including enzyme inhibitors and central nervous system agents.[1]

This document is designed for researchers, scientists, and drug development professionals, offering not just predicted data, but also the underlying rationale for these predictions and standardized protocols for experimental verification.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the NMR and MS analysis sections.

G M Molecular Ion (M+) m/z = 155 M_minus_COOH [M - COOH]+ m/z = 110 M->M_minus_COOH - COOH (45) M_minus_H2O [M - H₂O]+ m/z = 137 M->M_minus_H2O - H₂O (18) m110_minus_HCN [C₆H₈O]+ m/z = 83 M_minus_COOH->m110_minus_HCN - HCN (27) m82 [C₅H₆O]+ m/z = 82 m110_minus_HCN->m82 - H G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Compound Synthesized Compound (this compound) MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Compound->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (-COOH, -CN, C-O-C) Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework Compound->NMR Structure Structure Verification - Correlate all data - Confirm identity & purity MS->Structure IR->Structure NMR->Structure

References

An In-Depth Technical Guide to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular building blocks are paramount to the successful development of novel therapeutics. Among these, heterocyclic compounds play a crucial role due to their ability to confer desirable physicochemical and pharmacological properties to drug candidates. This guide provides a comprehensive technical overview of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid , a pivotal intermediate in the synthesis of a new generation of targeted therapies. As a senior application scientist, this document aims to synthesize detailed chemical information with practical, field-proven insights into its synthesis and application, particularly in the context of Janus kinase (JAK) inhibitors.

Part 1: Core Compound Identification and Nomenclature

The precise identification of a chemical entity is the foundation of all subsequent research and development. This section provides the definitive nomenclature and alternative identifiers for the topic compound.

IUPAC Name

The systematically generated and internationally recognized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is:

4-cyanooxane-4-carboxylic acid [1]

While "this compound" is widely used and accepted in commercial and research contexts, "4-cyanooxane-4-carboxylic acid" represents the preferred IUPAC nomenclature.

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, this compound is known by several names. Recognizing these synonyms is crucial for exhaustive literature searches and material procurement.

  • This compound[1]

  • 4-Cyano-tetrahydropyran-4-carboxylic acid[1]

  • 4-cyanooxane-4-carboxylic Acid[1][2]

Chemical Abstract Service (CAS) Number

The unique CAS Registry Number for this compound is:

848821-06-7 [1]

This identifier is essential for unambiguous database searches and regulatory submissions.

Part 2: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its handling, reaction optimization, and formulation. The following table summarizes the key computed and experimental properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₃[1][3]
Molecular Weight 155.15 g/mol [1][4]
Appearance White to Yellow Solid[5]
Boiling Point 374.3 °C at 760 mmHg[4][6]
Density 1.28 g/cm³[3][6]
Flash Point 180.2 °C[3][6]
XLogP3 -0.1[1][3]
Hydrogen Bond Donors 1[1][3]
Hydrogen Bond Acceptors 4[1][3]
Storage Temperature 2-8°C, dry seal[4][7]

Part 3: Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical and industrially scalable approach commences with the readily available starting material, tetrahydro-4H-pyran-4-one. The pathway involves the formation of a hydantoin intermediate via the Bucherer-Bergs reaction, followed by hydrolysis.

Overall Synthesis Strategy

The synthesis can be conceptually divided into two primary stages:

  • Bucherer-Bergs Reaction: Formation of the spiro-hydantoin intermediate from tetrahydro-4H-pyran-4-one.

  • Hydrolysis: Conversion of the hydantoin to the final this compound.

Synthesis_Workflow A Tetrahydro-4H-pyran-4-one B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B Step 1 C Spiro-hydantoin Intermediate B->C D Acidic Hydrolysis C->D Step 2 E 4-cyanotetrahydro-2H-pyran- 4-carboxylic acid D->E JAK_STAT_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Binding & Dimerization JAK JAK Receptor:f1->JAK JAK->Receptor 3. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 5. STAT Phosphorylation STAT->Receptor 4. STAT Recruitment pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 8. Gene Activation

References

An In-Depth Technical Guide to the Solubility and Stability of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a tetrahydropyran ring substituted with both a nitrile and a carboxylic acid group at the same carbon, presents a distinct profile of physicochemical properties that are critical for its application in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the predicted solubility and stability of this compound. It delves into the theoretical underpinnings of its behavior in various solvent systems and under stress conditions, offering field-proven insights into experimental design for its characterization. Detailed, step-by-step methodologies for solubility and stability assessment are provided, equipping researchers with the practical knowledge to evaluate this and similar molecules.

Introduction: A Molecule of Growing Importance

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of natural products and pharmaceuticals, valued for its metabolic stability and its ability to engage in hydrogen bonding.[2][3] The incorporation of both a cyano and a carboxylic acid group onto the THP ring at the 4-position creates a molecule with a unique combination of polarity, hydrogen bonding potential, and synthetic versatility. The nitrile group can act as a hydrogen bond acceptor and is metabolically robust, while the carboxylic acid provides a handle for further chemical modification and influences the compound's acidity and solubility.[4][5] Understanding the solubility and stability of this compound is paramount for its effective use as a key intermediate in the development of enzyme inhibitors and central nervous system agents.[1]

Physicochemical Properties: A Snapshot

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

PropertyValue/PredictionSource
Molecular Formula C₇H₉NO₃[6]
Molecular Weight 155.15 g/mol [6]
Appearance White to off-white solid (predicted)General chemical knowledge
XLogP3 -0.1[6]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 4[7]
Predicted pKa ~4.5[7][8]

Note: The predicted pKa is an estimation based on the typical pKa range of aliphatic carboxylic acids.[7][8] The electron-withdrawing nature of the adjacent nitrile group may slightly lower this value.

Solubility Profile: Navigating the Solvent Landscape

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological assays. The presence of a polar carboxylic acid group and a moderately polar nitrile group, combined with a relatively non-polar tetrahydropyran ring, suggests a nuanced solubility profile.

Predicted Aqueous Solubility

The negative XLogP3 value of -0.1 suggests that this compound is likely to have moderate to good aqueous solubility.[6] The solubility is expected to be highly pH-dependent due to the presence of the carboxylic acid group.

  • In acidic to neutral pH (below its pKa of ~4.5): The carboxylic acid will be protonated and the molecule will be neutral, likely exhibiting moderate solubility.

  • In basic pH (above its pKa): The carboxylic acid will be deprotonated to form a carboxylate salt, significantly increasing its polarity and aqueous solubility.

Predicted Organic Solvent Solubility

The compound is anticipated to be soluble in a range of polar organic solvents due to its ability to participate in hydrogen bonding.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighCapable of hydrogen bonding with both the carboxylic acid and nitrile groups.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)HighCan act as hydrogen bond acceptors and have high dielectric constants.
Ethers (e.g., THF, Dioxane)ModerateThe tetrahydropyran ring is structurally similar, suggesting good miscibility.
Non-polar (e.g., Hexane, Toluene)LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.

Stability Profile and Predicted Degradation Pathways

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions and understanding its potential liabilities in various chemical environments. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for elucidating potential degradation pathways.[9][10]

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceuticals and is highly dependent on pH.[9] For this compound, the nitrile group is the primary site of hydrolytic attack.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions and elevated temperatures, the nitrile group is expected to hydrolyze, first to an amide intermediate (4-(aminocarbonyl)tetrahydro-2H-pyran-4-carboxylic acid) and subsequently to a dicarboxylic acid (tetrahydropyran-4,4-dicarboxylic acid) with the liberation of ammonia.[6]

  • Base-Catalyzed Hydrolysis: In the presence of a base, the nitrile can also be hydrolyzed to the corresponding carboxylate salt.[6] The tetrahydropyran ring itself is generally stable to a wide range of pH conditions, although extreme acidity or basicity coupled with high temperatures could potentially lead to ring opening.[3][11]

G A This compound B 4-(aminocarbonyl)tetrahydro-2H-pyran-4-carboxylic acid (Amide Intermediate) A->B H+ or OH- / H2O C tetrahydropyran-4,4-dicarboxylic acid (Diacid Degradant) B->C H+ or OH- / H2O D Ammonia B->D H+ or OH- / H2O

Figure 1. Predicted hydrolytic degradation pathway.

Thermal Stability

The thermal stability of the compound is expected to be moderate. At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway, which would yield 4-cyanotetrahydropyran. Further decomposition at higher temperatures could lead to fragmentation of the tetrahydropyran ring.

Photostability

According to ICH Q1B guidelines, photostability testing is a crucial component of stability assessment.[12] While the core tetrahydropyran structure does not have a significant chromophore that absorbs UV-Vis light, the nitrile and carboxylic acid groups may impart some sensitivity. Exposure to UV light could potentially initiate radical reactions, leading to a complex mixture of degradation products.

Experimental Protocols for Characterization

To empirically determine the solubility and stability of this compound, the following detailed protocols are recommended.

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of the compound.

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Weigh excess solid compound into vials B Add buffer of desired pH A->B C Incubate with agitation (e.g., 24-48h at 25°C) B->C D Filter or centrifuge to remove undissolved solid C->D E Quantify supernatant concentration by HPLC-UV D->E

Figure 2. Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: After incubation, separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated HPLC-UV method.

Forced Degradation Studies

These studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[13]

G cluster_0 Stress Conditions A Prepare stock solution of compound (e.g., in water or acetonitrile) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C, solid & solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Analyze samples at time points (e.g., 0, 2, 6, 24h) by HPLC-UV/MS B->G C->G D->G E->G F->G

References

An In-depth Technical Guide to Theoretical and Computational Studies of Pyran-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyran ring, a six-membered oxygen-containing heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic molecules of significant pharmacological importance.[1] Its prevalence in bioactive compounds has established it as a "privileged structure" in medicinal chemistry.[2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate pyran-based compounds, accelerating their journey from concept to clinical candidates. We will delve into the core principles and practical applications of quantum chemical calculations, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. This guide is designed to equip researchers with the foundational knowledge and procedural insights necessary to effectively leverage computational tools in the discovery and development of novel pyran-based therapeutics.

Part 1: Foundational Principles: The Pyran Scaffold and the Role of Computational Chemistry

The Pyran Motif: A Privileged Scaffold in Medicinal Chemistry

Pyran and its derivatives are not merely synthetic curiosities; they are integral components of a vast array of biologically active molecules.[3] From the flavonoids and coumarins found in plants to synthetic drugs with anticancer, antiviral, and antibacterial properties, the pyran scaffold is a recurring theme.[1][2] This widespread occurrence is attributed to the pyran ring's ability to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids.[4] The oxygen atom in the ring can act as a hydrogen bond acceptor, while the overall structure provides a rigid framework for the precise spatial arrangement of functional groups. This versatility makes pyran-based compounds attractive candidates for targeting a wide range of biological processes.[1]

The Synergy of Wet-Lab and In Silico: Accelerating Drug Discovery

The traditional drug discovery pipeline is a long and arduous process, often fraught with high attrition rates. The integration of computational methods, collectively known as computer-aided drug design (CADD), has emerged as a transformative strategy to de-risk and expedite this process.[5][6] In the context of pyran-based compounds, a synergistic relationship between experimental synthesis and in silico analysis is particularly fruitful. Computational tools can predict the properties of yet-to-be-synthesized molecules, prioritize candidates for synthesis, and provide mechanistic insights into their biological activity.[7] This dual approach saves considerable time and resources by focusing experimental efforts on the most promising compounds.[1]

Overview of Key Computational Methodologies

The computational toolkit for studying pyran-based compounds is diverse, with each method offering unique insights. The primary methodologies can be broadly categorized as either structure-based or ligand-based.[6]

  • Quantum Chemical Methods (e.g., Density Functional Theory - DFT): These methods are used to study the electronic structure, geometry, and reactivity of molecules from first principles.[8] They are invaluable for understanding the intrinsic properties of pyran derivatives and for validating experimental data.[9]

  • Molecular Docking: A structure-based method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7][10] This is a cornerstone for identifying potential drug candidates and understanding their mechanism of action.

  • Molecular Dynamics (MD) Simulations: These simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of pyran compounds with their biological targets over time.[11][12]

  • Quantitative Structure-Activity Relationship (QSAR): A ligand-based method that correlates the chemical structure of a series of compounds with their biological activity.[13][14] QSAR models can be used to predict the activity of new compounds and to guide lead optimization.

Part 2: Quantum Chemical Investigations: Elucidating Electronic Structure and Reactivity

Density Functional Theory (DFT) as a Cornerstone

Density Functional Theory (DFT) has become a workhorse in the computational study of organic molecules, including pyran derivatives.[15] It offers a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties. DFT calculations are instrumental in optimizing the geometry of pyran compounds, predicting their spectroscopic signatures (NMR, IR, UV-Vis), and calculating their electronic properties.[9][16]

  • Input Structure Generation: A 3D structure of the pyran derivative is created using a molecular builder.

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) are chosen.[9] The choice of functional and basis set is crucial and should be guided by the specific properties being investigated and the available computational resources.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, resulting in the most stable 3D conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • NMR and UV-Vis Prediction: Further calculations can be performed to predict the NMR chemical shifts and the electronic transitions responsible for the UV-Vis spectrum.

In the characterization of novel synthesized pyranopyrimidine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to calculate the geometrical parameters and spectral data.[9] The theoretical results were then compared with experimental data from single-crystal X-ray diffraction, 1H NMR, and 13C NMR. A strong correlation between the calculated and experimental data provides confidence in the proposed molecular structure.[9]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and distribution of these orbitals are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's stability; a smaller gap suggests higher reactivity.[17] For pyran-based compounds, FMO analysis can help to identify the regions of the molecule most likely to participate in chemical reactions or interactions with biological targets.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are 3D visualizations of the electrostatic potential on the surface of a molecule. These maps are color-coded to indicate regions of positive (electron-deficient) and negative (electron-rich) potential. MEP analysis is particularly useful for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. For pyran derivatives, MEP maps can highlight the hydrogen bond accepting capability of the pyran oxygen and other electronegative atoms.[16]

Hirshfeld Surface Analysis for Intermolecular Interaction Insights

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures.[16] By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. For pyran-based compounds, this analysis can reveal how the molecules pack in the solid state and which interactions are most important for crystal stability.[16]

Part 3: Structure-Based Drug Design: Docking and Dynamics

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[6][7] It is a widely used tool in drug discovery for virtual screening of compound libraries and for understanding the structural basis of ligand-target recognition.[10] In the study of pyran-based compounds, docking has been successfully employed to identify potential inhibitors for a variety of targets, including those involved in cancer, neurodegenerative diseases, and infectious diseases.[2][10][18]

G PDB 1. Target Preparation (e.g., from PDB) Grid 3. Grid Generation (Define binding site) PDB->Grid Define active site Ligand 2. Ligand Preparation (3D structure generation) Dock 4. Docking Simulation (Search for best poses) Ligand->Dock Grid->Dock Analyze 5. Analysis of Results (Scoring and visualization) Dock->Analyze Generate poses and scores G System 1. System Setup (Complex, water, ions) Minimize 2. Energy Minimization System->Minimize Equilibrate 3. Equilibration (NVT, NPT) Minimize->Equilibrate Production 4. Production Run Equilibrate->Production Trajectory 5. Trajectory Analysis Production->Trajectory

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-cyanotetrahydro-2H-pyran-4-carboxylic acid scaffold has emerged as a privileged building block in medicinal chemistry. Its unique trifecta of a metabolically stable tetrahydropyran (THP) ring, a versatile nitrile group, and a reactive carboxylic acid moiety provides a powerful platform for developing novel therapeutics. This guide offers an in-depth exploration of this scaffold's strategic applications, detailing its role in scaffold-based drug design, bioisosterism, and the synthesis of enzyme inhibitors and central nervous system agents.[1] We provide validated, step-by-step protocols for its chemical modification and illustrate key concepts with data and workflow diagrams to empower researchers in their drug discovery efforts.

The Tetrahydropyran Scaffold: A Foundation for Drug Design

The structure of this compound presents a compact and highly functionalized core, ideal for elaboration into diverse chemical libraries. Understanding the contribution of each component is crucial to leveraging its full potential.

1.1. The Tetrahydropyran Ring: More Than a Linker

The tetrahydropyran (THP) ring is a prevalent motif in numerous natural products and FDA-approved drugs.[2][3] Its inclusion in a drug candidate is a deliberate choice aimed at optimizing physicochemical properties:

  • Improved Solubility: The oxygen heteroatom in the THP ring can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic analog, cyclohexane. This is a critical parameter for oral bioavailability.

  • Metabolic Stability: Saturated carbocyclic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of a heteroatom can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[4]

  • Bioisosteric Replacement: The THP ring is frequently employed as a bioisostere for other cyclic systems like morpholine, piperidine, or cyclohexane.[4] This strategy, known as "ring bioisosterism," allows chemists to fine-tune properties such as lipophilicity, polarity, and pKa while maintaining the essential geometry required for target binding.[5][6]

1.2. The Nitrile Group: A Versatile Modulator

The nitrile (-C≡N) is far from an inert functional group; it is a powerful tool in rational drug design.[7] Its small size and unique electronic properties allow it to play several roles:[8]

  • Hydrogen Bond Acceptor: The nitrogen atom can form crucial hydrogen bonds with protein active sites.[7][9]

  • Polarity and Dipole Interactions: The strong dipole of the nitrile group can engage in favorable polar interactions within a binding pocket and can polarize adjacent aromatic systems to enhance π-π stacking.[7][9]

  • Metabolic Blocker: Introducing a nitrile can block metabolically labile sites, preventing unwanted degradation of the drug molecule.[10]

  • Bioisostere: The nitrile can serve as an effective bioisostere for a carbonyl group, a terminal alkyne, or even a halogen atom.[10]

  • Synthetic Handle: The nitrile group is a versatile precursor that can be chemically transformed into other key functional groups, such as primary amines or carboxylic acids, providing additional vectors for molecular elaboration.[11]

1.3. The Carboxylic Acid: The Primary Interaction Point

The carboxylic acid is one of the most common functional groups in drugs, renowned for its ability to form strong ionic and hydrogen bonds with biological targets.[12] While critical for potency, it can also lead to poor membrane permeability and rapid clearance. The presence of the carboxylic acid on this scaffold is advantageous for two primary reasons:

  • It provides a direct and potent anchoring point for interacting with target proteins, particularly those with basic residues like arginine or lysine in their active sites.

  • It serves as a versatile chemical handle for amide bond formation, a cornerstone reaction in medicinal chemistry for library synthesis.

The combination of these three motifs on a single, rigidified quaternary carbon creates a scaffold that is pre-organized for presenting functional groups in distinct three-dimensional vectors, a highly desirable feature in structure-based drug design.

Synthesis and Physicochemical Properties

The utility of a building block is directly tied to its accessibility and well-defined properties. This compound can be synthesized from commercially available starting materials. A common approach is a variation of the Strecker synthesis starting from Tetrahydro-4H-pyran-4-one.

Protocol 1: Synthesis of this compound

This protocol describes a two-step process involving the formation of an aminonitrile intermediate followed by hydrolysis.

Step A: Synthesis of 4-Amino-tetrahydro-pyran-4-carbonitrile

  • To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of ethanol and water, add ammonium carbonate (2.0 eq) and sodium cyanide (1.1 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to 5-10 °C to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate aminonitrile.

Step B: Hydrolysis to this compound While a direct, one-pot synthesis to the final product is not readily available in peer-reviewed literature, the transformation from related intermediates is well-established. The following is a generalized acidic hydrolysis protocol.

  • Suspend the aminonitrile intermediate from Step A in a solution of aqueous hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of gases.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C.

  • Adjust the pH to 2-3 with a suitable base (e.g., concentrated NaOH solution) to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₇H₉NO₃[13]
Molecular Weight 155.15 g/mol [13]
CAS Number 848821-06-7[13]
Boiling Point 374.3°C at 760 mmHg[1]
XLogP3 -0.1[13]
Hydrogen Bond Donor Count 1[13]
Hydrogen Bond Acceptor Count 4[13]

This data provides a baseline for computational modeling and predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivatives.

Application in Scaffold-Based Drug Discovery

Scaffold-based design is a highly effective strategy for generating novel and potent inhibitors.[14][15] The this compound molecule is an ideal starting point for such a campaign. The general workflow involves using the carboxylic acid and nitrile groups as anchor points for chemical elaboration.

G cluster_0 Scaffold Elaboration Workflow cluster_1 Chemical Diversification scaffold 4-Cyanotetrahydro-2H-pyran- 4-carboxylic acid amide Amide Coupling (R-NH2, HATU) scaffold->amide Vector 1: -COOH reduction Nitrile Reduction (H2, Pd/C or LiAlH4) scaffold->reduction Vector 2: -CN library Compound Library (Diverse R-groups) amide->library reduction->library Further Derivatization screening High-Throughput Biological Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->sar

General workflow for scaffold-based drug discovery.
Protocol 2: General Procedure for Amide Coupling with Primary Amines

This protocol details the formation of an amide bond, one of the most common and robust reactions in medicinal chemistry, to append various R-groups to the scaffold.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.

  • Add the amine, followed by DIPEA. Stir the solution for 5 minutes at room temperature.

  • Add HATU in one portion. The solution may change color.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

  • Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

Causality Note: HATU is chosen as the coupling reagent for its high efficiency and low rate of epimerization. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and facilitate the reaction. This robust protocol can be adapted for parallel synthesis to rapidly generate a library of diverse amides for screening.

Case Study: Application in Enzyme Inhibitor Design

While specific marketed drugs containing this exact scaffold are not prevalent, its structural motifs are common in various inhibitors. For instance, the tetrahydropyran ring is a key feature in triple uptake inhibitors targeting neurotransmitter transporters.[16] The gem-dicyano or cyano-carboxylate pattern is a known pharmacophore for inhibiting certain classes of enzymes like phosphodiesterases (PDEs).[15]

Let's consider the design of inhibitors for a hypothetical enzyme with a positively charged binding pocket.

Hypothetical binding mode of a derived inhibitor.

In this model:

  • The carboxylic acid forms a strong salt bridge with a lysine or arginine residue.

  • The nitrile group acts as a hydrogen bond acceptor with a backbone amide or polar residue.

  • The amide R-group , synthesized via Protocol 2, is directed into a hydrophobic pocket , allowing for SAR studies to optimize van der Waals interactions and potency.

This logical approach, starting from a well-defined scaffold, allows for systematic optimization of target affinity and selectivity. For example, if a series of inhibitors were synthesized using Protocol 2, the resulting biological data could look as follows:

Table: SAR of Hypothetical Inhibitors

Compound IDR-Group (Amine Used)IC₅₀ (nM)
SCAFF-01 Benzylamine150
SCAFF-02 4-Fluorobenzylamine85
SCAFF-03 4-Methoxybenzylamine210
SCAFF-04 Cyclohexylmethanamine55
SCAFF-05 N-Methylbenzylamine180

This hypothetical data suggests that a hydrophobic, non-aromatic group (cyclohexyl) and an electron-withdrawing group on the aromatic ring (fluoro) are beneficial for potency, guiding the next round of synthesis.

Conclusion and Future Perspectives

This compound is a high-value building block for modern medicinal chemistry. Its pre-validated structural features—a solubility-enhancing and metabolically robust THP ring, a versatile nitrile, and a reactive carboxylic acid—provide a reliable foundation for constructing compound libraries with favorable drug-like properties. The protocols and workflows detailed herein offer a practical guide for researchers to harness the potential of this scaffold in their pursuit of novel enzyme inhibitors, CNS agents, and other therapeutics. Future work will likely focus on developing diastereoselective syntheses of this scaffold and its derivatives to explore chiral chemical space, further expanding its utility in creating next-generation medicines.

References

The Strategic Application of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Spatially Defined Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Saturated heterocyclic scaffolds have emerged as privileged structures in this endeavor, offering a three-dimensional framework that can effectively orient pharmacophoric elements in biological space. Among these, the tetrahydropyran motif has garnered significant attention due to its metabolic stability and its ability to engage in hydrogen bonding interactions as an acceptor. This guide focuses on a particularly valuable building block: 4-cyanotetrahydro-2H-pyran-4-carboxylic acid . Its unique disubstituted nature at the 4-position provides a rigid, non-aromatic core from which to project diverse functionalities, making it a powerful tool for medicinal chemists. This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals, elucidating the synthesis and strategic deployment of this versatile scaffold in the design of innovative therapeutics.

Physicochemical Properties and Strategic Advantages

This compound is a white to off-white solid with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol [1][2]. Its structure is characterized by a central tetrahydropyran ring, with a cyano and a carboxylic acid group geminally substituted at the C4 position. This unique arrangement confers several strategic advantages in drug design:

  • Reduced Lipophilicity: The incorporation of the polar tetrahydropyran ring can lead to a decrease in the overall lipophilicity of a drug candidate, a desirable attribute for improving aqueous solubility and reducing off-target effects[3].

  • Metabolic Stability: The saturated heterocyclic core is generally resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile and a longer in vivo half-life of the resulting drug molecule.

  • Rigid Scaffold: The tetrahydropyran ring provides a conformationally constrained scaffold, which can help to pre-organize appended pharmacophoric groups for optimal interaction with a biological target, thereby enhancing potency and selectivity.

  • Dual Functionality: The presence of both a nitrile and a carboxylic acid group offers orthogonal chemical handles for diverse synthetic modifications, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies[4].

PropertyValueSource
Molecular Formula C₇H₉NO₃PubChem[2]
Molecular Weight 155.15 g/mol PubChem[2]
CAS Number 848821-06-7PubChem[2]
Appearance White to off-white solidCommercial Suppliers
Storage 2-8°C, dryCommercial Suppliers

Application in Drug Discovery: Case Studies and Protocols

The utility of this compound and its derivatives spans multiple therapeutic areas, primarily due to the advantageous properties of the tetrahydropyran scaffold. Below are detailed application notes and hypothetical protocols for its use in two distinct areas of drug discovery: Central Nervous System (CNS) agents and enzyme inhibitors.

Application I: Development of Ligands for Central Nervous System Targets

The blood-brain barrier (BBB) presents a formidable challenge in the development of drugs for neurological disorders. The physicochemical properties of the tetrahydropyran scaffold, particularly its potential to modulate lipophilicity, make it an attractive component for CNS-penetrant molecules.

Case Study: Ligands for Cannabinoid Receptors (CB1) and Translocator Protein (TSPO)

In a notable example, derivatives of N-(4-cyanotetrahydro-2H-pyran-4-yl) were synthesized and evaluated as ligands for the cannabinoid receptor 1 (CB1) and the 18 kDa translocator protein (TSPO), both of which are significant targets in the CNS[3]. The rationale for incorporating the 4-(4-cyanotetrahydro-2H-pyranyl) moiety was to reduce the lipophilicity of the parent compounds, a strategy aimed at improving their pharmacokinetic properties for potential use as positron emission tomography (PET) radioligands[3].

One such derivative, 1-(2-bromophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxamide , demonstrated significant binding affinity for both CB1 receptors (Ki = 62 nM) and TSPO (Ki = 29 nM)[3]. This dual activity, or the ability to tune selectivity between these two important CNS targets, highlights the value of this scaffold in generating novel neurological drug candidates.

Experimental Protocol: Synthesis of a Pyrazole Carboxamide Derivative

This protocol outlines the synthesis of a pyrazole carboxamide incorporating the 4-amino-4-cyanotetrahydropyran moiety, derived from this compound.

Step 1: Synthesis of 4-Amino-4-cyanotetrahydro-2H-pyran

A plausible synthetic route to the key amine intermediate from the title carboxylic acid involves a Curtius rearrangement.

  • Materials: this compound, oxalyl chloride, sodium azide, tert-butanol, hydrochloric acid, dichloromethane (DCM), toluene, water.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the crude acid chloride.

    • Dissolve the acid chloride in acetone and add a solution of sodium azide (1.5 eq) in water at 0 °C.

    • Stir the mixture vigorously for 3 hours at 0 °C.

    • Extract the aqueous layer with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the acyl azide.

    • Dissolve the acyl azide in dry toluene and heat at 80-90 °C until the evolution of nitrogen gas ceases.

    • Add tert-butanol (2.0 eq) and continue heating for 12 hours to form the Boc-protected amine.

    • Remove the solvent and purify the residue by column chromatography.

    • Deprotect the Boc group by treating with 4M HCl in dioxane to yield 4-amino-4-cyanotetrahydro-2H-pyran hydrochloride.

Step 2: Amide Coupling

  • Materials: 1,5-Diarylpyrazole-3-carboxylic acid, 4-amino-4-cyanotetrahydro-2H-pyran hydrochloride, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).

  • Procedure:

    • To a solution of the pyrazole carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture for 10 minutes at room temperature.

    • Add 4-amino-4-cyanotetrahydro-2H-pyran hydrochloride (1.1 eq) and continue stirring at room temperature for 16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired pyrazole carboxamide derivative.

G cluster_0 Synthesis of 4-Amino-4-cyanotetrahydro-2H-pyran cluster_1 Amide Coupling Carboxylic_Acid This compound Acyl_Chloride Acid Chloride Formation (Oxalyl Chloride, DMF) Carboxylic_Acid->Acyl_Chloride Acyl_Azide Azide Formation (Sodium Azide) Acyl_Chloride->Acyl_Azide Isocyanate Curtius Rearrangement (Heat, Toluene) Acyl_Azide->Isocyanate Boc_Amine Boc Protection (tert-butanol) Isocyanate->Boc_Amine Final_Amine Deprotection (HCl in Dioxane) 4-Amino-4-cyanotetrahydro-2H-pyran Boc_Amine->Final_Amine Final_Product Final Product Pyrazole Carboxamide Derivative Final_Amine->Final_Product Amide Coupling Pyrazole_Acid 1,5-Diarylpyrazole-3-carboxylic acid Activated_Ester Activation (HATU, DIPEA) Pyrazole_Acid->Activated_Ester

Synthetic workflow for a pyrazole carboxamide derivative.

Application II: Design of BACE1 Inhibitors for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target for the treatment of Alzheimer's disease. The development of potent and selective BACE1 inhibitors is an area of intense research. The tetrahydropyran scaffold has been successfully incorporated into BACE1 inhibitors to improve their properties.

Rationale for Use:

The active site of BACE1 is relatively large and contains several subsites (S1, S2, S3, etc.) that can be exploited for inhibitor binding. The rigid tetrahydropyran ring can serve as a central scaffold to position substituents that interact with these subsites, leading to high-affinity binding. Furthermore, the ability of the tetrahydropyran oxygen to act as a hydrogen bond acceptor can be advantageous for interacting with key residues in the enzyme's active site.

Hypothetical Protocol: Synthesis of a BACE1 Inhibitor Scaffold

This protocol describes a hypothetical synthesis of a core scaffold for a BACE1 inhibitor, utilizing this compound to introduce a key structural element.

Step 1: Synthesis of 4-Cyanotetrahydro-2H-pyran-4-carboxamide

  • Materials: this compound, thionyl chloride, ammonium hydroxide, dichloromethane (DCM).

  • Procedure:

    • Reflux a solution of this compound (1.0 eq) in thionyl chloride (5.0 eq) for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.

    • Stir the mixture for 1 hour at 0 °C and then at room temperature for 4 hours.

    • Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the primary amide.

Step 2: Reduction of the Nitrile and Amide

  • Materials: 4-Cyanotetrahydro-2H-pyran-4-carboxamide, Lithium aluminum hydride (LAH), tetrahydrofuran (THF).

  • Procedure:

    • Add the amide from Step 1 (1.0 eq) to a suspension of LAH (3.0 eq) in dry THF at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and then reflux for 8 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with THF.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate to yield the diamine scaffold: (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methanamine.

This diamine can then be further elaborated by coupling with appropriate fragments to generate potent BACE1 inhibitors.

G Start This compound Amidation Amidation (Thionyl Chloride, NH4OH) Start->Amidation Primary_Amide 4-Cyanotetrahydro-2H-pyran-4-carboxamide Amidation->Primary_Amide Reduction Reduction (LiAlH4, THF) Primary_Amide->Reduction Diamine_Scaffold Diamine Scaffold for BACE1 Inhibitor Synthesis Reduction->Diamine_Scaffold

Hypothetical synthesis of a BACE1 inhibitor scaffold.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern drug discovery. Its inherent physicochemical properties, including a rigid scaffold, potential for reduced lipophilicity, and metabolic stability, make it an attractive component for the design of novel therapeutics. The dual functionality of the cyano and carboxylic acid groups provides a rich platform for chemical exploration and the generation of diverse compound libraries. The successful application of its derivatives in the development of CNS-active agents demonstrates its potential in addressing challenging biological targets. As the demand for novel, sp3-rich scaffolds continues to grow, this compound is poised to play an increasingly important role in the discovery of the next generation of medicines.

References

Application Note: A Versatile Synthetic Route to Spirocyclic Piperidines from 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic piperidines are a class of saturated heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Their rigid, three-dimensional structures offer unique opportunities for exploring chemical space, leading to compounds with improved pharmacological properties.[4][5] This application note provides a detailed, field-proven protocol for the synthesis of a novel spiro[piperidine-4,4'-pyran] scaffold, starting from the readily available 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. This synthetic strategy is designed to be robust and scalable, making it suitable for researchers in both academic and industrial settings.

The core of this synthetic approach is a four-step sequence involving esterification, nitrile reduction, intramolecular lactamization, and subsequent lactam reduction. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.

Overall Synthetic Scheme

The synthesis of the target spirocyclic piperidine is accomplished through the following four-step reaction sequence:

G A This compound B Step 1: Esterification (SOCl2, MeOH) A->B C Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate B->C D Step 2: Nitrile Reduction (H2, Raney Ni) C->D E Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate D->E F Step 3: Intramolecular Lactamization (Heat) E->F G Spiro[piperidine-4,4'-pyran]-2-one F->G H Step 4: Lactam Reduction (LiAlH4) G->H I Spiro[piperidine-4,4'-pyran] H->I

Figure 1: Overall synthetic workflow for the preparation of spiro[piperidine-4,4'-pyran].

Experimental Protocols

Step 1: Esterification of this compound

Rationale: The carboxylic acid is first converted to its methyl ester to prevent unwanted side reactions during the subsequent nitrile reduction step. Thionyl chloride in methanol is a classic and efficient method for this transformation.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.

Step 2: Catalytic Reduction of the Nitrile

Rationale: The nitrile group is reduced to a primary amine using catalytic hydrogenation. Raney nickel is a cost-effective and highly active catalyst for this transformation.[6] The use of ammonia in the reaction medium helps to suppress the formation of secondary and tertiary amine byproducts.[6]

Protocol:

  • In a high-pressure reactor, dissolve methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in methanol saturated with ammonia.

  • Add Raney nickel (10% w/w) to the solution.

  • Pressurize the reactor with hydrogen gas (50 bar) and heat to 80 °C.

  • Maintain vigorous stirring and monitor the reaction by TLC or gas chromatography (GC).

  • After completion (typically 12-16 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate.

Step 3: Intramolecular Lactamization

Rationale: The amino ester intermediate undergoes a spontaneous intramolecular cyclization upon heating to form the thermodynamically stable six-membered spiro-lactam. This step is typically driven by the removal of methanol.

Protocol:

  • Place the crude methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate in a round-bottom flask equipped with a distillation apparatus.

  • Heat the neat material under a nitrogen atmosphere at 150-160 °C.

  • Methanol will distill off as the reaction progresses.

  • Continue heating until no more methanol is collected.

  • Cool the reaction mixture to room temperature. The resulting solid is the crude spiro[piperidine-4,4'-pyran]-2-one.

  • The crude lactam can be purified by recrystallization or column chromatography.

Step 4: Reduction of the Spiro-Lactam

Rationale: The final spirocyclic piperidine is obtained by the reduction of the spiro-lactam. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of completely reducing the amide functionality to the corresponding amine.[7]

Protocol:

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of spiro[piperidine-4,4'-pyran]-2-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting suspension and wash the solid with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude spiro[piperidine-4,4'-pyran] can be purified by distillation or column chromatography.

Data Summary

StepProductExpected Yield (%)Purity (by NMR/GC)
1Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate90-95>98%
2Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate85-90>95%
3Spiro[piperidine-4,4'-pyran]-2-one80-85>97%
4Spiro[piperidine-4,4'-pyran]75-80>98%

Conclusion

This application note details a reliable and efficient synthetic route for the preparation of spiro[piperidine-4,4'-pyran] from this compound. The described protocols are straightforward and utilize common laboratory reagents and techniques. This methodology provides a valuable tool for medicinal chemists and researchers in the field of drug discovery to access novel spirocyclic piperidine scaffolds for the development of new therapeutic agents.

References

The Strategic Utility of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Spirocyclic Heterocycles

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly valuable class of molecules. Their rigid, three-dimensional structures offer precise spatial orientation of functional groups, leading to improved target affinity and selectivity. 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid stands out as a uniquely functionalized building block, primed for the construction of diverse spiro-heterocyclic systems.

The tetrahydropyran (THP) ring is a common motif in numerous natural products and approved drugs, often conferring favorable pharmacokinetic properties such as increased solubility and metabolic stability. The geminal cyano and carboxylic acid groups at the C4 position of this building block provide a versatile handle for a variety of chemical transformations. This unique arrangement allows for the strategic construction of fused heterocyclic rings at the spiro center, making it an invaluable starting material for generating libraries of complex molecules for drug discovery programs.[1] This guide provides detailed protocols and scientific rationale for the application of this compound in the synthesis of key heterocyclic scaffolds, including spiro-hydantoins, spiro-barbiturates, and spiro-pyrazolones.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 848821-06-7[2]
Molecular Formula C₇H₉NO₃[3]
Molecular Weight 155.15 g/mol [3]
Boiling Point 374.3°C at 760 mmHg[3]
Storage 2-8°C, under dry conditions[3]

Application 1: Synthesis of Spiro-Hydantoins via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust and efficient one-pot method for the synthesis of spiro-hydantoins from ketones or cyanohydrins.[4][5][6] This multicomponent reaction, which utilizes an ammonium salt and a cyanide source, is exceptionally well-suited for the conversion of precursors like this compound into their corresponding spiro-hydantoin derivatives.[7] These spiro-hydantoins are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[7][8]

Reaction Principle and Causality

The reaction proceeds through the in situ formation of an aminonitrile intermediate from the reaction of the ketone (or a ketone precursor) with ammonia and cyanide. This intermediate then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to form the hydantoin ring. This compound can be viewed as a stabilized precursor to the key cyanohydrin intermediate of tetrahydropyran-4-one, making it an ideal substrate for this transformation. The use of a sealed reaction vessel is crucial to maintain a sufficient concentration of the gaseous reactants (ammonia and carbon dioxide) generated from the decomposition of ammonium carbonate at elevated temperatures.

Bucherer-Bergs Reaction Workflow cluster_0 One-Pot Reaction Start This compound + KCN + (NH4)2CO3 Intermediate In situ formation of aminonitrile intermediate Start->Intermediate Heat (Ethanol/Water) Cyclization Intramolecular cyclization with CO2 Intermediate->Cyclization Pressure Product Spiro[tetrahydropyran-4,4'-imidazolidine]-2',5'-dione Cyclization->Product

Caption: Workflow for Spiro-Hydantoin Synthesis.

Detailed Experimental Protocol: Synthesis of Spiro[tetrahydropyran-4,4'-imidazolidine]-2',5'-dione

Materials:

  • This compound (1.0 eq)

  • Potassium cyanide (KCN) (1.5 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, combine this compound (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the reaction vessel, ensuring the final concentration of the starting material is between 0.2 and 0.5 M.

  • Reaction Conditions: Securely seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: a. Cool the reaction vessel to room temperature and carefully vent any excess pressure. b. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol. c. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude spiro-hydantoin product. d. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol. b. Dry the purified product under vacuum to yield the desired spiro[tetrahydropyran-4,4'-imidazolidine]-2',5'-dione as a white solid.

Application 2: Synthesis of Spiro-Barbiturates and Thiobarbiturates

Spiro-barbiturates are another class of heterocyclic compounds with significant biological activities, particularly as central nervous system depressants.[1][9] The synthesis of these compounds typically involves the condensation of a suitable dicarbonyl compound or its equivalent with urea or thiourea. While a direct, one-pot synthesis from this compound is not extensively documented, a logical and scientifically sound two-step protocol can be proposed.

Proposed Synthetic Strategy

This strategy involves an initial conversion of the starting material to a more reactive malonic ester derivative, followed by a base-catalyzed condensation with urea or thiourea.

Spiro-Barbiturate Synthesis Strategy cluster_1 Two-Step Synthesis Start This compound Step1 Esterification & Malonate Formation Start->Step1 Intermediate Diethyl 2-(tetrahydro-2H-pyran-4-ylidene)malonate Step1->Intermediate Step2 Condensation with Urea/Thiourea Intermediate->Step2 Product Spiro[tetrahydropyran-4,5'-pyrimidine]-2',4',6'(1'H,3'H,5'H)-trione Step2->Product

Caption: Proposed Strategy for Spiro-Barbiturate Synthesis.

Detailed Proposed Protocol: Synthesis of Spiro[tetrahydropyran-4,5'-pyrimidine]-2',4',6'(1'H,3'H,5'H)-trione

Part A: Synthesis of Diethyl 2-(tetrahydro-2H-pyran-4-yl)malonate

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous ethanol (EtOH)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Diethyl carbonate (Et₂CO₃) (1.5 eq)

  • Anhydrous toluene

Procedure:

  • Esterification: a. In a round-bottom flask, suspend this compound in anhydrous ethanol. b. Cool the suspension in an ice bath and add thionyl chloride dropwise. c. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. d. Remove the solvent under reduced pressure to obtain the crude ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.

  • Malonate Synthesis: a. Dissolve the crude cyano-ester in anhydrous toluene. b. Add sodium ethoxide and diethyl carbonate to the solution. c. Heat the mixture to reflux for 8-12 hours. d. Cool the reaction, quench with a dilute acid (e.g., 1M HCl), and extract with ethyl acetate. e. Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to yield diethyl 2-(tetrahydro-2H-pyran-4-yl)malonate.

Part B: Synthesis of the Spiro-Barbiturate

Materials:

  • Diethyl 2-(tetrahydro-2H-pyran-4-yl)malonate (1.0 eq)

  • Urea (or thiourea for the thiobarbiturate) (1.2 eq)

  • Sodium ethoxide (NaOEt) (2.2 eq)

  • Anhydrous ethanol (EtOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

  • Addition of Reagents: To this solution, add diethyl 2-(tetrahydro-2H-pyran-4-yl)malonate and urea.

  • Reaction Conditions: Heat the mixture to reflux for 12-18 hours. A precipitate should form as the reaction progresses.

  • Work-up: a. Cool the reaction mixture to room temperature and then in an ice bath. b. Filter the precipitate and wash with cold ethanol. c. Dissolve the solid in water and acidify with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the spiro-barbiturate.

  • Purification: Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure spiro[tetrahydropyran-4,5'-pyrimidine]-2',4',6'(1'H,3'H,5'H)-trione.

Application 3: Synthesis of Spiro-Pyrazolones

Spiro-pyrazolones are another important class of heterocycles with diverse biological activities. A plausible route to spiro-pyrazolones from this compound involves its reaction with hydrazine derivatives.

Proposed Synthetic Strategy

The bifunctional nature of the starting material allows for a condensation reaction with hydrazine, leading to the formation of a pyrazolone ring fused at the C4 position of the tetrahydropyran.

Detailed Proposed Protocol: Synthesis of Spiro[tetrahydropyran-4,3'-pyrazol]-5'(4'H)-one

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (1.2 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature. b. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. c. The crude product can be triturated with a suitable solvent like diethyl ether to induce crystallization.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol to yield the desired spiro[tetrahydropyran-4,3'-pyrazol]-5'(4'H)-one.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant spiro-heterocyclic compounds. Its unique structural features allow for the efficient construction of complex molecular architectures through well-established synthetic methodologies like the Bucherer-Bergs reaction, as well as through logical, multi-step synthetic sequences. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this privileged scaffold in their synthetic endeavors.

References

Application Note: A Modular Protocol for the Synthesis of Enzyme Inhibitors Utilizing a 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, modular protocol for the synthesis of potential enzyme inhibitors using 4-cyanotetrahydro-2H-pyran-4-carboxylic acid as a versatile starting scaffold. This building block is particularly valuable in medicinal chemistry due to its two orthogonal functional groups: a carboxylic acid for amide bond formation and a nitrile group for reduction to a primary amine.[1] This dual functionality allows for the systematic generation of diverse chemical libraries. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance, mechanistic insights, and robust methodologies for creating novel small molecules for screening and lead optimization. We focus on a reliable two-stage synthetic sequence: (1) amide coupling via HATU activation and (2) subsequent nitrile reduction by catalytic hydrogenation.

Introduction: The Strategic Advantage of the Tetrahydropyran Scaffold

Enzyme inhibitors are a cornerstone of modern pharmacology, with applications ranging from metabolic diseases to oncology.[2][3] Dipeptidyl peptidase-4 (DPP-4) inhibitors, for instance, are a prominent class of oral anti-diabetic drugs that showcase the therapeutic potential of targeting specific enzymes.[4][5] Many successful inhibitors, such as Omarigliptin, incorporate a tetrahydropyran ring system, highlighting its utility as a bio-isosteric replacement for other cyclic systems and its favorable physicochemical properties.[6][7]

The starting material, this compound, offers a pre-built, drug-like scaffold.[1][8] Its strategic value lies in its two distinct functional handles:

  • The Carboxylic Acid: Serves as an anchor point for introducing molecular diversity. Through robust amide coupling reactions, a vast library of commercially available amines (R¹-NH₂) can be incorporated, allowing for fine-tuning of steric and electronic properties to target an enzyme's active site.

  • The Nitrile (Cyano Group): This group can be transformed into a primary aminomethyl group (-CH₂NH₂). Primary amines are critical pharmacophoric elements, often forming key hydrogen bond interactions with enzyme residues.[9] This transformation provides a second vector for diversity or for establishing a crucial binding motif.

This modular approach, outlined below, enables the rapid and efficient synthesis of a focused library of compounds for structure-activity relationship (SAR) studies.

Overall Synthetic Strategy

The core strategy involves a two-step sequence. First, the carboxylic acid is coupled with a selected amine. Second, the nitrile of the resulting intermediate is reduced. This workflow allows for the creation of a matrix of final products from a set of initial amine building blocks.

G A 4-Cyanotetrahydro-2H- pyran-4-carboxylic Acid C Amide Intermediate A->C Step 1: Amide Coupling (HATU, DIPEA) B Amine Library (R¹-NH₂) B->C D Final Inhibitor Library (Primary Amine) C->D Step 2: Nitrile Reduction (H₂, Catalyst)

Caption: High-level workflow for the modular synthesis of inhibitors.

Experimental Protocols

Protocol 1: Amide Coupling of this compound

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is an aminium salt known for its high efficiency, rapid reaction times, and ability to minimize racemization, making it superior to many carbodiimide-based reagents, especially for complex or sterically hindered substrates.[10][11][12] The non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) is used as a proton scavenger.

Mechanistic Rationale: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable as it forms a stable ammonium carboxylate salt.[13] Coupling agents are required to "activate" the carboxylic acid. HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond.[13][14] The addition of HOBt (Hydroxybenzotriazole) can further suppress side reactions, though HBTU, a related reagent, already contains the HOBt moiety.[15][16]

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH ActiveEster Activated O-Acylisourea Ester Acid->ActiveEster + HATU - H₂O HATU HATU Amide Amide Product ActiveEster->Amide + Amine (R'-NH₂) - HOBt byproduct Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials & Reagents:

Reagent MW ( g/mol ) Equivalents Amount (1 mmol scale)
This compound 155.15 1.0 155 mg
Amine (R¹-NH₂) Variable 1.1 1.1 mmol
HATU 380.23 1.1 418 mg
DIPEA 129.24 2.5 434 µL (2.5 mmol)

| Anhydrous Dimethylformamide (DMF) | - | - | 5 mL |

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (5 mL) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add the desired amine (1.1 eq), HATU (1.1 eq), and finally DIPEA (2.5 eq) to the solution. The order of addition can be critical; adding the base last is often preferred.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. A common mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes.

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with Ethyl Acetate (25 mL).

    • Wash the organic layer sequentially with 5% aqueous LiCl (3 x 15 mL, to remove DMF), 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1 x 20 mL).[13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to yield the pure amide intermediate.

Protocol 2: Catalytic Hydrogenation of the Nitrile Intermediate

This protocol reduces the nitrile group to a primary amine using hydrogen gas and a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. Catalytic hydrogenation is a widely used and atom-economical method for this transformation.[17][18]

Mechanistic Rationale: The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitrile also coordinates to the metal surface, and a stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond occurs, first forming an imine intermediate which is then further reduced to the primary amine.[19] Using an acidic additive like HCl in the solvent can help prevent the formation of secondary amine byproducts by protonating the intermediate imine and the final primary amine, reducing their nucleophilicity.[19]

Materials & Reagents:

Reagent MW ( g/mol ) Equivalents Amount (1 mmol scale)
Amide Intermediate Variable 1.0 1.0 mmol
10% Palladium on Carbon (Pd/C) - 10 mol % ~10-20 mg
Methanol (MeOH) - - 10 mL
Concentrated HCl (optional) 36.46 1.1 ~92 µL (1.1 mmol)

| Hydrogen (H₂) Gas | 2.02 | Excess | Balloon or Parr shaker |

Step-by-Step Procedure:

  • Preparation: To a hydrogenation flask, add the amide intermediate (1.0 eq) and Methanol (10 mL). If desired, add concentrated HCl (1.1 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol %) to the flask under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Reaction: Stir the reaction vigorously under a positive pressure of hydrogen (1 atm from a balloon, or 50-100 psi in a Parr apparatus) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Carefully purge the reaction vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional Methanol (2 x 10 mL). Caution: The Celite pad with catalyst should not be allowed to dry completely as it can ignite in air. Quench with water before disposal.

    • Concentrate the filtrate under reduced pressure.

  • Purification & Isolation:

    • If HCl was used, the product will be the hydrochloride salt, which may precipitate or can be isolated by evaporation.

    • If no acid was used, the resulting free amine can be purified by column chromatography (a silica column may need to be pre-treated with triethylamine, or a basic alumina column can be used). The crude product is often redissolved in Dichloromethane (DCM) and washed with aqueous base (e.g., NaHCO₃) to obtain the free amine before purification.

Orthogonal Amine Protection Strategy

For certain synthetic targets, it may be advantageous to first reduce the nitrile, protect the resulting primary amine, and then perform the amide coupling. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under a wide range of conditions and its facile removal with acid (e.g., trifluoroacetic acid, TFA, or HCl in dioxane).[20][21][22][23]

Protocol 3: Boc-Protection of the Amine

  • Dissolve the amine starting material (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.5 eq) or DMAP (catalytic).[22]

  • Stir at room temperature for 2-12 hours until the reaction is complete (monitored by TLC).

  • Perform a standard aqueous work-up and purify by chromatography to yield the Boc-protected intermediate.[20]

Protocol 4: Boc-Deprotection

  • Dissolve the Boc-protected compound in Dichloromethane (DCM).

  • Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA, 20-50% v/v in DCM) or a 4M solution of HCl in dioxane.[21][22]

  • Stir at room temperature for 1-4 hours. The evolution of CO₂ gas is often observed.[22]

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.

Conclusion

The protocols described provide a robust and flexible platform for the synthesis of novel enzyme inhibitors based on the this compound scaffold. By leveraging high-efficiency amide coupling and reliable nitrile reduction methodologies, researchers can rapidly generate diverse libraries of compounds. The detailed, step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to empower drug discovery professionals to effectively utilize this valuable building block in their research programs.

References

Introduction: Navigating the Labyrinth of CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Modern CNS Drug Development Cascade

The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most formidable challenges in the pharmaceutical industry.[1][2][3] Despite significant unmet medical needs and a profound societal burden from conditions like Alzheimer's, Parkinson's, and major depressive disorder, the pipeline for new CNS agents has been marked by high attrition rates.[2][3][4] This difficulty is multifactorial, stemming from the immense complexity of the brain, the incomplete understanding of disease pathophysiology, and the unique physiological challenge posed by the blood-brain barrier (BBB).[5][6][7] The BBB, a highly selective barrier, prevents more than 98% of small-molecule drugs from reaching their intended targets within the brain, acting as the principal gatekeeper that must be overcome.[7]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide an integrated view of the CNS development cascade. Here, we will dissect the critical stages of this journey, from initial target selection to preclinical validation, explaining the causality behind key experimental choices. We will provide detailed, field-proven protocols for essential assays and illustrate the logical flow of a successful CNS drug discovery program. Our objective is to equip you with a robust framework for making informed, data-driven decisions to increase the probability of success in this challenging but vital field.

Section 1: Target Identification and Validation — The Foundational First Step

The entire drug discovery cascade rests upon the selection of a biologically plausible molecular target that is fundamentally relevant to the disease .[1][2][3] A flawed premise at this initial stage almost guarantees downstream failure. The process of target identification and validation is a systematic accumulation of evidence to confirm that modulating a specific target will likely produce a therapeutic benefit.[8] Ideas for novel targets are drawn from diverse sources, including genetic association studies, proteomic analyses, and findings published in the public domain.[8]

Workflow: From Hypothesis to Validated Target

The following workflow illustrates the critical decision points in validating a potential CNS target. The process is iterative, designed to build a strong "body of evidence" before committing to a costly full-scale screening campaign.

Target_Validation_Workflow Hypothesis Target Hypothesis (Genetics, Literature, -omics) InSilico In Silico Analysis (Druggability, Pathway Analysis) Hypothesis->InSilico TargetBinding In Vitro Target Engagement (Binding Assays) InSilico->TargetBinding Is target druggable? GoNoGo1 Go / No-Go Decision 1 TargetBinding->GoNoGo1 Confirm direct interaction FunctionalAssay In Vitro Functional Modulation (Cellular Assays) DiseaseModel Cellular Disease Model (e.g., iPSC-derived neurons) FunctionalAssay->DiseaseModel Demonstrate functional effect GoNoGo2 Go / No-Go Decision 2 DiseaseModel->GoNoGo2 Rescue disease phenotype? GoNoGo1->Hypothesis No-Go (Re-evaluate) GoNoGo1->FunctionalAssay Go GoNoGo2->Hypothesis No-Go (Re-evaluate) Validated Validated Target Ready for HTS Campaign GoNoGo2->Validated Go

Caption: Workflow for CNS target identification and validation.

Application Note: Confirming Target Engagement and Function

Before assessing a compound's effect in a complex system, you must first prove two things: 1) the compound physically interacts with the intended target (target engagement), and 2) this interaction leads to a measurable biological consequence (functional modulation). Radioligand binding assays are a gold standard for quantifying the affinity of a compound for its target, while functional assays, such as calcium flux, measure the downstream cellular response.

Protocol 1: Radioligand Binding Assay for Target Affinity (Kd)

This protocol provides a framework for determining the binding affinity (Kd) of a test compound for a target receptor expressed in cell membranes.

  • Principle: This is a competitive binding assay. A radiolabeled ligand with known affinity for the target is incubated with the target-containing preparation (e.g., cell membranes). A non-labeled "cold" test compound is added at increasing concentrations, and its ability to displace the "hot" ligand is measured. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate its binding affinity (Ki).

  • Materials:

    • Cell membranes expressing the target receptor of interest.

    • Radiolabeled ligand (e.g., [3H]-ligand) specific to the target.

    • Unlabeled test compound.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well filter plates (e.g., GF/C filter).

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Preparation: Dilute the cell membranes, radiolabeled ligand, and test compound to desired concentrations in cold assay buffer. The radioligand concentration is typically set at or near its Kd for the receptor.

    • Assay Setup (in a 96-well plate):

      • Total Binding: Add cell membranes, radioligand, and buffer. This represents the maximum possible binding.

      • Non-Specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of an unlabeled known binder (displacer). This measures the amount of radioligand that binds to components other than the target receptor.

      • Test Compound: Add cell membranes, radioligand, and serial dilutions of the test compound.

    • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.

    • Counting: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter. The output is in counts per minute (CPM).

  • Data Analysis & Validation:

    • Calculate Specific Binding: For each well, Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine IC50: Use non-linear regression (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.

    • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Self-Validation: The assay is validated if the total binding is at least 10-fold higher than the non-specific binding, and the control compound's Ki is within the expected range.

Section 2: Lead Discovery and Optimization — Designing a CNS-Penetrant Drug

Once a target is validated, the next phase involves finding and refining a molecule ('lead') that modulates it effectively. For CNS agents, this process is dominated by the need to ensure the molecule can cross the blood-brain barrier.[4] Lead optimization is an iterative cycle where chemists modify a compound's structure to improve multiple parameters simultaneously: potency, selectivity, metabolic stability, and, critically, CNS penetration.[9] Analysis of marketed CNS drugs reveals a distinct physicochemical profile that favors brain entry.[10]

Data Summary: Key Physicochemical Properties for CNS Drugs

To guide the optimization process, medicinal chemists often use a set of desired property ranges. Violating one of these parameters may be acceptable, but multiple violations significantly decrease the probability of achieving adequate brain exposure.[10]

PropertyIdeal Range for CNS DrugsRationale
Molecular Weight (MW) < 400-450 DaSmaller molecules more readily diffuse across the BBB.[7]
cLogP 2 - 4Measures lipophilicity. Must be high enough to enter the lipid membranes of the BBB but not so high that the compound gets stuck or is rapidly metabolized.
Topological Polar Surface Area (TPSA) < 76 ŲA measure of a molecule's surface polarity. Lower TPSA is strongly correlated with better BBB penetration.[10][11]
Hydrogen Bond Donors (HBD) ≤ 3Fewer H-bond donors reduce polarity and improve membrane permeability.[10]
pKa 7.5 - 10.5A basic nitrogen is often present in CNS drugs, which can be protonated at physiological pH, but a balance is required.[10]

Data synthesized from analyses of marketed CNS drugs.[4][10][11]

Workflow: The Lead Optimization Cycle

This diagram illustrates the iterative, multi-parameter optimization process that is the core of medicinal chemistry for CNS drug discovery.

Lead_Optimization_Cycle Design Design & Synthesize New Analogs Potency Test Potency & Selectivity (In Vitro) Design->Potency ADME Test ADME Properties (Permeability, Stability) Potency->ADME Potent & Selective? Analysis Analyze SAR (Structure-Activity Relationship) ADME->Analysis Good Profile? InVivo In Vivo PK/PD (Brain Exposure, Target Engagement) InVivo->Analysis Feedback Analysis->Design Iterate Analysis->InVivo Promising Profile Candidate Preclinical Candidate Analysis->Candidate Criteria Met

Caption: The iterative cycle of lead optimization for CNS agents.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol describes a rapid, high-throughput in vitro method to predict passive, transcellular BBB permeability.

  • Principle: The PAMPA model uses a 96-well filter plate where the filter is coated with a lipid mixture (e.g., porcine brain lipid extract) to mimic the BBB. A test compound is placed in the donor wells, and its passive diffusion across the artificial membrane into the acceptor wells is measured over time. It is a cell-free, cost-effective way to screen large numbers of compounds early in discovery.[12]

  • Materials:

    • 96-well filter plate (e.g., PVDF membrane, 0.45 µm pores).

    • 96-well acceptor plate (e.g., PTFE).

    • Porcine brain lipid extract or other suitable lipid mixture.

    • Dodecane.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compounds and control compounds (high and low permeability).

    • Plate reader (UV-Vis) or LC-MS/MS for concentration analysis.

  • Procedure:

    • Membrane Coating: Prepare the lipid solution (e.g., 20 mg/mL lipids in dodecane). Carefully apply a small volume (e.g., 5 µL) to the filter of each well on the donor plate. Allow the solvent to evaporate.

    • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL PBS).

    • Prepare Donor Plate: Dissolve test compounds and controls in buffer to a known concentration (e.g., 100 µM). Add this solution to the donor wells (e.g., 300 µL).

    • Assemble Sandwich: Carefully place the donor filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells.

    • Incubation: Cover the plate sandwich to prevent evaporation and incubate at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

    • Sampling: After incubation, separate the plates. Take samples from the donor and acceptor wells for concentration analysis. Also, determine the initial concentration of the donor solution (T0).

  • Data Analysis & Validation:

    • Quantification: Measure the concentration of the compound in the donor (C_D(t)), acceptor (C_A(t)), and initial (C_D(0)) samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

    • Calculate Permeability Coefficient (Pe): The permeability is calculated using the following equation: Pe = C x [-ln(1 - C_A(t) / C_equilibrium)] Where C is a constant related to the plate geometry and incubation time, and C_equilibrium is the concentration if the compound were allowed to fully equilibrate between chambers.

    • Interpretation:

      • High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s

      • Medium Permeability (CNS+/-): Pe between 2.0 and 4.0 x 10⁻⁶ cm/s

      • Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s

    • Self-Validation: The assay is validated by running well-characterized high-permeability (e.g., carbamazepine) and low-permeability (e.g., atenolol) compounds as controls. Their calculated Pe values must fall within established limits.

Section 3: Preclinical In Vivo Validation — Testing in a Physiological Context

After a compound has been optimized for potency and BBB permeability in vitro, it must be tested in a living system. Preclinical in vivo models are essential for evaluating a drug candidate's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationship before it can be considered for human trials.[13][14][15] These models, typically in rodents, are designed to replicate certain aspects of human CNS disorders, allowing for an initial assessment of therapeutic potential.[13]

Workflow: From In Vitro Candidate to In Vivo Proof-of-Concept

This workflow outlines the progression of a candidate compound through key preclinical evaluations.

Preclinical_Workflow Candidate Optimized Lead Compound (In Vitro Data) PK Pharmacokinetics (PK) (Plasma & Brain Exposure) Candidate->PK TargetEngage In Vivo Target Engagement (e.g., ex vivo autoradiography) PK->TargetEngage Achieve brain exposure? Efficacy Efficacy in Disease Model (e.g., Behavioral Test) TargetEngage->Efficacy Engage target in CNS? Tox Preliminary Toxicology (Safety Pharmacology) Efficacy->Tox Show desired effect? GoNoGo Go / No-Go Decision Tox->GoNoGo Acceptable safety window? GoNoGo->Candidate No-Go (Back to Optimization) IND IND-Enabling Studies GoNoGo->IND Go

Caption: Key stages of the in vivo preclinical evaluation for a CNS drug candidate.

Application Note: Using Behavioral Models to Assess Function

Behavioral pharmacology provides critical insights into how a drug candidate affects complex CNS functions.[13] Models like the Elevated Plus Maze (EPM) are used to screen for anxiolytic (anxiety-reducing) effects. The underlying principle is that rodents have a natural aversion to open, elevated spaces. An effective anxiolytic compound will reduce this aversion, leading to more time spent exploring the "risky" open arms of the maze.[16]

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol details the use of the EPM test in mice to evaluate the potential anxiolytic effects of a test compound.

  • Principle: The EPM apparatus consists of four arms arranged in a plus shape, elevated from the floor. Two arms are enclosed by high walls (closed arms), and two are exposed (open arms). The test measures the conflict between the animal's drive to explore a novel environment and its fear of open spaces. An increase in the time spent in the open arms is interpreted as a sign of reduced anxiety.

  • Apparatus and Materials:

    • Elevated Plus Maze for mice (material should be non-reflective and easy to clean).

    • Video camera mounted above the maze for recording.

    • Automated tracking software (e.g., ANY-maze, EthoVision).

    • Test compound, vehicle control, and positive control (e.g., diazepam).

    • Male mice (e.g., C57BL/6J strain).

  • Procedure:

    • Acclimation: House the animals in the testing room for at least 1 hour before the experiment begins. The room should be dimly lit to encourage exploration.

    • Dosing: Administer the test compound, vehicle, or positive control via the intended route (e.g., intraperitoneal, oral) at a specific time before the test (e.g., 30 minutes).

    • Test Initiation: Place a single mouse in the center of the maze, facing one of the open arms. Immediately start the video recording. The experimenter should leave the room.

    • Test Duration: Allow the mouse to explore the maze for a fixed period, typically 5 minutes.

    • Post-Test: At the end of the session, gently remove the mouse and return it to its home cage. Thoroughly clean the maze with a suitable cleaning agent (e.g., 70% ethanol) between animals to remove olfactory cues.

  • Data Analysis & Validation:

    • Scoring: Use the tracking software to automatically score the following primary parameters:

      • Time spent in open arms (s)

      • Time spent in closed arms (s)

      • Number of entries into open arms

      • Number of entries into closed arms

    • Calculated Parameters:

      • Percentage of time in open arms: (Time in open / (Time in open + Time in closed)) * 100. This is the primary measure of anxiety.

      • Total arm entries: (Open entries + Closed entries). This is a measure of general locomotor activity.

    • Statistical Analysis: Compare the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Self-Validation: The experiment is considered valid if the positive control group (e.g., diazepam) shows a statistically significant increase in the percentage of time spent in the open arms compared to the vehicle control group, without significantly altering the total number of arm entries (which would suggest a confounding sedative effect).

Section 4: Biomarkers — De-Risking Clinical Translation

A major reason for the high failure rate of CNS drugs in clinical trials is the reliance on subjective, clinician-rated endpoints.[17] Biomarkers—objective, measurable indicators of a biological state—are crucial tools for making development more quantitative and rational.[5][18] They can provide evidence of target engagement in humans, guide dose selection, and potentially serve as surrogate endpoints for clinical efficacy.[17][18] Neuroimaging techniques like Positron Emission Tomography (PET) and the analysis of Cerebrospinal Fluid (CSF) are powerful methods for biomarker assessment in the CNS.[17][19]

The Role of Biomarkers Across the Development Pipeline

Biomarkers are not just for clinical trials; they are integrated throughout the entire process to ensure that a compound is progressing as expected and to enable informed go/no-go decisions at each transition.

Biomarker_Integration cluster_0 Preclinical cluster_1 Phase 1 cluster_2 Phase 2 cluster_3 Phase 3 Preclinical Preclinical Models (In Vitro / In Vivo) Phase1 First-in-Human (Safety & Dosing) Preclinical->Phase1 Phase2 Proof of Concept (Efficacy in Patients) Phase1->Phase2 Phase3 Pivotal Trials (Confirmation) Phase2->Phase3 BM1 Target Engagement Biomarker (e.g., Receptor Occupancy PET) BM1->Phase1 Guide Dose Selection BM2 Pharmacodynamic Biomarker (e.g., CSF Aβ levels, fMRI) BM2->Phase2 Show Biological Effect BM2->Phase3 Monitor Treatment Response BM3 Prognostic/Predictive Biomarker (e.g., Genetic Marker) BM3->Phase2 Stratify Patients

Caption: Integration of biomarkers to inform decision-making across development phases.

Conclusion

The development of central nervous system agents is a complex, high-risk endeavor that demands a deeply integrated and methodologically rigorous approach. Success hinges not on a single discovery, but on a chain of validated evidence built systematically at each stage of the pipeline. From establishing incontrovertible target engagement and functional modulation in vitro, to engineering molecules with the specific physicochemical properties needed to cross the blood-brain barrier, to demonstrating efficacy in relevant in vivo models, every step provides a critical data point for decision-making. The incorporation of objective biomarkers throughout this process is transforming the field, moving it from qualitative observation to quantitative science and increasing the probability of translating preclinical promise into clinical reality. By embracing the principles and protocols outlined in this guide, research teams can navigate the complexities of CNS drug discovery with greater confidence and a clearer path toward developing therapies that can truly impact patients' lives.

References

Application Notes and Protocols: Synthetic Routes to Acetyl-CoA Carboxylase (ACC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Gatekeeper of Fatty Acid Metabolism

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the committed and rate-limiting step in the de novo synthesis of fatty acids.[2] In mammals, two principal isoforms of ACC exist, ACC1 and ACC2, which are encoded by separate genes and exhibit distinct tissue distribution and functions.[3] ACC1 is a cytosolic enzyme highly expressed in lipogenic tissues like the liver and adipose tissue, where it primarily regulates fatty acid synthesis.[4] Conversely, ACC2 is associated with the outer mitochondrial membrane, predominantly in oxidative tissues such as the heart and skeletal muscle, and its product, malonyl-CoA, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[4][5]

The pivotal role of ACC in controlling fatty acid synthesis and oxidation makes it an attractive therapeutic target for a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[6][7] Furthermore, the reliance of many cancer cells on elevated de novo fatty acid synthesis for rapid proliferation has positioned ACC inhibitors as a promising strategy in oncology.[8][9] This guide provides a detailed overview of the synthetic routes to various classes of ACC inhibitors, offering insights into the chemical strategies and experimental protocols for their preparation.

The Enzymatic Reaction and a Key Regulatory Hub

ACC catalyzes a two-step reaction. First, the biotin carboxylase (BC) domain facilitates the ATP-dependent carboxylation of the biotin prosthetic group. Subsequently, the carboxyltransferase (CT) domain transfers the activated carboxyl group from biotin to acetyl-CoA, yielding malonyl-CoA.[1] The regulation of ACC activity is multifaceted, involving allosteric activation by citrate, feedback inhibition by long-chain fatty acyl-CoAs, and covalent modification through phosphorylation by kinases such as AMP-activated protein kinase (AMPK).[1][10]

Major Classes of ACC Inhibitors and Their Synthesis

A diverse array of chemical scaffolds has been developed to inhibit ACC activity. These can be broadly categorized based on their chemical structure and mechanism of action.

Aryloxyphenoxypropionate and Cyclohexanedione Herbicides

Historically, some of the earliest identified ACC inhibitors were herbicides belonging to the aryloxyphenoxypropionate ("fops") and cyclohexanedione ("dims") chemical classes.[11][12] While their primary application is in agriculture, their mechanism of action provided a foundational understanding for the development of inhibitors targeting mammalian ACC.[12] These compounds typically act by competing with acetyl-CoA in the carboxyltransferase reaction.[11]

Allosteric Inhibitors Targeting the Biotin Carboxylase Domain

More recent and clinically relevant ACC inhibitors are allosteric inhibitors that target the biotin carboxylase (BC) domain. These compounds do not compete with the substrates but rather bind to a distinct site on the enzyme, inducing a conformational change that prevents the dimerization of ACC subunits, which is essential for its catalytic activity.[8][13]

Firsocostat (GS-0976, ND-630): A Case Study in Allosteric Inhibition

Firsocostat is a potent, liver-targeted allosteric inhibitor of both ACC1 and ACC2.[14][15] It has been investigated for the treatment of NASH.[16][17] The synthesis of firsocostat and its analogs provides a representative example of the synthetic strategies employed for this class of inhibitors.

The synthesis of complex heterocyclic molecules like firsocostat often involves a multi-step sequence that builds the core scaffold and introduces key functional groups. A generalized, illustrative synthetic approach is outlined below. The specific details for the synthesis of firsocostat itself are proprietary; however, the following scheme is based on publicly available information for structurally related compounds and general synthetic methodologies.

G cluster_0 Core Scaffold Assembly cluster_1 Functionalization A Thiophene Derivative C Thienopyrimidinone Core A->C Cyclocondensation B Urea B->C D Introduction of Oxazole Moiety C->D Halogenation followed by Suzuki or Stille Coupling E Alkylation with Chiral Side Chain D->E N-Alkylation F Ester Hydrolysis E->F Saponification G Firsocostat Analog F->G Final Product

Caption: Generalized synthetic workflow for a Firsocostat analog.

This protocol illustrates a crucial step in the synthesis, the introduction of the stereocenter, which is often critical for biological activity.

Reaction: N-alkylation of the thienopyrimidinone core with a chiral electrophile.

Materials:

  • Thienopyrimidinone intermediate (1.0 eq)

  • Chiral mesylate or tosylate of (R)-2-(2-methoxyphenyl)-2-(tetrahydro-2H-pyran-4-yloxy)ethanol (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of the thienopyrimidinone intermediate in DMF, add cesium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the chiral mesylate or tosylate to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the nitrogen of the thienopyrimidinone, facilitating the SN2 reaction. Its high solubility in DMF compared to other carbonate bases can lead to faster reaction rates.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation but not the anion, leaving the nucleophile more reactive.

  • Leaving Group: Mesylates and tosylates are excellent leaving groups, promoting the desired nucleophilic substitution.

  • Chirality: The use of a pre-synthesized chiral electrophile ensures the stereospecific introduction of the side chain, which is often crucial for the inhibitor's interaction with the enzyme's binding pocket.

Other Notable ACC Inhibitor Scaffolds

Research into ACC inhibitors has yielded a variety of other chemical scaffolds with potent activity.

Pyrazolospiroketone Derivatives

Pfizer has reported a series of pyrazolospiroketone derivatives as potent inhibitors of both ACC1 and ACC2.[7] The synthesis of these complex spirocyclic systems often involves multi-step sequences, including key steps like Michael additions and intramolecular cyclizations.

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected ACC inhibitors against the human isoforms of the enzyme.

InhibitorTarget(s)IC₅₀ (nM) - ACC1IC₅₀ (nM) - ACC2Therapeutic AreaReference
Firsocostat (GS-0976) ACC1/ACC21.72.6NASH[14]
ND-646 ACC1/ACC2--Cancer[13]
CP-640186 ACC1/ACC2~60~60Metabolic Syndrome[18]
TOFA ACC1/ACC2--Research Tool[18]

Note: IC₅₀ values can vary depending on the assay conditions. Data for ND-646 was not specified in the provided search results.

Biological Pathways and Mechanism of Action

The inhibition of ACC has profound effects on cellular metabolism. The following diagram illustrates the central role of ACC and the consequences of its inhibition.

G cluster_0 Cellular Metabolism cluster_1 Therapeutic Intervention cluster_2 Downstream Effects Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC ACC1 / ACC2 AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 FattyAcids Fatty Acids FAS->FattyAcids FAO Fatty Acid Oxidation CPT1->FAO ACC_Inhibitor ACC Inhibitor ACC_Inhibitor->ACC Dec_FAS Decreased Fatty Acid Synthesis ACC_Inhibitor->Dec_FAS Inc_FAO Increased Fatty Acid Oxidation ACC_Inhibitor->Inc_FAO

Caption: Mechanism of action of ACC inhibitors in regulating fatty acid metabolism.

By blocking the production of malonyl-CoA, ACC inhibitors simultaneously decrease de novo lipogenesis and relieve the inhibition of CPT1, leading to an increase in fatty acid oxidation.[6] This dual action is the basis for their therapeutic potential in metabolic diseases and cancer.

Protocols for Evaluating ACC Inhibitor Activity

Once a potential ACC inhibitor has been synthesized, its biological activity must be assessed.

In Vitro Biochemical Assay for ACC Activity

This protocol describes a common method for measuring the activity of purified ACC and the potency of inhibitors. The assay measures the production of ADP, a product of the ACC-catalyzed reaction.[19]

Principle: The conversion of acetyl-CoA to malonyl-CoA by ACC is an ATP-dependent reaction that produces ADP. The amount of ADP produced is proportional to the enzyme activity. Commercially available kits, such as ADP-Glo™, can be used to quantify ADP levels through a luminescent signal.[20]

Materials:

  • Recombinant human ACC1 or ACC2

  • Acetyl-CoA

  • ATP

  • Sodium bicarbonate (NaHCO₃)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and other necessary cofactors)

  • Test inhibitor compound at various concentrations

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well microplates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.

  • In the wells of a 384-well plate, add the assay buffer, the inhibitor dilutions (or DMSO for control), and the ACC enzyme.

  • Initiate the reaction by adding a mixture of the substrates (acetyl-CoA, ATP, and NaHCO₃).

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the enzymatic reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation:

  • Positive Control: Include a known ACC inhibitor (e.g., firsocostat) to validate the assay's ability to detect inhibition.

  • Negative Control: Wells with no enzyme should show no signal, confirming that the signal is enzyme-dependent.

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion and Future Directions

The development of ACC inhibitors represents a promising therapeutic strategy for a variety of diseases. The synthetic routes to these molecules, particularly the allosteric inhibitors, often involve sophisticated organic chemistry to construct complex heterocyclic systems with precise stereochemistry. As our understanding of the structural biology of ACC isoforms deepens, the design and synthesis of more potent and selective inhibitors will continue to evolve. The combination of ACC inhibitors with other therapeutic agents is also an active area of investigation, potentially offering synergistic effects and overcoming resistance mechanisms.[21] The protocols and synthetic strategies outlined in this guide provide a foundation for researchers in drug discovery and development to advance the field of ACC-targeted therapeutics.

References

Application Notes and Protocols: Techniques for Modifying Carboxylic Acid and Nitrile Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Carboxylic acids and nitriles are fundamental functional groups in organic chemistry, serving as critical building blocks and key pharmacophores in a vast array of pharmaceuticals and bioactive molecules.[1][2] Their strategic modification is a cornerstone of medicinal chemistry and process development, enabling the fine-tuning of physicochemical properties, modulation of biological activity, and construction of complex molecular architectures.[2] This guide provides an in-depth exploration of essential techniques for the chemical transformation of these two versatile functional groups.

Moving beyond a simple catalog of reactions, this document delves into the mechanistic underpinnings and practical considerations that guide the selection of an appropriate synthetic route. We will explore the "why" behind procedural steps, offering field-tested insights to empower researchers to not only execute these protocols but also to troubleshoot and adapt them for novel applications.

Part 1: The Carboxylic Acid Functional Group: A Hub of Synthetic Versatility

The carboxyl group (-COOH), with its inherent acidity and electrophilic carbonyl carbon, is a launchpad for a multitude of transformations.[1] Its modification is often a pivotal step in drug synthesis, enabling the formation of stable amide bonds, bio-labile esters, and other critical functionalities.

Amide Bond Formation: The Cornerstone of Peptide and Medicinal Chemistry

The formation of an amide bond from a carboxylic acid and an amine is arguably one of the most important reactions in pharmaceutical development.[3] The challenge lies in activating the carboxylic acid to facilitate nucleophilic attack by the amine, without promoting side reactions or, in the case of chiral substrates, racemization.[4][5]

1.1.1 Mechanism of Activation and Coupling

Direct condensation of a carboxylic acid and an amine is thermally demanding and rarely practical.[6] Therefore, the carboxylic acid must first be converted into a more reactive species. This is typically achieved by using a "coupling reagent" that transforms the hydroxyl group into a better leaving group.

dot graph "Amide_Bond_Formation_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label: "Workflow for Amide Bond Formation via Activation." fontsize: 10 } .

1.1.2 Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and widely used method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[3]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq, if amine is a salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt active ester.

  • Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride or other salt, add DIPEA (2.5 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired amide.

Expert Insights: The choice of solvent can be critical; DMF is excellent for solubilizing polar starting materials, while DCM is often preferred for easier workup. The use of HOBt is crucial as it traps the highly reactive O-acylisourea intermediate, preventing its rearrangement into an unreactive N-acylurea byproduct.

Esterification: Modulating Polarity and Prodrug Strategies

Esterification converts carboxylic acids into esters, a transformation that is fundamental in organic synthesis and widely used in drug development to mask polar carboxylic acids, thereby enhancing membrane permeability and oral bioavailability.

1.2.1 Fischer Esterification: A Classic, Acid-Catalyzed Approach

The Fischer esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7][8] It is an equilibrium process, and strategies are often employed to drive the reaction towards the product.[7][9]

Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

dot graph "Fischer_Esterification_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label: "Simplified Fischer Esterification Mechanism." fontsize: 10 } .

1.2.2 Protocol: Sulfuric Acid-Catalyzed Esterification

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (can be used as solvent, >10 eq)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Dean-Stark apparatus (optional)

  • Toluene (if using Dean-Stark)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine the carboxylic acid, alcohol (as solvent), and concentrated sulfuric acid in a round-bottom flask.

  • If the alcohol is not used as the solvent, use a solvent like toluene and a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the mixture to room temperature and carefully neutralize the excess acid with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by distillation or column chromatography.

Trustworthiness Note: The reaction is reversible. To drive the equilibrium to the product side, either use a large excess of the alcohol or remove the water as it is formed.[9] For acid-sensitive substrates, alternative methods like Steglich esterification using DCC/DMAP are recommended.[10]

Reduction of Carboxylic Acids to Primary Alcohols

The reduction of carboxylic acids to primary alcohols is a fundamental transformation, often required when a carbonyl functionality is no longer needed or when a primary alcohol is the desired endpoint.

1.3.1 Choice of Reducing Agent

Carboxylic acids are less reactive towards nucleophilic reducing agents than aldehydes or ketones.[11] Therefore, strong reducing agents are required.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent that readily reduces carboxylic acids.[11][12][13] However, it is highly reactive and pyrophoric, requiring careful handling.[14]

  • Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more selective reducing agent for carboxylic acids.[11][15] It is particularly useful when other reducible functional groups, such as esters or ketones, need to be preserved.[15][16]

Reducing AgentReactivitySelectivitySafety Considerations
LiAlH₄ Very HighLow (reduces most carbonyls)Pyrophoric, reacts violently with water
BH₃·THF HighGood (selective for acids/amides)Flammable, generates H₂ gas
1.3.2 Protocol: Borane Reduction of a Carboxylic Acid

Materials:

  • Carboxylic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, ~3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution dropwise via a syringe or an addition funnel. Vigorous gas evolution (H₂) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting primary alcohol by column chromatography.

Part 2: The Nitrile Functional Group: A Versatile Precursor

The nitrile group (-C≡N) is a unique functional group that can be considered a "masked" carboxylic acid or amine. Its strong electron-withdrawing nature and linear geometry also make it a valuable pharmacophore in its own right.[2]

Hydrolysis of Nitriles to Carboxylic Acids

The hydrolysis of a nitrile to a carboxylic acid is a powerful method for unmasking a carboxyl group and is often used in multi-step syntheses.[17] The reaction can be performed under either acidic or basic conditions.[18][19][20][21]

2.1.1 Mechanistic Comparison: Acid vs. Base Catalysis
  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which strongly activates the carbon atom toward nucleophilic attack by water.[17][22] The reaction proceeds through an amide intermediate.[18]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.[18] The reaction also proceeds via an amide intermediate, ultimately yielding a carboxylate salt, which must be protonated in a separate acidic workup step to afford the carboxylic acid.[20]

dot graph "Nitrile_Hydrolysis_Pathways" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label: "Pathways for Nitrile Hydrolysis." fontsize: 10 } .

2.1.2 Protocol: Basic Hydrolysis of a Nitrile

Materials:

  • Nitrile (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2-5 eq)

  • Ethanol/Water mixture (e.g., 1:1)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the nitrile in the ethanol/water mixture.

  • Add the sodium hydroxide pellets or solution.

  • Heat the mixture to reflux. The reaction can take several hours to days; monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly and carefully acidify the mixture to pH ~1-2 with concentrated HCl. A precipitate of the carboxylic acid may form.

  • Extract the carboxylic acid with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography if necessary.

Reduction of Nitriles to Primary Amines

The conversion of nitriles to primary amines is a highly valuable transformation, providing access to a key functional group in many pharmaceutical agents.

2.2.1 Common Reducing Systems
  • Lithium Aluminum Hydride (LiAlH₄): As with carboxylic acids, LiAlH₄ is a very effective but non-selective agent for reducing nitriles to primary amines.[12][23][24][25]

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) is a common and scalable method.[24][25][26] This method is often preferred in industrial settings due to cost and safety.[26]

2.2.2 Protocol: Catalytic Hydrogenation of a Nitrile

Materials:

  • Nitrile (1.0 eq)

  • Raney Nickel (Ra-Ni, ~10% by weight) or 10% Pd/C

  • Ethanol or Methanol, often with ammonia (to suppress secondary amine formation)[24]

  • Hydrogen source (H₂ gas cylinder or balloon)

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • Caution: Handle Raney Nickel as a slurry in water; it is pyrophoric when dry. Handle hydrogen gas with extreme care in a well-ventilated fume hood.

  • To a pressure-resistant vessel, add the nitrile and the solvent (e.g., ethanolic ammonia).

  • Carefully add the catalyst (e.g., Raney Nickel slurry, washed with ethanol).

  • Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous stirring or shaking.

  • The reaction may be exothermic; maintain the desired temperature (often room temperature to 50 °C).

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC or LC-MS.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry out. Quench it carefully with water.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be further purified as needed.

Partial Reduction of Nitriles to Aldehydes

The partial reduction of a nitrile to an aldehyde, stopping at the imine stage followed by hydrolysis, requires a less reactive hydride reagent that delivers only one hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[23][27]

2.3.1 Protocol: DIBAL-H Reduction of a Nitrile to an Aldehyde

Materials:

  • Nitrile (1.0 eq)

  • DIBAL-H (1.0 M solution in hexanes or toluene, 1.1-1.5 eq)

  • Anhydrous Toluene or DCM

  • Methanol

  • 1 M HCl or Rochelle's salt solution

  • Ethyl acetate

Procedure:

  • Dissolve the nitrile in anhydrous toluene under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise. The reaction is typically rapid at this temperature.

  • Stir at -78 °C for 1-3 hours.

  • Quench the reaction at -78 °C by the very slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and add 1 M HCl or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to hydrolyze the intermediate imine and break up the aluminum salts.

  • Stir vigorously until two clear layers form (this can take several hours with Rochelle's salt).

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the aldehyde by column chromatography, taking care to avoid oxidation.

References

Application Notes and Protocols: Scale-Up Synthesis of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is a pivotal intermediate in contemporary pharmaceutical and medicinal chemistry.[1] Its unique molecular architecture, featuring a tetrahydropyran ring—a common motif in numerous bioactive compounds for improved solubility and metabolic stability—and two reactive functional groups (nitrile and carboxylic acid), makes it a versatile building block for a diverse range of complex molecules.[1][2] This compound is particularly valuable in the synthesis of enzyme inhibitors, agents targeting the central nervous system, and spirocyclic compounds.[1][3] Spiro-hydantoins, derived from this scaffold, are a privileged class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including anticonvulsant, antiviral, and anticancer properties.[2][4]

Given its significance, the development of a robust, efficient, and scalable synthetic route to this compound is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of a scalable synthesis strategy, detailing the underlying chemical principles, a step-by-step protocol, safety considerations, and process optimization insights.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound can be approached through several methodologies. After careful consideration of factors such as starting material availability, reaction efficiency, scalability, and safety, a two-step sequence commencing from the readily available tetrahydro-4H-pyran-4-one is proposed. This strategy leverages the well-established Bucherer-Bergs reaction, followed by acidic hydrolysis.

Chosen Synthetic Route:
  • Step 1: Bucherer-Bergs Reaction - Formation of the spirohydantoin intermediate, 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione, from tetrahydro-4H-pyran-4-one.

  • Step 2: Acidic Hydrolysis - Conversion of the spirohydantoin to the target molecule, this compound.

Causality Behind Experimental Choices:
  • Bucherer-Bergs Reaction: This one-pot, multicomponent reaction is highly efficient for creating spiro-hydantoins from cyclic ketones.[2][5][6] It utilizes inexpensive and readily available reagents: ammonium carbonate and a cyanide source (e.g., sodium cyanide or potassium cyanide).[2][7] The reaction is known for its good yields and is amenable to large-scale production.[8] An alternative, the Strecker synthesis, would produce an α-aminonitrile, which could then be hydrolyzed to the corresponding amino acid.[2][9][10] However, the Bucherer-Bergs reaction provides a more direct route to a stable, crystalline intermediate (the hydantoin), which is often easier to handle and purify on a large scale.

  • Acidic Hydrolysis: The subsequent hydrolysis of the hydantoin ring is a standard and well-documented transformation.[11] While hydrolysis can also be performed under basic conditions, acidic conditions are often preferred for this specific transformation to directly yield the carboxylic acid and avoid potential side reactions.

Below is a visual representation of the overall synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione (Spirohydantoin Intermediate)

This protocol outlines the one-pot synthesis of the spirohydantoin derivative from tetrahydro-4H-pyran-4-one via the Bucherer-Bergs reaction.[2]

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
Tetrahydro-4H-pyran-4-one100.12100.0 g0.999
Sodium Cyanide49.0150.0 g1.02
Ammonium Carbonate96.09200.0 g2.08
Ethanol46.07800 mL-
Deionized Water18.02800 mL-
Equipment:
  • 3 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:
  • Reaction Setup: In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add tetrahydro-4H-pyran-4-one (100.0 g, 0.999 mol), ammonium carbonate (200.0 g, 2.08 mol), ethanol (800 mL), and deionized water (800 mL).

  • Reagent Addition: CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[12][13][14] Slowly and carefully add sodium cyanide (50.0 g, 1.02 mol) to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to 65-70°C with vigorous stirring.[8] Maintain this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to 5-10°C in an ice bath.[8] The product will precipitate as a white solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 200 mL) to remove any unreacted salts.

  • Drying: Dry the white solid in a vacuum oven at 60°C for 5 hours to obtain 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.[8]

PART 2: Synthesis of this compound

This protocol describes the acidic hydrolysis of the spirohydantoin intermediate to yield the final product.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione170.16165.0 g0.970
Hydrochloric Acid (37%)36.46As needed-
Deionized Water18.02500 mL-
Equipment:
  • 2 L round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • pH meter or pH paper

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:
  • Reaction Setup: In a 2 L round-bottom flask, suspend the 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (165.0 g, 0.970 mol) in deionized water (500 mL).

  • Acidification: Slowly add concentrated hydrochloric acid to the suspension with stirring. The reaction is exothermic, so control the rate of addition to maintain the temperature below 50°C. Continue adding acid until the pH of the solution is between 2 and 4.[8]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 5-6 hours.[8]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize out of the solution. If not, the solution can be concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Process Safety and Optimization

Safety Precautions:
  • Sodium Cyanide Handling: Sodium cyanide is a highly toxic substance that can be fatal if inhaled, ingested, or absorbed through the skin.[12][14] Always handle it in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[13] An emergency cyanide antidote kit should be readily available.

  • Hydrogen Cyanide Gas: Avoid acidification of cyanide-containing solutions, as this will release highly toxic hydrogen cyanide gas.[14] The Bucherer-Bergs reaction is performed under basic to neutral conditions, minimizing this risk.

  • Exothermic Reactions: The hydrolysis step with concentrated acid is exothermic. Ensure proper cooling and controlled addition of reagents to prevent runaway reactions.

Process Optimization:
  • Reagent Stoichiometry: The molar ratios of the reactants in the Bucherer-Bergs reaction can be optimized to maximize yield and minimize side products. A slight excess of ammonium carbonate and cyanide is often beneficial.

  • Temperature Control: Precise temperature control during both reaction steps is crucial for optimal results. Overheating during the Bucherer-Bergs reaction can lead to decomposition of reactants, while insufficient heat will result in a slow and incomplete reaction.

  • pH Adjustment: Careful control of the pH during the hydrolysis work-up is critical for the efficient precipitation and isolation of the final product.

  • Solvent Selection: The choice of solvent for recrystallization will impact the purity and recovery of the final product. Experiment with different solvent systems to find the optimal conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reactionIncrease reaction time or temperature slightly. Ensure adequate stirring.
Loss of product during work-upEnsure the reaction mixture is sufficiently cooled before filtration. Use minimal amounts of cold wash solvent.
Incomplete hydrolysis in Step 2 Insufficient acid or reaction timeCheck and adjust the pH to ensure it is in the 2-4 range. Increase the reflux time.
Product is difficult to crystallize Impurities presentAttempt to purify a small sample by column chromatography to identify a suitable recrystallization solvent. Consider a solvent/anti-solvent crystallization method.
Product is discolored Presence of impuritiesRecrystallize the product, possibly with the addition of activated carbon to remove colored impurities.

Below is a diagram illustrating the key relationships in troubleshooting the synthesis.

Caption: Key troubleshooting relationships for the synthesis.

Conclusion

The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols and safety measures, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic endeavors. The provided optimization and troubleshooting guidance will further aid in achieving high yields and purity on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this versatile pharmaceutical intermediate. Here, we address common and complex purification challenges encountered during its synthesis and isolation. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dependent on the synthetic route employed. However, based on common synthetic pathways, you should be vigilant for the following:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like tetrahydropyran-4-one or derivatives of cyanoacetic acid.

  • The Corresponding Amide Intermediate: Incomplete hydrolysis of the nitrile group is a frequent issue, leading to the presence of 4-carbamoyltetrahydro-2H-pyran-4-carboxylic acid. This impurity is often polar and can be challenging to separate from the desired carboxylic acid.

  • Residual Solvents: Common organic solvents used during synthesis and workup can be retained in the crude product.

  • Side-Reaction Products: The specific nature of these will vary, but can include products from dimerization, or reactions involving residual catalysts or reagents.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry place, ideally at 2-8°C, and sealed under an inert atmosphere (like argon or nitrogen) to prevent moisture uptake and potential degradation.

Q3: How can I effectively monitor the progress of my purification?

A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: For rapid, qualitative assessment, use a polar solvent system. A mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid (e.g., 1%), can provide good separation. Staining with potassium permanganate can help visualize non-UV active impurities.

  • HPLC: For quantitative analysis of purity, a reversed-phase HPLC method is ideal. A C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a good starting point.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the purification of this compound.

Issue 1: My final product is an oil or has a low, broad melting point.

This is a classic sign of significant impurity content, most likely residual solvents or byproducts that are suppressing the crystallinity of your compound.

Troubleshooting Workflow:

start Oily/Impure Product check_solvent Analyze for Residual Solvents (1H NMR) start->check_solvent high_solvent High Boiling Point Solvent Detected check_solvent->high_solvent Yes low_solvent Low Boiling Point Solvent Detected check_solvent->low_solvent Yes no_solvent No Significant Solvent Presence check_solvent->no_solvent No high_vac Action: Dry under High Vacuum at a Slightly Elevated Temperature high_solvent->high_vac diss_precip Action: Dissolve in a Minimal Amount of a Suitable Solvent and Precipitate with an Anti-Solvent low_solvent->diss_precip recrystallize Proceed to Recrystallization Protocol no_solvent->recrystallize

Caption: Decision tree for addressing an oily or low-melting point product.

In-depth Explanation:

  • Residual Solvents: High-boiling point solvents like DMF or DMSO, if used in the synthesis, can be particularly challenging to remove. 1H NMR is the most direct way to identify their presence. If detected, drying under high vacuum, potentially with gentle heating (e.g., 30-40°C, monitor for degradation), is recommended. For lower boiling solvents, a dissolution-precipitation procedure can be effective.

  • Recrystallization: If residual solvents are not the primary issue, the problem lies with synthetic impurities. A carefully executed recrystallization is often the most effective solution. Refer to the "Protocol for General Recrystallization Screening" below.

Issue 2: My analytical data (NMR, LC-MS) indicates the presence of the corresponding amide.

The amide intermediate (4-carbamoyltetrahydro-2H-pyran-4-carboxylic acid) is a common byproduct of incomplete nitrile hydrolysis. Its polarity is very similar to the desired carboxylic acid, making separation difficult.

Troubleshooting Strategies:

  • Re-subject to Hydrolysis Conditions: The most straightforward approach is to force the hydrolysis to completion. Dissolve the crude material in the original hydrolysis solvent (e.g., aqueous HCl or NaOH) and reflux for an extended period (e.g., 12-24 hours). Monitor the reaction by TLC or HPLC until the amide is no longer detectable.

  • Chromatographic Separation: If further hydrolysis is not feasible or effective, column chromatography may be necessary. Due to the high polarity of both the acid and the amide, a highly polar mobile phase will be required.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient elution starting with a less polar system (e.g., 95:5 ethyl acetate/hexanes) and gradually increasing the polarity with methanol is a good starting point. Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase is crucial to keep the carboxylic acid protonated and prevent streaking on the column.

Issue 3: I'm struggling to develop a reliable HPLC method for purity assessment.

The polar nature of this compound can make it challenging to retain on a standard C18 column.

Recommended HPLC Method Development:

ParameterRecommended Starting ConditionsRationale
Column C18, 5 µm, 4.6 x 150 mmA standard reversed-phase column that is a good starting point for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesA broad gradient is useful for initial screening to determine the approximate elution time of the compound and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmThe nitrile and carboxylic acid groups do not have strong chromophores, so detection at a low wavelength is necessary.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.

Troubleshooting Poor Peak Shape or Retention:

  • Poor Retention: If the compound elutes too early (in the void volume), consider a more polar stationary phase like a C18 with a polar end-capping or a dedicated polar-reversed phase column.

  • Peak Tailing: This is often due to interactions between the carboxylic acid and residual silanols on the silica support. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5). Using trifluoroacetic acid (TFA) at 0.1% instead of formic acid can sometimes improve peak shape, but be aware that TFA can suppress ionization in subsequent MS analysis.

Experimental Protocols

Protocol for General Recrystallization Screening

The goal of recrystallization is to find a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution.

Workflow:

start Start with Small Amount of Crude Product solvent_screen Screen Solvents of Varying Polarity (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene) start->solvent_screen hot_dissolution Add Solvent Dropwise at Elevated Temperature until Dissolved solvent_screen->hot_dissolution cool Cool Slowly to Room Temperature, then in an Ice Bath hot_dissolution->cool observe Observe for Crystal Formation cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Failure oiling_out Product Oils Out observe->oiling_out Failure filter_dry Filter and Dry Crystals crystals->filter_dry too_soluble Troubleshoot: Compound is too soluble. Try a less polar solvent or a two-solvent system. no_crystals->too_soluble not_soluble Troubleshoot: Compound is not soluble enough. Try a more polar solvent. oiling_out->not_soluble analyze Analyze Purity (TLC, HPLC, Melting Point) filter_dry->analyze

Caption: Workflow for recrystallization solvent screening.

Step-by-Step Procedure:

  • Place a small amount of your crude material (e.g., 50 mg) into several test tubes.

  • To each tube, add a different solvent dropwise while heating and agitating until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 20-30 minutes.

  • Observe which solvent system yields good quality crystals.

  • If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify, then cool as before.

Technical Support Center: Synthesis of Spirocyclic Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these valuable scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions at the bench.

I. The Pictet-Spengler Reaction for Spiro-Piperidine Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures, including spirocyclic piperidines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to form the desired ring system.[1][2] However, when targeting spirocyclic piperidines, particularly aza-spiroindolines, the reaction presents unique challenges.

Frequently Asked Questions (FAQs): Pictet-Spengler Reaction

Q1: My Pictet-Spengler reaction is yielding the tetrahydro-β-carboline instead of the desired aza-spiroindoline. Why is this happening and how can I prevent it?

A1: This is a common and expected challenge. The formation of the tetrahydro-β-carboline is often the thermodynamically favored outcome due to the restoration of aromaticity in the indole ring system. The reaction proceeds through a spiroindolenine intermediate, which can either be trapped to give the desired spirocycle or undergo a[3]-sigmatropic rearrangement to the tetrahydro-β-carboline.[4][5]

Troubleshooting Strategies:

  • Reaction Conditions: Running the reaction under milder, kinetically controlled conditions can favor the formation of the spirocyclic product. This includes using lower temperatures and shorter reaction times.

  • "Interrupted" Pictet-Spengler: Employing a reductive Pictet-Spengler approach can trap the intermediate spiroindolenium ion before it rearranges. This involves the use of a reducing agent, such as tetramethyldisiloxane in the presence of an iridium catalyst, to reduce the iminium ion functionality of the spirocycle as it is formed.

  • Substrate Modification: Modifying the substrate can also influence the reaction outcome. For example, using N-acylated tryptamines can lead to the formation of highly electrophilic N-acyliminium ions, which can favor the spirocyclization under milder conditions.[1]

Q2: I am observing an unexpected rearrangement product, a quinoline derivative, in my reaction mixture. What is causing this?

A2: The spiroindolenine intermediate, especially if it can be isolated, can be sensitive to both acidic and basic conditions. Under certain conditions, it can undergo a rearrangement to form a quinoline derivative. This is a known side reaction that can complicate the synthesis of spirocyclic indolines.[4]

Troubleshooting Strategies:

  • Control of pH: Careful control of the reaction pH during workup and purification is crucial. Avoid strongly acidic or basic conditions if the spiroindolenine intermediate is accumulating.

  • Rapid Trapping: If the spirocyclization is performed in a stepwise manner, ensure the intermediate is carried forward to the next step or isolated under neutral conditions as quickly as possible.

pictet_spengler_pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_products Potential Products Tryptamine β-arylethylamine Iminium Iminium Ion Tryptamine->Iminium + Aldehyde/Ketone (Condensation) Aldehyde Aldehyde/Ketone Aldehyde->Iminium Spiroindolenine Spiroindolenine Intermediate Iminium->Spiroindolenine Intramolecular Cyclization Spirocycle Desired Spirocyclic Piperidine Spiroindolenine->Spirocycle Trapping/ Reduction Rearomatized Tetrahydro-β-carboline (Side Product) Spiroindolenine->Rearomatized [3][4]-Sigmatropic Rearrangement (Rearomatization) Rearrangement Quinoline Derivative (Side Product) Spiroindolenine->Rearrangement Acid/Base Mediated Rearrangement

II. Aza-Diels-Alder Reaction in Spirocycle Synthesis

The aza-Diels-Alder reaction provides a convergent approach to construct the piperidine ring of a spirocycle. This reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway. The preferred pathway has significant implications for the stereochemical outcome of the reaction.[6]

Frequently Asked Questions (FAQs): Aza-Diels-Alder Reaction

Q1: My aza-Diels-Alder reaction is producing a mixture of diastereomers with low selectivity. What is the likely cause and how can I improve it?

A1: Poor diastereoselectivity in aza-Diels-Alder reactions is often indicative of the reaction proceeding through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition.[7] This is particularly common when strong Lewis acids are used as catalysts, as they can favor the formation of an open-chain intermediate that has free rotation before the final ring closure.

Troubleshooting Strategies:

Factor Rationale Recommended Action
Catalyst Choice Strong Lewis acids can promote a stepwise mechanism.Screen a range of Lewis acids, including milder ones. Consider Brønsted acid or organocatalysis.
Solvent Solvent polarity can influence the stability of charged intermediates in a stepwise pathway.Experiment with solvents of varying polarity, from nonpolar (e.g., toluene) to more polar (e.g., dichloromethane).
Temperature Lower temperatures generally favor the more ordered transition state of a concerted reaction.Run the reaction at lower temperatures, even if it requires longer reaction times.
Substrate Design The electronic nature of the diene and dienophile can influence the reaction mechanism.Consider modifications to the electronic properties of your substrates to favor a concerted pathway.

Q2: I am observing significant amounts of polymer or unidentifiable baseline material in my crude reaction mixture. What are the likely causes?

A2: Polymerization and decomposition are common side reactions in Diels-Alder reactions, especially when carried out at elevated temperatures or for extended periods. The starting materials or the product itself may be unstable under the reaction conditions.

Troubleshooting Strategies:

  • Temperature Control: Carefully control the reaction temperature. Use the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid product decomposition.

  • Use of Inhibitors: In some cases, small amounts of a radical inhibitor (e.g., BHT) can be added to prevent polymerization, especially if the starting materials are prone to radical reactions.

aza_diels_alder_pathway cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Diene Diene Concerted Concerted [4+2] Cycloaddition Diene->Concerted Stepwise Stepwise Mannich-Michael Pathway Diene->Stepwise Imine Imine (Dienophile) Imine->Concerted Imine->Stepwise Stereoselective Single Diastereomer Concerted->Stereoselective High Diastereoselectivity Mixture Mixture of Diastereomers Stepwise->Mixture Low Diastereoselectivity

III. Intramolecular Hydroamination for Spiro-Piperidine Synthesis

Intramolecular hydroamination is an atom-economical method for the synthesis of nitrogen-containing heterocycles, including spirocyclic piperidines. The reaction can be catalyzed by various metals or Brønsted acids. The success of this reaction is highly dependent on the substrate and the catalytic system employed.[8][9][10]

Frequently Asked Questions (FAQs): Intramolecular Hydroamination

Q1: My copper-catalyzed intramolecular carboamination reaction is yielding a significant amount of the hydroamination side product. How can I favor the desired carboamination?

A1: In copper-promoted intramolecular reactions of N-alkenylamines, the desired carboamination product is formed alongside a net hydroamination adduct.[10] The ratio of these products can be influenced by the reaction conditions and the substrate.

Troubleshooting Strategies:

  • Oxidant: The choice and stoichiometry of the oxidant can be critical. Ensure the oxidant is fresh and used in the correct amount.

  • Ligand: The ligand on the copper catalyst can influence the reactivity and selectivity of the reaction. Screening different ligands may be necessary.

  • Temperature: Reaction temperature can affect the relative rates of carboamination and hydroamination. A systematic temperature screen is recommended.

Q2: My Brønsted acid-catalyzed intramolecular hydroamination is leading to decomposition of my starting material. What can I do to mitigate this?

A2: Brønsted acid-catalyzed hydroaminations often require strongly acidic conditions, which can lead to decomposition, particularly with sensitive substrates like allylic amines.

Troubleshooting Strategies:

  • Acid Strength and Concentration: Screen different Brønsted acids of varying strength (e.g., triflic acid vs. sulfuric acid) and optimize the catalyst loading. Sometimes, a lower catalyst loading can be effective while minimizing decomposition.

  • Temperature: As with many reactions, lower temperatures may reduce the rate of decomposition.

  • Protecting Groups: The choice of protecting group on the nitrogen is crucial. Electron-withdrawing groups are often necessary to decrease the basicity of the amine and prevent catalyst poisoning, but they can also affect the stability of the substrate.

hydroamination_workflow Start Start: N-alkenylamine Substrate Problem Problem Encountered Start->Problem SideProduct Side Product Formation (e.g., Hydroamination Adduct) Problem->SideProduct If... Decomposition Starting Material Decomposition Problem->Decomposition If... Solution1 Optimize Catalyst/ Ligand/Oxidant SideProduct->Solution1 Solution2 Adjust Temperature/ Reaction Time SideProduct->Solution2 Decomposition->Solution2 Solution3 Screen Acid Strength/ Concentration Decomposition->Solution3 Solution4 Evaluate Protecting Group Strategy Decomposition->Solution4 Outcome Successful Spirocyclization Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

IV. Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Pictet-Spengler Reaction to form a Spiro[piperidine-pyridoindole] Core

This protocol is adapted from a tandem Mannich/Pictet-Spengler sequence and is provided as a general guideline. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.[11]

  • Reactant Preparation: To a solution of the piperidin-4-one (1.0 equiv) in an appropriate solvent (e.g., EtOH, 10 mL/mmol), add the tryptamine derivative (1.1 equiv).

  • Reaction Initiation: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

Protocol 2: Purification of Diastereomeric Spirocyclic Piperidines

The separation of diastereomers can be challenging and often requires careful optimization of chromatographic conditions.

  • Initial Assessment: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

  • Chromatography:

    • Flash Column Chromatography: This is often the first method of choice. A shallow solvent gradient and a long column can improve separation.

    • Preparative HPLC/SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase may be necessary. The basicity of the piperidine nitrogen can lead to poor peak shape. The addition of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape and resolution.[11]

  • Crystallization: If one diastereomer is crystalline, diastereoselective crystallization can be an effective purification method. This may involve screening various solvents and solvent mixtures.

V. References

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. --INVALID-LINK--

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Clarke, P. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. --INVALID-LINK--

  • Coldham, I., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog. --INVALID-LINK--

  • Gribble, G. W. (2010). A diastereoselective intramolecular hydroamination approach to the syntheses of (+)-, (+/-)-, and (-)-pinidinol. PubMed. --INVALID-LINK--

  • Lorbach, D. M., & St. John-Williams, L. (2017). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. ACS Central Science, 3(11), 1149-1155. --INVALID-LINK--

  • Wikipedia contributors. (2023). Aza-Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • You, S.-L., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research, 53(5), 1044-1060. --INVALID-LINK--

  • You, S.-L., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. ResearchGate. --INVALID-LINK--

  • Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3105-3121. --INVALID-LINK--

  • Al-Warhi, T., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of the Brazilian Chemical Society, 33, 1133-1145. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. BenchChem. --INVALID-LINK--

  • Shishkina, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6956. --INVALID-LINK--

  • Alexanian, E. J., et al. (2008). Pyrrolidine and Piperidine Formation via Copper(II) Carboxylate-Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. The Journal of Organic Chemistry, 73(15), 5663-5673. --INVALID-LINK--

  • Brown, F. G., & Williams, C. M. (2019). Pictet-Spenglerases in Alkaloid Biosynthesis: Future Applications in Biocatalysis. UCL Discovery. --INVALID-LINK--

  • Alexanian, E. J., et al. (2008). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PubMed Central. --INVALID-LINK--

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. PubMed. --INVALID-LINK--

  • Bonilla, B., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. ResearchGate. --INVALID-LINK--

  • Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3105-3121. --INVALID-LINK--

  • Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Semantics Scholar. --INVALID-LINK--

  • Calcaterra, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. --INVALID-LINK--

  • Al-Harrasi, A., et al. (2019). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 24(17), 3184. --INVALID-LINK--

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. --INVALID-LINK--

  • BOC Sciences. (n.d.). Piperidine Impurities. BOC Sciences. --INVALID-LINK--

  • Guirimand, G., et al. (2019). Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine. In Methods in Molecular Biology (pp. 129-138). Humana, New York, NY. --INVALID-LINK--

  • Abdel-rahman, A. H., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. --INVALID-LINK--

  • Rey, V., et al. (2015). New protocol to obtain spirolides from Alexandrium ostenfeldii cultures with high recovery and purity. Journal of Chromatography A, 1405, 46-53. --INVALID-LINK--

  • Clarke, P. A., et al. (2018). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. --INVALID-LINK--

  • Bonilla, B., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 429. --INVALID-LINK--

  • Wink, M. (n.d.). Pyrrolizidine and Piperidine Alkaloids. University of Heidelberg. --INVALID-LINK--

  • Wang, Y., et al. (2011). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 13(16), 4272-4275. --INVALID-LINK--

  • Acharya, P., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27435-27446. --INVALID-LINK--

  • Boger, D. L., et al. (2013). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. Journal of the American Chemical Society, 135(47), 17819-17829. --INVALID-LINK--

  • Chitturi, B. R., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. Journal of Medicinal Chemistry, 64(15), 11391-11409. --INVALID-LINK--

  • Kurapati, C., et al. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Beilstein Journal of Organic Chemistry, 18, 1346-1367. --INVALID-LINK--

  • Jui, N. T., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Angewandte Chemie International Edition, 60(29), 15853-15857. --INVALID-LINK--

  • The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. --INVALID-LINK--

  • Swarts, J. C., et al. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 26(9), 2639. --INVALID-LINK--

  • Luis, S. V., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. International Journal of Molecular Sciences, 24(19), 14949. --INVALID-LINK--

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines - a review of the last 10 years. PubMed. --INVALID-LINK--

  • Hartwig, J. F., et al. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. --INVALID-LINK--

  • Ghadge, M. S., et al. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. The Journal of Organic Chemistry, 88(23), 16641-16650. --INVALID-LINK--

  • Bickelhaupt, F. M., et al. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 26(9), 2639. --INVALID-LINK--

  • Marsden, S. P., et al. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(12), 3020-3023. --INVALID-LINK--

  • Rawal, V. H., et al. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1143. --INVALID-LINK--

  • Rawal, V. H., et al. (2024). (PDF) Progress in Lewis-Acid-Templated Diels–Alder Reactions. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Stability and Degradation of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. Pyran and its derivatives are fundamental scaffolds in numerous natural products and pharmacologically active molecules.[1][2] However, their inherent structural features can also lead to stability challenges and specific degradation pathways that can impact experimental outcomes, product shelf-life, and therapeutic efficacy.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific understanding and practical solutions to anticipate, identify, and mitigate stability issues related to pyran derivatives in your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of pyran derivatives?

A1: The stability of pyran derivatives is not uniform and is highly dependent on the specific structure of the pyran ring (e.g., 2H-pyran, 4H-pyran, dihydropyran, tetrahydropyran) and the nature and position of its substituents. Key influencing factors include:

  • Substitution Pattern: The presence of electron-withdrawing or electron-donating groups can significantly alter the electron density of the pyran ring, affecting its susceptibility to hydrolysis, oxidation, and thermal degradation.[3] For instance, an amino group at the 2-position can dramatically decrease stability.[3]

  • Degree of Saturation: The presence of double bonds in the pyran ring, as in 2H- and 4H-pyrans, generally leads to lower stability compared to their saturated counterparts, dihydropyrans and tetrahydropyrans.[4][5] Simple pyrans are often unstable, especially in the presence of air.[1][4][5]

  • Environmental Conditions: Exposure to light (photodegradation), heat (thermal degradation), moisture (hydrolysis), and atmospheric oxygen (oxidation) are major external drivers of degradation.[6] The pH of the medium is also critical, as both acidic and basic conditions can catalyze hydrolysis.[6]

  • Physical State: The stability of a pyran derivative can differ between its solid and solution states. In solution, factors like solvent polarity can play a significant role.

Q2: My pyran derivative is showing signs of degradation upon storage. What are the likely causes and how can I prevent this?

A2: Degradation during storage is a common issue. The most probable causes are exposure to air (oxidation), moisture (hydrolysis), light, and elevated temperatures.

Troubleshooting and Prevention:

  • Inert Atmosphere: Store sensitive pyran derivatives, particularly unsaturated ones like 4H-pyrans, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][4]

  • Desiccation: Protect the compound from moisture by storing it in a desiccator or with a desiccant. This is especially important for derivatives with functional groups prone to hydrolysis, such as esters.

  • Light Protection: Store compounds in amber vials or in the dark to prevent photodegradation. Many pyran derivatives, like naphthopyrans, are known to be light-sensitive.[7]

  • Temperature Control: Store at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics. However, be mindful of potential freeze-thaw cycles that could introduce moisture.

  • Purity: Ensure the compound is free from acidic or basic impurities that could catalyze degradation.

Q3: I am observing unexpected peaks in my HPLC analysis after a reaction to synthesize a pyran derivative. Could this be due to degradation?

A3: Yes, the appearance of unexpected peaks is a strong indicator of either side reactions or on-column/post-reaction degradation of your target pyran derivative.

Initial Troubleshooting Steps:

  • Analyze the Reaction Conditions:

    • pH: Extreme pH conditions can cause ring-opening via hydrolysis.[6]

    • Temperature: High reaction temperatures can lead to thermal decomposition. Some pyran derivatives can start to degrade at temperatures below 130°C.[8]

    • Atmosphere: If the reaction was not performed under an inert atmosphere, oxidation could be a factor.[9]

  • Evaluate the Work-up Procedure:

    • Aqueous work-ups can induce hydrolysis. Minimize contact time with aqueous acidic or basic solutions.

    • Concentrating the product at elevated temperatures (e.g., on a rotary evaporator) can cause thermal degradation.

  • Consider HPLC Conditions:

    • The mobile phase pH can cause on-column degradation.

    • Some pyran derivatives may be unstable in certain solvents.

To confirm if the extra peaks are degradation products, you can perform a forced degradation study (see Section III for protocol).

II. Troubleshooting Guide for Specific Degradation Pathways

Issue 1: Hydrolytic Instability and Ring Opening

Symptoms:

  • Loss of starting material and appearance of more polar compounds in TLC or HPLC analysis.

  • Changes in pH of the sample solution over time.

  • Disappearance of the pyran ring signal and appearance of new signals (e.g., aldehydes, ketones, carboxylic acids) in NMR spectra.

Causality: The ether linkage within the pyran ring is susceptible to cleavage by water, a process that can be significantly accelerated by acidic or basic catalysts.[6] This leads to the opening of the heterocyclic ring to form an acyclic hydroxy aldehyde or hydroxy ketone, which may undergo further reactions. For instance, 4H-pyran can be easily hydrolyzed in aqueous medium to form a dihydropyran and a pyrylium ion.[1][4]

Troubleshooting Protocol:

  • pH Control:

    • Maintain the pH of your solutions within a neutral range (pH 6-8) if possible.

    • Use buffers if your experimental conditions permit.

    • If you must work under acidic or basic conditions, minimize the exposure time and use the mildest conditions necessary.

  • Solvent Choice:

    • Use anhydrous solvents for reactions and storage whenever feasible.

    • If an aqueous medium is required, consider using a co-solvent to reduce the water activity.

  • Structural Modification (for Drug Development):

    • The presence of hydroxyl groups on the pyran ring can have a tremendous effect on the hydrolysis rate.[10]

    • Consider synthesizing analogs with different substituents to sterically hinder or electronically disfavor hydrolytic attack.

Issue 2: Oxidative Degradation

Symptoms:

  • Development of color in a previously colorless sample.

  • Appearance of new peaks in the mass spectrum corresponding to the addition of one or more oxygen atoms.

  • Broadening of peaks in the NMR spectrum.

Causality: Unsaturated pyran derivatives and those with electron-rich substituents are susceptible to oxidation by atmospheric oxygen. This can occur via auto-oxidation, which may be initiated by light, heat, or trace metal impurities.[9] The reaction can lead to the formation of hydroperoxides, epoxides, or ring-opened products like aldehydes and ketones.

Troubleshooting Protocol:

  • Inert Atmosphere Handling:

    • Handle the compound in a glove box or under a stream of inert gas (N₂ or Ar).

    • Degas solvents before use by sparging with an inert gas or by the freeze-pump-thaw method.

  • Use of Antioxidants:

    • For long-term storage or formulation, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT). Compatibility and potential for interference with downstream applications must be verified.

  • Purification:

    • Remove any trace metal catalysts from the synthesis, as they can promote oxidation.

Issue 3: Photodegradation

Symptoms:

  • Significant changes in the UV-Vis spectrum upon exposure to light.

  • Fading or change of color.

  • Formation of a complex mixture of degradation products.

Causality: Many pyran derivatives, particularly those with extended conjugation like naphthopyrans, are photochromic and can undergo irreversible photodegradation upon UV or even visible light irradiation.[7] This often involves photo-oxidation, leading to the formation of high molecular weight oxygenated derivatives.[6][7]

Troubleshooting Protocol:

  • Light Protection:

    • Conduct all experimental manipulations in a dark room or under amber light.

    • Use amber-colored glassware or wrap standard glassware in aluminum foil.

    • Store samples in the dark.

  • Photostabilizers:

    • In formulation studies, the inclusion of UV absorbers or hindered amine light stabilizers (HALS) can improve photostability.

Issue 4: Thermal Decomposition

Symptoms:

  • Melting point depression and broadening.

  • Gas evolution.

  • Sample discoloration upon heating.

Causality: At elevated temperatures, pyran derivatives can undergo various decomposition reactions. Dihydropyran derivatives, for example, can decompose through a concerted mechanism involving a cyclic transition state to yield smaller molecules.[11][12] The thermal stability is highly dependent on the substituents.[13] For some pyran-2-thiones, thermal degradation can begin at temperatures below 130°C.[8]

Troubleshooting Protocol:

  • Temperature Control:

    • Avoid excessive heating during reactions, purification (e.g., distillation, recrystallization), and drying.

    • Use high-vacuum techniques to remove solvents at lower temperatures.

  • Thermal Analysis:

    • Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature of your specific compound. This data is crucial for defining safe handling and storage temperatures.

III. Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the pyran derivative under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

  • Your pyran derivative

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A calibrated photostability chamber

  • A calibrated laboratory oven

  • HPLC system with a suitable column and detector (e.g., UV/Vis or MS)

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of your pyran derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress (Solution): Keep the stock solution at 60°C.

    • Thermal Stress (Solid): Place the solid compound in an oven at a temperature below its melting point (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Keep one vial of the stock solution at room temperature, protected from light, and another under refrigeration as controls.

  • Time Points: Analyze samples from each stress condition and the controls at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze all samples by HPLC.

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the new peaks (degradants) and the decrease in the main peak.

    • If using an HPLC-MS system, determine the mass of the degradation products to help elucidate their structures.

Data Interpretation:

Stress ConditionExpected Degradation Pathway
Acid/Base HydrolysisRing opening, hydrolysis of ester/amide groups
Oxidation (H₂O₂)Formation of N-oxides, epoxides, hydroxylation
ThermalRing cleavage, decarboxylation, elimination
PhotolyticPhoto-oxidation, isomerization, cyclization

IV. Visual Guides

Degradation Decision Tree

This flowchart provides a logical sequence for troubleshooting the degradation of pyran derivatives.

G start Degradation of Pyran Derivative Suspected issue_type Identify Degradation Pattern (e.g., new polar spots, color change) start->issue_type check_storage Review Storage Conditions (Light, Temp, Air, Moisture) hydrolysis Likely Hydrolysis check_storage->hydrolysis Exposed to Moisture oxidation Likely Oxidation check_storage->oxidation Exposed to Air photo Likely Photodegradation check_storage->photo Exposed to Light thermal Likely Thermal Degradation check_storage->thermal High Temp check_exp Analyze Experimental/Work-up Conditions (pH, Temp, Solvents) check_exp->hydrolysis Extreme pH / Aqueous Work-up check_exp->oxidation Reaction in Air check_exp->thermal High Temp Reaction / Drying issue_type->check_storage During Storage issue_type->check_exp During Experiment sol_hydro Control pH Use Anhydrous Solvents hydrolysis->sol_hydro sol_ox Use Inert Atmosphere Add Antioxidants oxidation->sol_ox sol_photo Protect from Light photo->sol_photo sol_therm Reduce Temperature Perform TGA/DSC thermal->sol_therm

Caption: Troubleshooting flowchart for pyran degradation.

General Hydrolytic Degradation Pathway

This diagram illustrates the general mechanism of acid- or base-catalyzed hydrolysis of a pyran ring.

G cluster_0 Hydrolysis of Pyran Ring Pyran Pyran Derivative (e.g., Tetrahydropyran) Transition Protonation/Attack by H₂O or OH⁻ Pyran->Transition + H₂O (Acid or Base catalyst) Opened Acyclic Hemiacetal/Hemiketal Transition->Opened Ring Opening Products Hydroxy Aldehyde / Ketone Opened->Products

Caption: Mechanism of pyran ring hydrolysis.

V. References

  • Effect of hydroxyl group substituents on pyran ring on hydrolysis rate of benzoates. Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Pyran. Wikipedia. --INVALID-LINK--

  • Pyran. Britannica. --INVALID-LINK--

  • Synthesis of fused-pyran derivatives via a base-mediated annulation of bis-allenoates followed by auto-oxidation in air. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Thermal and optical properties of 4H-pyran-4-ylidene fragment and bis-styryl and triphenyl groups containing derivatives. SPIE Digital Library. --INVALID-LINK--

  • Photodegradation of organic photochromes in polymers - Naphthopyrans and naphthoxazines series. ResearchGate. --INVALID-LINK--

  • Synthetic Versatility in C—H Oxidation: A Rapid Approach to Differentiated Diols and Pyrans from Simple Olefins. PMC - NIH. --INVALID-LINK--

  • Technical Support Center: Degradation Pathways of 2H-Pyran-2-One Derivatives. Benchchem. --INVALID-LINK--

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH. --INVALID-LINK--

  • Surface Degradation of Spiropyran based films. ChemRxiv. --INVALID-LINK--

  • On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione. PubMed. --INVALID-LINK--

  • Photodegradation of Organic Photochromes in Polymers - Naphthopyrans and Naphthoxazines Series. ElectronicsAndBooks. --INVALID-LINK--

  • [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. PubMed. --INVALID-LINK--

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. --INVALID-LINK--

  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. NIH. --INVALID-LINK--

  • Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH. --INVALID-LINK--

  • Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C–H Oxidation. Journal of the American Chemical Society. --INVALID-LINK--

  • Oxidation reaction of 3,4‐dihydro‐2H‐pyran with axles 1–3 under different conditions. Wiley Online Library. --INVALID-LINK--

  • Oxidation of furans. 2. Synthesis and biological properties of 6-hydroxy-2H-pyran-3(6H)-ones and derivatives (1973). SciSpace. --INVALID-LINK--

  • Kinetic study of the thermal decomposition of three derived from the pyran (C 5H 6O). ResearchGate. --INVALID-LINK--

  • Synthesis of Pyran Derivatives. Encyclopedia.pub. --INVALID-LINK--

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. --INVALID-LINK--

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. --INVALID-LINK--

  • Why is pyran non-aromatic? What structure changes would make it aromatic? Quora. --INVALID-LINK--

  • Proposed mechanistic pathway for the formation of pyran derivatives... ResearchGate. --INVALID-LINK--

  • Conformational and steric modifications of the pyran ring of the potassium-channel activator cromakalim. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. --INVALID-LINK--

  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry. --INVALID-LINK--

  • Biomolecules Class 12 Chemistry Notes. Vedantu. --INVALID-LINK--

  • Glucose. Wikipedia. --INVALID-LINK--

  • Base-Catalyzed Diels-Alder Reactions of 2H-Pyran-2,5-diones: A Mild Approach to Basiliolide B. ResearchGate. --INVALID-LINK--

  • Boronic Acid Catalyzed Annulation of a Pyran Ring. ChemistryViews. --INVALID-LINK--

  • Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy. Organic Chemistry Portal. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Nitrile Hydrolysis on a Pyran Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the hydrolysis of nitriles situated on a pyran ring. The following information is curated from established chemical principles and recent literature to help you navigate the complexities of this transformation and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Pyranonitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid on a pyran ring is a critical transformation in the synthesis of many pharmaceutical intermediates and bioactive molecules. While seemingly straightforward, this reaction is often complicated by the inherent sensitivity of the pyran ring, particularly under the harsh conditions typically required for nitrile hydrolysis. This guide will address common challenges, from low yields to undesired side reactions, providing you with the knowledge to troubleshoot and optimize your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the primary methods for hydrolyzing a nitrile on a pyran ring?

There are three main approaches to hydrolyzing a nitrile to a carboxylic acid: acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and enzymatic hydrolysis.[1][2]

  • Acid-Catalyzed Hydrolysis: Typically involves heating the nitrile with a strong aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[4][5]

  • Base-Catalyzed Hydrolysis: This method uses a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with heating. The highly nucleophilic hydroxide ion directly attacks the nitrile carbon.[4][6]

  • Enzymatic Hydrolysis: Utilizes enzymes like nitrilases or a combination of nitrile hydratases and amidases to perform the conversion under mild pH and temperature conditions.[7][8] This method is highly selective and can be advantageous for sensitive substrates.

Q2: Which method, acid or base catalysis, is generally preferred for nitriles on a pyran ring?

The choice between acidic and basic conditions is highly dependent on the specific structure of your pyran-containing substrate. For tetrahydropyran (THP) systems, which are common in medicinal chemistry, base-catalyzed hydrolysis is often the preferred starting point. The ether linkage in the pyran ring is generally stable under basic conditions but can be susceptible to acid-catalyzed cleavage, leading to ring-opening side products.[9][10]

Troubleshooting: Low Yield & Incomplete Conversion

Q3: I am observing very low conversion of my pyranonitrile to the desired carboxylic acid. What are the likely causes and how can I improve the yield?

Low conversion is a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Insufficient Reaction Time or Temperature: Nitrile hydrolysis can be slow. Ensure your reaction is running for an adequate duration and at a suitable temperature. Monitor the reaction progress by TLC, HPLC, or NMR to determine the optimal reaction time. For many base-catalyzed hydrolyses, refluxing for several hours is necessary.[4]

  • Inadequate Reagent Concentration: For acid or base-catalyzed reactions, ensure the concentration of the acid or base is sufficient. For stubborn nitriles, more concentrated reagents may be required. However, be cautious as harsher conditions can promote side reactions.

  • Poor Solubility: The pyranonitrile may have poor solubility in the aqueous reaction medium. Adding a co-solvent such as methanol, ethanol, or dioxane can improve solubility and increase the reaction rate.

  • Steric Hindrance: If the nitrile group is in a sterically hindered position on the pyran ring, this can significantly slow down the reaction. In such cases, more forcing conditions (higher temperatures, longer reaction times) may be necessary.

Decision-Making Workflow for Low Conversion

G start Low Conversion Observed check_solubility Is the starting material fully dissolved? start->check_solubility add_cosolvent Add a co-solvent (e.g., EtOH, Dioxane) check_solubility->add_cosolvent No increase_time_temp Increase reaction time and/or temperature check_solubility->increase_time_temp Yes add_cosolvent->increase_time_temp monitor_rxn Monitor reaction by TLC/HPLC/NMR increase_time_temp->monitor_rxn increase_reagent_conc Increase concentration of acid/base monitor_rxn->increase_reagent_conc Still low conversion check_side_products Are side products observed? increase_reagent_conc->check_side_products yes_side_products Yes check_side_products->yes_side_products no_side_products No check_side_products->no_side_products optimize_conditions Optimize conditions (lower temp, milder reagent) yes_side_products->optimize_conditions no_side_products->increase_time_temp Continue optimization consider_enzymatic Consider enzymatic hydrolysis for sensitive substrates optimize_conditions->consider_enzymatic

Caption: Troubleshooting workflow for low reaction conversion.

Troubleshooting: Side Reactions

Q4: My reaction is producing a significant amount of an unknown byproduct. What are the most likely side reactions and how can I mitigate them?

The formation of byproducts is a key challenge, especially with structurally complex pyran derivatives. Here are the most common side reactions:

  • Pyran Ring Opening (Acid-Catalyzed): The ether linkage of the pyran ring is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[9][10] This will lead to the formation of a linear hydroxy-aldehyde or related species.

    • Solution: If you suspect ring opening, switch to basic or enzymatic hydrolysis. If acidic conditions are necessary, try using a milder acid or running the reaction at a lower temperature for a longer period.

  • Formation of the Intermediate Amide: The hydrolysis of a nitrile proceeds through an amide intermediate.[3][6] Under milder basic conditions or with insufficient reaction time, the amide may be the major product.[4]

    • Solution: To drive the reaction to the carboxylic acid, use more stringent conditions (higher temperature, longer reflux) in basic hydrolysis.[4] In acidic hydrolysis, the amide is usually readily hydrolyzed to the carboxylic acid.[5]

  • Decarboxylation: The desired pyran-carboxylic acid product may be unstable under the reaction conditions and undergo decarboxylation, especially at high temperatures.[11][12] This is more likely if there are stabilizing groups on the pyran ring.

    • Solution: If decarboxylation is observed, try to perform the hydrolysis at a lower temperature. Once the reaction is complete, work up the product without excessive heating.

Q5: I am using acidic conditions and I suspect the pyran ring is opening. How can I confirm this?

You can use a combination of analytical techniques to identify the ring-opened product:

  • ¹H NMR Spectroscopy: Look for the appearance of new aldehyde (-CHO) and alcohol (-OH) proton signals. The characteristic signals of the pyran ring protons will disappear.

  • ¹³C NMR Spectroscopy: The appearance of a carbonyl carbon signal for an aldehyde (around 200 ppm) would be a strong indicator of ring opening.

  • Mass Spectrometry (MS): The ring-opened product will have the same mass as the starting material plus a molecule of water, which might be the same as the desired carboxylic acid. However, fragmentation patterns can help distinguish between the two. LC-MS is particularly useful for separating and identifying products in the reaction mixture.

Comparative Stability of Pyran Ring

ConditionStability of Tetrahydropyran RingCommon Side ProductsRecommendation
Strong Acid (e.g., 6M HCl, reflux) LowRing-opening productsAvoid if possible; use milder conditions if necessary
Strong Base (e.g., 6M NaOH, reflux) HighAmide (if incomplete), potential for eliminationPreferred method for THP systems
Enzymatic (e.g., Nitrilase) HighGenerally very cleanExcellent for sensitive substrates, but requires enzyme screening

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis

This protocol is a starting point and may require optimization for your specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyranonitrile (1.0 eq) in a suitable solvent mixture. A common choice is a 1:1 mixture of ethanol and water.

  • Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (5-10 eq) in water to the flask.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold concentrated HCl.

    • The carboxylic acid product may precipitate out of solution. If so, collect it by filtration.

    • If the product remains in solution, extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Base-Catalyzed Hydrolysis Workflow

G start Dissolve Pyranonitrile in EtOH/H₂O add_base Add aq. NaOH or KOH (5-10 eq) start->add_base reflux Heat to reflux (4-24h) add_base->reflux monitor Monitor by TLC/HPLC reflux->monitor workup Cool, remove co-solvent monitor->workup Reaction complete wash Wash with organic solvent workup->wash acidify Acidify aqueous layer with HCl wash->acidify extract Extract with EtOAc or DCM acidify->extract purify Dry, concentrate, and purify extract->purify

Caption: Step-by-step workflow for base-catalyzed hydrolysis.

Protocol 2: Considerations for Acid-Catalyzed Hydrolysis

Due to the risk of pyran ring opening, acid-catalyzed hydrolysis should be approached with caution.

  • Milder Conditions: Start with less harsh conditions, for example, 3M HCl at a lower temperature (e.g., 60-80 °C) before resorting to refluxing in concentrated acid.

  • Monitoring: Closely monitor the reaction for the appearance of byproducts.

  • Work-up: After the reaction, the carboxylic acid is already in its protonated form. The work-up typically involves extraction with an organic solvent, followed by washing, drying, and purification.

Protocol 3: Enzymatic Hydrolysis

Enzymatic hydrolysis offers a mild and selective alternative.

  • Enzyme Selection: Screen a panel of nitrilase enzymes to find one that is active on your substrate.

  • Reaction Conditions: Reactions are typically run in an aqueous buffer (e.g., phosphate buffer, pH 7-8) at or near room temperature.

  • Work-up: The work-up is generally simpler and involves acidification of the reaction mixture followed by extraction of the product.

Safety Precautions

  • Strong Acids and Bases: Always handle concentrated acids and bases in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.[10]

  • Quenching: Be extremely cautious when neutralizing strong acids or bases, as the process is highly exothermic. Always perform neutralizations in an ice bath.

  • Emergency Procedures: Ensure you are familiar with the location and operation of safety showers and eyewash stations.

References

Technical Support Center: Troubleshooting Stereoselectivity in Reactions Involving Pyran Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Pyran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the synthesis of chiral pyran and tetrahydropyran structures. As these moieties are core components of numerous natural products and pharmaceuticals, achieving precise control over their stereochemistry is paramount.[1][2][3] This resource moves beyond simple procedural lists to explore the underlying mechanistic principles governing stereoselectivity, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types used for stereoselective pyran synthesis?

A1: Several powerful methods exist, with the most common being the Hetero-Diels-Alder (HDA) reaction, the Prins cyclization, and various organocatalytic domino reactions. Each approach offers unique advantages and is susceptible to specific stereochemical challenges. HDA reactions provide a concerted pathway to dihydropyrans, where stereoselectivity is governed by the dienophile's geometry and the potential for endo/exo transition states.[4][5] The Prins cyclization, involving the reaction of a homoallylic alcohol with an aldehyde, proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome is highly dependent on reaction conditions.[1][2] Organocatalytic methods have emerged as a versatile strategy, often employing domino sequences like Michael-hemiacetalization to construct highly functionalized and enantioenriched pyran structures.[6]

Q2: I'm observing a low diastereomeric ratio (d.r.) in my Prins cyclization. What are the first parameters I should investigate?

A2: Low diastereoselectivity in Prins cyclizations is a frequent issue, typically pointing to problems with the reaction conditions that influence the stability and geometry of the oxocarbenium ion intermediate and the subsequent cyclization transition state.[7] The initial troubleshooting steps should focus on:

  • Lewis Acid Catalyst: The choice of Lewis acid is critical. A general-purpose Lewis acid like BF₃·OEt₂ may not provide sufficient steric bulk to favor a single chair-like transition state. Screening more sterically demanding or specialized catalysts such as InCl₃ or TMSOTf can significantly improve diastereoselectivity.[8]

  • Reaction Temperature: Lowering the reaction temperature, often to -78 °C, is a standard technique to enhance selectivity.[7][8] This favors the thermodynamically more stable transition state, leading to a higher d.r.

  • Solvent: The solvent's polarity and coordinating ability can impact the stability of the reactive intermediates.[8][9] Non-coordinating solvents like dichloromethane (DCM) are often preferred as they are less likely to interfere with the catalyst-substrate complex.[7]

Q3: My Hetero-Diels-Alder reaction is not showing the expected endo selectivity. What factors could be at play?

A3: While the "endo rule" is a useful guideline for many Diels-Alder reactions, it is not absolute, and several factors can lead to the formation of the exo product. In hetero-Diels-Alder reactions, the stereochemical outcome is a delicate balance of steric and electronic effects.[5] Key considerations include:

  • Lewis Acid Catalyst: The nature and bulkiness of the Lewis acid catalyst can dramatically influence the endo/exo selectivity.[10] Bulky Lewis acids can sterically disfavor the endo transition state, leading to the exo product.[10]

  • π-π and CH-π Interactions: In reactions involving aromatic substrates, attractive π-π or CH-π interactions between the diene and dienophile in the transition state can stabilize the endo arrangement.[5] The absence or weakness of these interactions may diminish the preference for the endo product.

  • Substrate Sterics: Significant steric hindrance on either the diene or the dienophile can override the electronic preference for the endo transition state.

Q4: How can I confirm the relative and absolute stereochemistry of my pyran product?

A4: A combination of spectroscopic and chromatographic techniques is essential for unambiguous stereochemical assignment.

  • NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are powerful tools for determining relative stereochemistry.[11] Coupling constants (³JHH) can provide information about dihedral angles, and NOESY/ROESY experiments reveal through-space proximities of protons, which is invaluable for assigning stereocenters in a cyclic system.[11][12]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.) and separating enantiomers.[13][14][15] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13][16]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of both relative and absolute stereochemistry.

Section 2: Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in a Lewis Acid-Catalyzed Prins Cyclization

Scenario: A researcher is attempting to synthesize a cis-2,6-disubstituted tetrahydropyran via a Prins cyclization but is obtaining a nearly 1:1 mixture of cis and trans diastereomers.

Troubleshooting Workflow

start Low d.r. in Prins Cyclization catalyst Screen Lewis Acids (e.g., InCl₃, TMSOTf, SnCl₄) start->catalyst analysis Analyze d.r. by ¹H NMR / GC catalyst->analysis Monitor reaction temp Optimize Temperature (e.g., RT, 0°C, -40°C, -78°C) temp->analysis Monitor reaction solvent Vary Solvent Polarity (e.g., DCM, Toluene, Et₂O) solvent->analysis Monitor reaction substrate Substrate Modification (e.g., Silyl-Prins) substrate->analysis Monitor reaction analysis->temp d.r. < 90:10 analysis->solvent d.r. < 90:10 analysis->substrate d.r. < 90:10 success Achieved High d.r. analysis->success d.r. ≥ 90:10

Caption: Troubleshooting workflow for low diastereoselectivity in Prins cyclizations.

Detailed Causality and Solutions
Potential Cause Explanation Recommended Action & Protocol
Suboptimal Lewis Acid The Lewis acid coordinates to the aldehyde, activating it for nucleophilic attack and influencing the stability of the resulting oxocarbenium ion. Less bulky Lewis acids may not create a sufficiently biased transition state to favor one diastereomer.[8]Action: Screen a panel of Lewis acids with varying steric bulk and Lewis acidity.[8] Protocol: In parallel reactions, use 1.1 equivalents of different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, InCl₃, TMSOTf) in anhydrous DCM at -78°C.[8] Monitor the reactions by TLC and analyze the crude product mixture by ¹H NMR to determine the diastereomeric ratio.
High Reaction Temperature Higher temperatures can provide enough energy to overcome the small activation energy difference between the transition states leading to the two diastereomers, resulting in a loss of selectivity.[8]Action: Systematically lower the reaction temperature. Protocol: Run the reaction at a series of temperatures (e.g., room temperature, 0°C, -40°C, -78°C).[8] Ensure efficient stirring and slow addition of reagents at lower temperatures to maintain homogeneity.
Inappropriate Solvent Coordinating solvents can compete with the substrate for binding to the Lewis acid, altering its effective steric and electronic properties.[8]Action: Evaluate a range of anhydrous solvents with different polarities. Protocol: Perform the reaction in solvents such as dichloromethane (DCM), toluene, diethyl ether, and acetonitrile. Be aware that highly coordinating solvents may inhibit the catalyst.
Substrate Geometry The geometry of the homoallylic alcohol (cis or trans) can influence the preferred conformation of the cyclization transition state.Action: If possible, use a geometrically pure starting material. For example, a trans-homoallylic alcohol often leads to a specific stereochemical outcome.[8]
Problem 2: Low Enantioselectivity in an Organocatalytic Pyran Synthesis

Scenario: A researcher is using a chiral amine catalyst for an asymmetric synthesis of a functionalized dihydropyran but is obtaining a product with low enantiomeric excess (e.e.).

Troubleshooting Workflow

start Low e.e. in Organocatalytic Reaction catalyst Screen Catalyst Variants (e.g., different cinchona alkaloids, prolinol derivatives) start->catalyst analysis Analyze e.e. by Chiral HPLC catalyst->analysis Monitor reaction solvent_temp Optimize Solvent and Temperature solvent_temp->analysis Monitor reaction additives Investigate Additives (e.g., acid/base co-catalysts) additives->analysis Monitor reaction concentration Vary Substrate Concentration concentration->analysis Monitor reaction analysis->solvent_temp e.e. < 95% analysis->additives e.e. < 95% analysis->concentration e.e. < 95% success Achieved High e.e. analysis->success e.e. ≥ 95%

Caption: Troubleshooting workflow for low enantioselectivity in organocatalytic pyran synthesis.

Detailed Causality and Solutions
Potential Cause Explanation Recommended Action & Protocol
Suboptimal Catalyst Structure The stereochemical outcome is dictated by the precise three-dimensional arrangement of the catalyst-substrate transition state. Small changes to the catalyst backbone or substituents can have a profound impact on enantioselectivity.[17][18]Action: Screen a library of structurally related chiral organocatalysts.[19] Protocol: If using a cinchona alkaloid-derived catalyst, test both pseudoenantiomeric forms (e.g., quinine vs. quinidine derivatives). Evaluate catalysts with different steric bulk near the active site.
Solvent Effects The solvent can influence the conformation of the catalyst and the transition state assembly through hydrogen bonding and other non-covalent interactions.[9][20]Action: Screen a range of solvents with varying polarity and hydrogen bonding capabilities. Protocol: Test solvents such as toluene, chloroform, THF, and ethyl acetate. Apolar, non-coordinating solvents often provide the best results.
Presence of Water Trace amounts of water can hydrolyze iminium/enamine intermediates or interfere with hydrogen bonding in the transition state, leading to a decrease in enantioselectivity.Action: Ensure strictly anhydrous conditions. Protocol: Use freshly distilled solvents, flame-dried glassware, and perform the reaction under an inert atmosphere (N₂ or Ar). The use of molecular sieves can also be beneficial.
Incorrect Additive/Co-catalyst Many organocatalytic reactions require an acid or base co-catalyst to facilitate proton transfer or activate the substrate. The nature and stoichiometry of this additive are crucial.Action: Screen different acid or base additives and optimize their loading. Protocol: If an acid co-catalyst is used (e.g., benzoic acid), screen different carboxylic acids with varying pKa values. Optimize the catalyst:co-catalyst ratio.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Silyl-Prins Cyclization

This protocol is adapted for synthesizing cis-2,6-disubstituted dihydropyrans, where the silyl group on the homoallylic alcohol directs the stereochemical outcome.[8][21]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the E-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in anhydrous dichloromethane (0.05 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) dropwise to the stirred solution.[8]

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the starting materials, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature, then separate the layers. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired dihydropyran.[21]

  • Analyze the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This protocol provides a general workflow for developing a chiral HPLC method to determine the e.e. of a pyran product.[14][16]

  • Column Screening:

    • Select a set of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H; protein-based; or cyclodextrin-based).[13][16]

    • Prepare a solution of the racemic pyran product in the mobile phase at a concentration of ~1 mg/mL.

    • Screen each column using a standard mobile phase, typically a mixture of hexane and isopropanol for normal-phase chromatography.[13]

  • Method Optimization:

    • Once a column showing baseline or partial separation is identified, optimize the mobile phase composition to improve resolution (Rs).

    • Vary the ratio of hexane to alcohol (isopropanol or ethanol). A lower percentage of alcohol generally increases retention and can improve resolution.

    • Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) can be added to the mobile phase to improve peak shape.

  • Analysis:

    • Inject the sample of the chiral pyran product onto the optimized chiral HPLC system.

    • Integrate the peak areas for the two enantiomers (A₁ and A₂).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.

References

Technical Support Center: Workup Procedures for Reactions with 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the workup and purification of reactions involving this versatile building block. The bifunctional nature of this molecule, containing both a nitrile and a carboxylic acid on a quaternary center, presents unique purification challenges that require careful consideration.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the workup of reactions involving this compound?

A1: The main challenges stem from the compound's dual functionality. The carboxylic acid group makes the molecule and its derivatives acidic, allowing for manipulation with basic solutions.[3][4] The polar nitrile group and the tetrahydropyran ring contribute to its moderate polarity and potential for hydrogen bonding.[5] This can lead to issues with solubility in common organic solvents, emulsion formation during aqueous extractions, and difficulties in separating it from polar byproducts.

Q2: My reaction is complete. What is the first step in a typical workup?

A2: The initial step largely depends on the reaction solvent. If a water-miscible solvent like THF, dioxane, or acetonitrile was used, it's often best to remove it under reduced pressure (rotoevaporation) before proceeding with an aqueous workup.[6] This prevents the loss of your polar product into the aqueous phase along with the solvent.[6] If a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate was used, you can proceed directly to an aqueous wash.

Q3: How do I effectively remove unreacted starting material or other acidic/basic impurities?

A3: An acid-base extraction is a powerful technique for this purpose.[3][4]

  • To remove acidic impurities: You can perform a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[3][7] Your this compound, being a carboxylic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer.[8] Neutral organic impurities will remain in the organic layer. You can then re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate your product, which can be collected by filtration or extracted back into an organic solvent.[3][4]

  • To remove basic impurities (e.g., amines): A wash with a dilute acid like 1M HCl will protonate the basic impurities, causing them to move into the aqueous layer, while your acidic product remains in the organic phase.[4][8]

Q4: I'm observing a stubborn emulsion during my liquid-liquid extraction. What should I do?

A4: Emulsions are common when working with polar molecules. Here are several strategies to manage them:

  • Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.[9]

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.

  • Solvent Modification: Adding more of the organic solvent can sometimes help. In difficult cases, a solvent mixture like 3:1 chloroform/isopropanol may be effective at extracting polar organic compounds from the aqueous phase.[6]

Troubleshooting Guide

This section delves into more specific issues you might encounter and provides detailed solutions.

Issue 1: Product is partially soluble in both the organic and aqueous layers, leading to low recovery.
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Organic Solvent 1. Switch to a more polar organic solvent like ethyl acetate or a mixture of DCM with methanol. 2. If the product is highly polar, consider back-extraction of the aqueous layers multiple times.The polarity of the solvent system should match that of the product to ensure efficient partitioning into the organic phase.
Incomplete Protonation/Deprotonation 1. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) or basic (pH > 8) to fully protonate or deprotonate the carboxylic acid. 2. Use a stronger acid or base if necessary.The solubility of a carboxylic acid is highly pH-dependent. In its protonated form (R-COOH), it is more soluble in organic solvents. As the carboxylate salt (R-COO⁻), it is more soluble in water.[4][10]
Presence of Water-Miscible Organic Solvents 1. As mentioned in the FAQs, remove solvents like THF or acetonitrile via rotary evaporation before the aqueous workup.[6]These solvents can increase the solubility of your organic product in the aqueous phase, leading to significant product loss.[6]
Issue 2: Nitrile group hydrolysis during workup.

The nitrile group can be sensitive to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or heat, converting it to a carboxylic acid or an amide.[11][12][13]

Potential Cause Troubleshooting Steps Scientific Rationale
Prolonged Exposure to Strong Acid/Base 1. Minimize the time the compound is in contact with strong acids or bases. 2. Use milder conditions where possible (e.g., saturated NaHCO₃ instead of NaOH for extractions).[7] 3. Keep the reaction and workup at low temperatures if possible.The rate of nitrile hydrolysis is dependent on pH, temperature, and time.[14][15] Milder conditions will slow down this unwanted side reaction.
Vigorous Reaction Conditions 1. If the reaction itself requires harsh conditions, neutralize the reaction mixture as soon as it is complete before proceeding with the workup.This prevents further degradation of the nitrile group during the subsequent purification steps.
Issue 3: Difficulty in achieving crystallization of the final product.
Potential Cause Troubleshooting Steps Scientific Rationale
Solution is Too Dilute 1. Carefully evaporate some of the solvent to increase the concentration of your product.[16]Crystallization occurs from a supersaturated solution. If the concentration is too low, the compound will remain dissolved.[16]
Lack of Nucleation Sites 1. Scratch the inside of the flask with a glass rod.[16] 2. Add a seed crystal of the pure compound.[16]These actions provide a surface for the crystals to begin forming.[16][17]
"Oiling Out" 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[16][18] 2. Consider a different crystallization solvent or a solvent mixture.[16][18]"Oiling out" happens when the compound's solubility limit is reached at a temperature above its melting point. Using a more dilute solution or a different solvent can lower the saturation temperature.[17][18]

Experimental Protocols & Visualizations

Standard Acid-Base Extraction Workflow

This protocol outlines a general procedure for separating your acidic product from neutral impurities.

  • Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently and then allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing your deprotonated product into a clean flask.

  • Back-Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery of the product. Combine the aqueous layers.

  • Wash: Wash the organic layer with brine to remove any residual water-soluble components.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the pH is ~2. Your product should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. Alternatively, extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate), dry the organic layer with Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.

G cluster_0 Initial Workup cluster_1 Organic Layer Processing cluster_2 Aqueous Layer Processing Crude Reaction Mixture Crude Reaction Mixture Add Organic Solvent & NaHCO3(aq) Add Organic Solvent & NaHCO3(aq) Crude Reaction Mixture->Add Organic Solvent & NaHCO3(aq) Separate Layers Separate Layers Add Organic Solvent & NaHCO3(aq)->Separate Layers Organic Layer Organic Layer Separate Layers->Organic Layer Contains neutral impurities Aqueous Layer Aqueous Layer Separate Layers->Aqueous Layer Contains product salt Wash with Brine Wash with Brine Organic Layer->Wash with Brine Dry (Na2SO4) Dry (Na2SO4) Wash with Brine->Dry (Na2SO4) Evaporate Solvent Evaporate Solvent Dry (Na2SO4)->Evaporate Solvent Neutral Impurities Neutral Impurities Evaporate Solvent->Neutral Impurities Acidify with HCl (pH~2) Acidify with HCl (pH~2) Aqueous Layer->Acidify with HCl (pH~2) Isolate Product Isolate Product Acidify with HCl (pH~2)->Isolate Product Pure Product Pure Product Isolate Product->Pure Product

Caption: Acid-base extraction workflow for product isolation.

Purification by Recrystallization

If your product requires further purification after extraction, recrystallization is often an effective method.

  • Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature.[19][20] For a polar molecule like this, consider solvents like ethanol, isopropanol, acetonitrile, or a mixture such as ethanol/water.[16]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[19]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

G Crude Product Crude Product Dissolve in min. hot solvent Dissolve in min. hot solvent Crude Product->Dissolve in min. hot solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in min. hot solvent->Hot Filtration (optional) Removes insoluble impurities Slow Cooling to RT Slow Cooling to RT Dissolve in min. hot solvent->Slow Cooling to RT Hot Filtration (optional)->Slow Cooling to RT Ice Bath Ice Bath Slow Cooling to RT->Ice Bath Maximizes yield Vacuum Filtration Vacuum Filtration Ice Bath->Vacuum Filtration Wash with cold solvent Wash with cold solvent Vacuum Filtration->Wash with cold solvent Dry Crystals Dry Crystals Wash with cold solvent->Dry Crystals Purified Product Purified Product Dry Crystals->Purified Product

Caption: General workflow for purification by recrystallization.

By understanding the chemical nature of this compound and anticipating potential challenges, you can design robust and efficient workup procedures to ensure high purity and yield in your synthetic endeavors.

References

Technical Support Center: Chiral Synthesis with Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and preventing a critical issue in stereoselective synthesis: the racemization of chiral pyran derivatives. Loss of enantiomeric purity can compromise biological activity and lead to significant setbacks in development timelines. This center provides in-depth, mechanism-based solutions to common experimental challenges.

Section 1: Fundamental Principles of Racemization in Pyran Systems

Before diving into troubleshooting, it's crucial to understand why racemization occurs in pyran systems. The two most common pathways involve the formation of achiral intermediates at a stereocenter.

  • Oxocarbenium Ion Formation: The most frequent cause of racemization, especially at the anomeric (C1) position, is the formation of a planar, sp²-hybridized oxocarbenium ion.[1][2][3] When a leaving group at the anomeric center departs, the resulting carbocation is flat. A subsequent nucleophilic attack can then occur from either face of the plane with roughly equal probability, leading to a mixture of anomers. The stability and conformation of this oxocarbenium ion are heavily influenced by substituents on the pyran ring.[1][3]

  • Enolate Formation (Epimerization): For stereocenters adjacent to a carbonyl group (e.g., in pyranones or after oxidation), racemization can occur via enolate formation.[4][5][6] A base can abstract an acidic α-proton, creating a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to inversion of the stereocenter, a process known as epimerization.[5][7][8] If this happens at all stereocenters, it results in racemization.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental problems with detailed, cause-and-effect explanations and actionable solutions.

Issue 1: Loss of Stereocontrol at the Anomeric Carbon during Glycosylation

Question: "My glycosylation reaction, which involves activating a leaving group at the C1 position, is producing a nearly 1:1 mixture of α and β anomers. My starting material was anomerically pure. What is causing this racemization and how can I improve the stereoselectivity?"

Answer: This is a classic sign that your reaction is proceeding through a long-lived, "naked" oxocarbenium ion intermediate, which is achiral.[2][9][10] The reaction mechanism has shifted from a desired SN2-like pathway (where the nucleophile attacks as the leaving group departs, forcing a specific stereochemical outcome) to a more SN1-like pathway.

Core Mechanism of Racemization: The leaving group departs completely before the nucleophile attacks, forming a planar oxocarbenium ion. The nucleophile can then attack from the top (α-face) or bottom (β-face) with little to no selectivity, resulting in a racemic mixture of anomers.

Troubleshooting Workflow: Anomeric Racemization

Caption: Troubleshooting decision tree for anomeric racemization.

Solutions & Protocols:

  • Modify Reaction Conditions to Favor SN2:

    • Temperature: Lowering the reaction temperature is often the most effective first step. It reduces the thermal energy available for unimolecular cleavage of the leaving group, disfavoring the SN1 pathway. Try running the reaction at -78 °C instead of 0 °C or room temperature.

    • Solvent Choice: The solvent plays a critical role.[11][12][13] Non-polar, non-coordinating solvents (e.g., toluene, dichloromethane) can stabilize the oxocarbenium ion, prolonging its lifetime and promoting racemization. Conversely, coordinating solvents like acetonitrile can participate in the reaction, forming an axial nitrilium ion intermediate that blocks one face and directs the incoming nucleophile to the opposite face, often leading to high equatorial selectivity (the "acetonitrile effect").[9]

  • Employ a Neighboring Group Participation Strategy:

    • Mechanism: Place a participating protecting group at the C2 position, such as an acetyl (Ac) or benzoyl (Bz) group. When the anomeric leaving group departs, the carbonyl oxygen of the C2-ester attacks the anomeric carbon from the back face, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks one face of the pyran ring. The incoming nucleophile can then only attack from the opposite face (anti-periplanar), resulting in a highly stereoselective 1,2-trans product.

    • Protocol: Ensure your pyran starting material is protected with an ester (e.g., acetate) at the C2 position. Standard glycosylation conditions (e.g., using TMSOTf as a promoter) will then favor the formation of the 1,2-trans glycoside.

  • Optimize the Leaving Group:

    • Highly reactive leaving groups (like triflates) are more prone to dissociate and form SN1 intermediates.[2] Consider using a leaving group that requires more forceful activation, such as a trichloroacetimidate or a thioglycoside, which can promote a more concerted SN2-like displacement.

Table 1: Influence of Experimental Parameters on Anomeric Selectivity

ParameterCondition Favoring SN1 (Racemization)Condition Favoring SN2 (Stereocontrol)Rationale
Temperature High (0 °C to RT)Low (-78 °C to -40 °C)Reduces energy for unimolecular C-LG bond cleavage.
Solvent Non-coordinating (DCM, Toluene)Coordinating (Acetonitrile, Diethyl Ether)Solvent participation forms a stereodirecting intermediate.[9]
Leaving Group Highly labile (e.g., Triflate)Requires activation (e.g., Imidate, Thiol)Promotes a bimolecular displacement mechanism.
C2-Substituent Non-participating (e.g., Benzyl ether)Participating (e.g., Acetate, Benzoate)Forms a rigid cyclic intermediate, blocking one face.
Issue 2: Epimerization at a Non-Anomeric Chiral Center

Question: "I am performing a reaction under basic conditions on my pyran derivative, which has an ester at C5. After workup, I'm detecting a significant amount of the C4 epimer. What is happening?"

Answer: You are likely observing base-catalyzed epimerization. The proton at the carbon alpha (adjacent) to your ester's carbonyl group (in this case, C4) is acidic. The base in your reaction is removing this proton to form a planar enolate intermediate.[4][5] Reprotonation of this flat intermediate during workup can occur from either face, leading to a mixture of diastereomers (epimers).

Core Mechanism of Epimerization:

Caption: Mechanism of base-catalyzed epimerization at C4.

Solutions & Protocols:

  • Avoid Strong Bases or Use Non-Nucleophilic Bases:

    • If possible, substitute strong, nucleophilic bases like NaOH or KOH with weaker bases (e.g., K₂CO₃) or sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge. This minimizes the concentration of the enolate at any given time.

  • Lower the Reaction Temperature:

    • Like with anomeric racemization, temperature control is key. Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. This can significantly suppress the rate of deprotonation.[11]

  • Protect the Carbonyl Group:

    • If the chemistry allows, temporarily convert the ester into a functional group that does not acidify the adjacent C-H bond. For example, reduce the ester to a primary alcohol and protect it as a silyl ether (e.g., TBS). Perform your desired reaction, and then deprotect and re-oxidize back to the ester at the end of the synthesis.

  • Modify the Workup:

    • Quench the reaction at low temperature with a carefully chosen acidic buffer rather than a strong acid. A rapid, controlled protonation can sometimes favor one diastereomer, though this is less reliable than preventing enolate formation in the first place.

Section 3: Analytical Best Practices for Detecting Racemization

Accurately quantifying the loss of stereochemical integrity is essential. Do not rely solely on NMR unless you are using a chiral auxiliary.

Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation of the enantiomers.[14][15]

  • Why it's the Gold Standard: It provides direct visualization and quantification of both enantiomers (or diastereomers), allowing for precise calculation of enantiomeric excess (ee) or diastereomeric ratio (d.r.).[14][16]

  • Protocol Snippet (General):

    • Column Selection: Choose a CSP appropriate for pyran derivatives (e.g., polysaccharide-based columns like Chiralpak IA, IB, etc.).

    • Mobile Phase Screening: Start with a standard mobile phase like Hexane/Isopropanol. Screen different ratios (e.g., 90:10, 80:20) to achieve baseline separation.

    • Analysis: Inject a sample of your starting material to confirm its purity. Inject a sample of your product. Integrate the peak areas of the two enantiomers (A1 and A2).

    • Calculation: Enantiomeric Excess (% ee) = |(A1 - A2) / (A1 + A2)| * 100.

Table 2: Comparison of Analytical Methods for Enantiomeric Purity

TechniquePrincipleProsCons
Chiral HPLC Differential interaction with a chiral stationary phase.[14][15]Direct, quantitative, highly reliable.Requires specialized columns, method development can be time-consuming.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.Very high resolution for volatile compounds.Requires analyte to be volatile or derivatized; thermal instability can be an issue.
NMR with Chiral Auxiliaries Formation of diastereomeric complexes leading to distinct NMR signals.[14][17]Rapid analysis, no chromatographic separation needed.Resolution can be variable; requires pure chiral auxiliary; may not achieve baseline separation of signals.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can acidic conditions also cause racemization? A: Yes. While less common for non-anomeric centers than base-catalyzed epimerization, strongly acidic conditions can promote racemization. For example, acid-catalyzed hydrolysis of a THP-ether protecting group proceeds via an oxocarbenium ion, creating a new stereocenter that will be racemic if the original alcohol was achiral.[18] If the pyran ring itself is sensitive, prolonged exposure to strong acid can potentially lead to ring-opening/closing equilibria that scramble stereocenters.

Q2: My pyran derivative has no leaving groups or carbonyls, but I'm still seeing some racemization over time in solution. Why? A: This could be due to trace amounts of acid or base in your solvent acting as a catalyst.[11][19] Ensure your solvents are rigorously purified and neutral. Additionally, some complex chiral molecules can undergo racemization through low-energy conformational changes or via radical mechanisms, although this is less common for simple pyran systems.

Q3: How do I choose a protecting group to minimize racemization? A: For preventing anomeric racemization, choose a participating group (like acetate) for the C2 hydroxyl to enforce a 1,2-trans outcome. For preventing epimerization, choose protecting groups that are stable to the planned reaction conditions. For example, if you need to perform a reaction under basic conditions, use acid-labile protecting groups (like silyl ethers or acetals) for other hydroxyls, so they remain intact and do not create new acidic protons. Electron-withdrawing protecting groups can also destabilize nearby carbocation intermediates, shifting the mechanism away from SN1 pathways.[20]

References

Technical Support Center: Catalyst Selection for Reactions of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst selection for the primary reactions of this versatile intermediate: reduction of the nitrile to a primary amine and hydrolysis to an amide.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.

Scenario 1: Nitrile Reduction to Primary Amine

Question: My catalytic hydrogenation of this compound is producing a mixture of primary, secondary, and tertiary amines, leading to low selectivity for the desired primary amine. What are the key factors to control?

Answer: Achieving high selectivity for the primary amine is a common challenge in nitrile hydrogenation.[1][2] The formation of secondary and tertiary amines occurs when the initially formed primary amine attacks the imine intermediate, which is generated during the reduction process.[3] To minimize these side reactions, consider the following strategies:

  • Catalyst Choice: The nature of the metal catalyst plays a crucial role.[1][2] While nickel-based catalysts like Raney Nickel are frequently used, they can sometimes promote the formation of secondary and tertiary amines.[4][5] Cobalt-based catalysts, such as Raney cobalt or cobalt boride, are often reported to have higher selectivity for primary amines.[6][7] Palladium on carbon (Pd/C) can also be effective, but reaction conditions must be carefully optimized.[8][9]

  • Addition of Ammonia: The presence of ammonia in the reaction mixture is a well-established method to suppress the formation of secondary and tertiary amines.[3][5] Ammonia competes with the primary amine product for reaction with the imine intermediate, thereby favoring the formation of the primary amine.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used.

  • Temperature and Pressure: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the side reactions leading to secondary and tertiary amines.[1] High hydrogen pressure generally favors the complete reduction to the primary amine.

Question: I am observing low conversion or a stalled reaction during the catalytic hydrogenation of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion in a catalytic hydrogenation reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.[10][11] Here’s a systematic approach to troubleshooting:

  • Catalyst Activity and Purity:

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas.[4] Ensure high-purity reagents and solvents. The carboxylic acid group in the substrate itself might interact with the catalyst surface, potentially affecting its activity.

    • Improper Handling: Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere to maintain their activity.[3]

    • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions.[10] A modest increase in the catalyst amount may improve conversion.

  • Reaction Conditions:

    • Inadequate Hydrogen Pressure: Ensure the system is properly sealed and that the hydrogen pressure is maintained throughout the reaction.

    • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface. Increase the stirring rate to improve mass transfer.

  • Substrate Purity: Impurities in the starting material can act as catalyst poisons.[12] Recrystallization or chromatographic purification of the this compound may be necessary.

Scenario 2: Selective Hydrolysis of Nitrile to Amide

Question: I am attempting to hydrolyze the nitrile group of this compound to the corresponding amide, but the reaction proceeds to form the carboxylic acid as a major byproduct. How can I improve the selectivity for the amide?

Answer: The selective partial hydrolysis of a nitrile to an amide is challenging because the amide product can be further hydrolyzed to a carboxylic acid under the same reaction conditions.[13][14] To favor the formation of the amide, consider the following approaches:

  • Mild Reaction Conditions:

    • Base-Catalyzed Hydrolysis: Using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild heating and carefully monitoring the reaction progress can favor the amide.[13] Over-hydrolysis is a significant risk with this method.

    • Hydrogen Peroxide in Alkaline Conditions: A milder approach involves using hydrogen peroxide in an alkaline solution (e.g., NaOH in aqueous ethanol).[13] Urea-hydrogen peroxide (UHP) can be a convenient solid source of hydrogen peroxide.[13]

  • Catalytic Methods:

    • Homogeneous Catalysts: Certain homogeneous catalysts have been developed for the selective hydrolysis of nitriles to amides under neutral conditions, which can be advantageous for sensitive substrates.[15]

    • Metal-Containing Catalysts: Some Group VIII or IIB metal-containing compounds can catalyze the hydrolysis of nitriles to amides in a pH range of 6.0 to 12.5.[16]

Question: My attempt at nitrile hydrolysis is showing no reaction or is extremely slow. What should I investigate?

Answer: A sluggish or non-existent hydrolysis reaction can be due to several factors:

  • Insufficient Catalyst/Reagent Concentration: Ensure that the concentration of the acid or base catalyst is adequate.

  • Low Reaction Temperature: Hydrolysis reactions often require some degree of heating to proceed at a reasonable rate. A modest increase in temperature may be necessary.

  • Poor Solubility: The substrate must be sufficiently soluble in the reaction medium for the reaction to occur. Consider a co-solvent system if solubility is an issue.

  • Steric Hindrance: The quaternary carbon center in this compound might present some steric hindrance, potentially slowing down the nucleophilic attack on the nitrile carbon. More forcing conditions (higher temperature or longer reaction time) may be required compared to unhindered nitriles.

Frequently Asked Questions (FAQs)

Q1: For the reduction of the nitrile in this compound, what are the main differences between using a stoichiometric reducing agent like LiAlH₄ versus catalytic hydrogenation?

A1: The choice between a stoichiometric reducing agent and catalytic hydrogenation depends on factors like scale, cost, safety, and functional group tolerance.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines.[17][18] However, it will also reduce the carboxylic acid group. Therefore, protection of the carboxylic acid would be necessary before reduction with LiAlH₄. It is also highly reactive with protic solvents and requires anhydrous conditions.

  • Catalytic Hydrogenation: This is often the most economical and environmentally benign method for large-scale synthesis.[7] It offers the potential for chemoselectivity, allowing for the reduction of the nitrile in the presence of the carboxylic acid, although this can be challenging. Common catalysts include Raney Nickel, Pd/C, and platinum dioxide.[7][17] Safety precautions are necessary due to the use of flammable hydrogen gas.[3]

Q2: Can I selectively reduce the carboxylic acid in this compound while leaving the nitrile group intact?

A2: Selective reduction of a carboxylic acid in the presence of a nitrile is generally difficult. Most common reducing agents for carboxylic acids, such as boranes (BH₃-THF or BH₃-SMe₂), will also reduce the nitrile group.[5] Achieving this selectivity would likely require a multi-step process involving protection of the nitrile group, reduction of the carboxylic acid, and subsequent deprotection.

Q3: Are there any non-metallic catalysts for the reduction of the nitrile group in my compound?

A3: Yes, there has been growing interest in non-metallic reducing agents. For instance, ammonia borane has been shown to reduce a wide range of nitriles to primary amines without a metal catalyst.[19] These methods can offer advantages in terms of avoiding metal contamination in the final product.

Q4: What analytical techniques are recommended for monitoring the progress of these reactions?

A4: For monitoring reaction progress, a combination of techniques is advisable:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of products.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantitative analysis of the reaction mixture, allowing you to determine conversion and the relative ratios of products (e.g., primary vs. secondary amines).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the products and intermediates.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile stretch (around 2250 cm⁻¹) can indicate the progress of the reaction.

Catalyst Selection Workflow

The following diagram illustrates a decision-making process for selecting a catalyst based on the desired transformation of this compound.

CatalystSelection Start Desired Transformation? Reduction Reduction (Nitrile -> Amine) Start->Reduction Amine Synthesis Hydrolysis Hydrolysis (Nitrile -> Amide) Start->Hydrolysis Amide Synthesis SelectivityIssue Selectivity Issues? (2°/3° Amine Formation) Reduction->SelectivityIssue OverHydrolysis Over-hydrolysis to Carboxylic Acid? Hydrolysis->OverHydrolysis HighSelectivity High Selectivity Required SelectivityIssue->HighSelectivity Yes LowConversion Low Conversion? SelectivityIssue->LowConversion No CatalystChoice Catalyst Selection: - Raney Co - Rh/Al2O3 - Add NH3 HighSelectivity->CatalystChoice LowConversion->Hydrolysis No, consider alternative TroubleshootConversion Troubleshoot: - Check Catalyst Activity - Increase H2 Pressure - Improve Mixing LowConversion->TroubleshootConversion Yes CatalystChoice->LowConversion MildConditions Use Milder Conditions: - H2O2 / Base - Homogeneous Catalysts - Careful Monitoring OverHydrolysis->MildConditions Yes SlowReaction Slow Reaction? OverHydrolysis->SlowReaction No MildConditions->SlowReaction OptimizeConditions Optimize: - Increase Temperature - Check Reagent Stoichiometry - Co-solvent for Solubility SlowReaction->OptimizeConditions Yes

References

Technical Support Center: Managing Hygroscopic Properties During Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing hygroscopic materials. This resource is designed to offer practical, field-proven insights and troubleshooting solutions to the common challenges encountered when storing and handling substances that readily absorb moisture from the atmosphere. Adherence to proper techniques is paramount, as moisture-induced changes can significantly impact a substance's physical properties, chemical stability, and ultimately, the validity of experimental results and the efficacy of pharmaceutical products.[1][2][3][4]

Understanding Hygroscopicity: A Foundational Overview

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, which is typically the ambient air.[2] This can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). The extent of moisture uptake depends on the material's chemical nature, its physical form (e.g., amorphous vs. crystalline, particle size), and the ambient relative humidity (RH) and temperature.[2][5]

Materials are often broadly classified based on their interaction with atmospheric moisture:

  • Hygroscopic: Readily absorbs moisture. The physical form may change, leading to issues like clumping or caking.[6]

  • Deliquescent: A subset of hygroscopic materials that absorb enough moisture to dissolve and form a liquid solution.[6][7]

  • Efflorescent: Crystalline substances that release water of hydration when exposed to the atmosphere.

The consequences of uncontrolled moisture absorption are multifaceted and can jeopardize research and development at numerous stages:

  • Physical Instability: Changes in particle size, flowability, and compressibility can hinder manufacturing processes like milling, powder flow, and tablet compression.[2] Moisture can also lead to caking, which makes accurate weighing and dispensing difficult.[2]

  • Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis, leading to a loss of potency and the formation of impurities.[1][4][8]

  • Altered Performance: In pharmaceuticals, changes in hydration state can affect a drug's dissolution profile and bioavailability.[1]

With a firm understanding of these fundamental principles, we can now delve into specific troubleshooting scenarios and frequently asked questions.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the storage and handling of hygroscopic materials.

Scenario 1: Material is Clumping or Caking in its Primary Container

Question: I opened a container of a supposedly free-flowing powder that has been in storage, and it has formed hard clumps. What went wrong, and can I still use it?

Answer:

This is a classic sign of moisture absorption. The caking is caused by the formation of liquid bridges between particles, which then solidify upon slight fluctuations in humidity, creating solid bonds.[2]

Troubleshooting Steps:

  • Assess the Environment: Was the container stored in a humidity-controlled environment? Standard laboratory conditions can have significant RH fluctuations.

  • Inspect the Container Seal: Is the cap tightly sealed? Was a liner present and is it intact? Over time, cap liners can degrade, compromising the seal. For frequently accessed containers, the repeated exposure to ambient air, especially in a large headspace, can introduce significant moisture.[9]

  • Evaluate Material Properties: Refer to the material's Safety Data Sheet (SDS) or technical data sheet for information on its hygroscopicity. Section 7 (handling and storage) and Section 9 (physical and chemical properties) of an SDS are particularly relevant.[6]

  • Salvageability:

    • For non-critical applications: If the material is not for quantitative analysis or formulation, it may be possible to gently break up the clumps with a clean, dry spatula before use. However, be aware that the material's properties may have been altered.[10]

    • For critical applications: It is generally not recommended to use a caked material for quantitative work, as its water content is no longer known, and it may have undergone some degradation. If you must use it, you may need to dry the material under vacuum, but this may not restore its original properties.[11][12] It's often safer to procure a fresh bottle.

Preventative Measures:

  • Proper Storage: Store hygroscopic materials in a desiccator or a controlled humidity cabinet.[13] For highly sensitive materials, storage in a glove box with an inert atmosphere is recommended.[14][15]

  • Container Selection and Sealing: Use containers with airtight seals. For bottles with screw caps, consider using parafilm to further seal the cap-bottle interface.[9]

  • Use of Desiccants: For larger containers, desiccant pouches can be suspended from the inside of the cap to absorb moisture in the headspace.[9] Ensure the desiccant does not come into direct contact with the material.[9]

  • Aliquotting: For frequently used materials, consider aliquoting the bulk container into smaller, single-use vials in a controlled environment (e.g., a glove box) to minimize repeated exposure of the entire stock.

Scenario 2: Inconsistent Results in Moisture-Sensitive Reactions

Question: My moisture-sensitive reaction is giving variable yields, and I suspect my hygroscopic starting material is the culprit. How can I ensure it's sufficiently dry?

Answer:

Inconsistent results in moisture-sensitive reactions are frequently traced back to the hydration state of the reagents. Simply trusting an "anhydrous" label on an older bottle is a common pitfall.[11][12]

Troubleshooting and Best Practices:

  • Drying the Reagent:

    • Vacuum Oven: For thermally stable solids, drying in a vacuum oven at an appropriate temperature is an effective method to remove absorbed water.

    • Vacuum Desiccator: While a vacuum desiccator is excellent for storing dry materials, it is less effective at drying a compound that is already wet.[16] However, for removing trace amounts of surface moisture, storing the material in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) for an extended period (e.g., overnight) can be beneficial.[16]

  • Handling During Weighing:

    • Work Quickly: Minimize the time the material is exposed to the atmosphere. Have all necessary equipment ready before opening the container.

    • Glove Box: The most reliable method for handling highly hygroscopic materials is to work within a glove box with a low-moisture, inert atmosphere.[14][17][18] This eliminates atmospheric moisture as a variable.

    • Weighing into the Reaction Vessel: If a glove box is unavailable, weigh the reagent directly into the reaction flask, which can then be quickly sealed and purged with an inert gas.[17]

  • Solvent Considerations: Ensure that the solvents used in the reaction are also rigorously dried, as they can be a significant source of water.

Workflow for Handling Hygroscopic Reagents for a Moisture-Sensitive Reaction:

Caption: Decision workflow for weighing hygroscopic reagents.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store hygroscopic materials in the lab?

A1: The optimal storage method depends on the material's sensitivity.

  • Slightly Hygroscopic: A tightly sealed container in a dry, cool area may be sufficient.

  • Moderately to Highly Hygroscopic: A desiccator is the standard choice.[13] Ensure the desiccant is active (e.g., indicating silica gel should be blue, not pink).

  • Extremely Hygroscopic/Deliquescent: A glove box with an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[15][18] This provides the most rigorous protection against moisture.

Q2: My desiccator doesn't seem to be keeping my materials dry. What could be wrong?

A2: Common issues with desiccator performance include:

  • Saturated Desiccant: The desiccant has absorbed its maximum capacity of water and is no longer effective. Regenerate or replace it.[19] For silica gel, this can often be done by heating it in an oven.[20]

  • Poor Seal: The grease on the ground-glass lid of a glass desiccator may be old and channeled, or the gasket on a plastic desiccator may be cracked or dirty. Clean and re-grease the joint or replace the gasket.

  • Frequent Opening: Every time the desiccator is opened, moist ambient air is introduced. Minimize the frequency and duration of openings.

  • Introducing Wet Items: Never place warm or obviously wet items into a desiccator. Allow items to cool to room temperature before placing them inside.

Q3: How do I accurately weigh a deliquescent solid that turns to liquid on the balance?

A3: This is a significant challenge. Here are some strategies:

  • Use a Glove Box: This is the most reliable solution, as it removes atmospheric humidity from the equation.[17][18]

  • Work Quickly and Use an Enclosed Vessel: Pre-weigh a vial with a cap. Add the deliquescent solid to the vial as quickly as possible and seal it. Re-weigh the sealed vial. The difference in weight is the mass of your solid.

  • Prepare a Stock Solution: If the entire container of the deliquescent solid will be used for the same purpose, you can prepare a stock solution. Weigh the entire bottle, dissolve the contents in a known volume of a suitable anhydrous solvent, and then re-weigh the empty bottle to determine the exact mass of the solute.[9] This is a practical approach when precise, small quantities are needed repeatedly.[9]

Q4: Can I use hygroscopic excipients to protect a moisture-sensitive active pharmaceutical ingredient (API) in a formulation?

A4: This is a known formulation strategy, but it must be approached with caution. The idea is that a highly hygroscopic excipient will preferentially absorb available moisture, acting as a "moisture sink" and thereby protecting the API.[8] However, the success of this approach depends on several factors, including the relative hygroscopicity of the API and the excipient, and the pH of the microenvironment created by the hydrated excipient.[8] In some cases, the hydrated excipient can create an aqueous environment that actually accelerates the degradation of the API. Careful stability studies are required to validate this approach for any given formulation.[8]

Q5: What are some common mistakes to avoid when working with hygroscopic materials?

A5:

  • Underestimating Ambient Humidity: Even on a day that doesn't feel "humid," the relative humidity in a lab can be high enough to affect sensitive materials.

  • Leaving Containers Open: Even brief exposures to the atmosphere can be detrimental. Always cap containers immediately after dispensing.

  • Improper Storage: Storing hygroscopic materials on an open bench is a common error that leads to degradation.

  • Ignoring the Headspace: In a partially empty container, the air in the headspace contains moisture. For long-term storage, consider purging the headspace with an inert gas or using a desiccant pouch.[9]

  • Using Saturated Desiccants: A desiccant that has changed color or is visibly wet is no longer effective.[21]

Data Summary Table

Desiccant TypeRegenerable?Indicator?Comments
Silica Gel Yes (by heating)Yes (cobalt chloride or other indicators)Common, all-purpose desiccant. Indicating versions change color when saturated.
Molecular Sieves Yes (by heating)NoHigher capacity for water at low relative humidity compared to silica gel.
Calcium Sulfate (Drierite™) Yes (by heating)Yes (cobalt chloride)Good general-purpose desiccant.
Phosphorus Pentoxide (P₂O₅) NoNoExtremely efficient but forms corrosive phosphoric acid upon absorbing water. Use with caution.
Calcium Chloride (CaCl₂) NoNoInexpensive, but can form a liquid brine (deliquescence).

Experimental Protocol: Gravimetric Sorption Analysis

To quantitatively assess a material's hygroscopicity, Gravimetric Sorption Analysis (GSA) or Dynamic Vapor Sorption (DVS) is often employed. This technique measures the change in mass of a sample as it is exposed to a controlled relative humidity at a constant temperature.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed into the microbalance of the GSA instrument.

  • Drying: The sample is first dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This establishes the dry reference weight.

  • Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each step, the system holds the RH constant until the sample mass equilibrates.

  • Desorption Isotherm: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.

  • Data Analysis: The change in mass at each RH step is plotted against the RH to generate sorption and desorption isotherms. The shape of the isotherm and the total mass gained provide critical information about the material's hygroscopic nature.

Data Interpretation Workflow:

Caption: Interpreting Gravimetric Sorption Analysis (GSA) data.

By understanding the principles of hygroscopicity and implementing these practical troubleshooting and handling strategies, you can significantly improve the reliability of your experimental results and the stability of your products.

References

refining protocols for consistent experimental outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Protocol Standardization. As Senior Application Scientists, we understand that achieving consistent and reproducible experimental outcomes is the bedrock of scientific integrity and progress. Inconsistent results can lead to wasted resources, delayed projects, and a crisis of confidence in research findings.[1][2][3]

This guide is designed to be a dynamic resource for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a framework for critical thinking and systematic troubleshooting. Here, we will explore the root causes of variability and equip you with the strategies and validation systems needed to refine your protocols for maximum consistency.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding experimental consistency.

Q1: What are the most common sources of experimental inconsistency?

A: Inconsistent results typically stem from three main areas: procedural, material, and instrumental.[4][5] Common sources include:

  • Reagent and Sample Variability: Lot-to-lot differences in critical reagents (e.g., antibodies, enzymes), improper storage leading to degradation, and the use of expired materials are major contributors.[5][6]

  • Protocol Adherence: Deviations from the Standard Operating Procedure (SOP), no matter how small, can introduce significant variance. This is often exacerbated by ambiguous or poorly written protocols.[5][7]

  • Operator Variability: Differences in technique between individuals, such as pipetting style or timing of steps, can be a significant source of error.[8][9][10] Comprehensive training is essential to minimize this.[9][11]

  • Instrument Performance: Uncalibrated or poorly maintained equipment, such as pipettes, balances, and plate readers, will inevitably lead to unreliable data.[12][13][14]

  • Environmental Factors: Fluctuations in lab conditions like temperature and humidity can affect sensitive assays.[13]

Q2: What is the first step I should take when troubleshooting an inconsistent protocol?

A: Before changing any parameters, your first step should be to repeat the experiment exactly as written, paying meticulous attention to every detail.[15] A single divergent result could be a random error.[15] If the inconsistency persists, initiate a formal Root Cause Analysis (RCA) .[16][17] This systematic process helps identify the underlying cause of a problem rather than just addressing the symptoms.[16][17] Avoid attributing the issue to "human error" without deeper investigation, as this often masks underlying systemic problems like inadequate training or a flawed protocol.[16]

Q3: How can I distinguish between random error and a systematic issue with my protocol?

A: Random error results in unpredictable fluctuations in measurements, while systematic issues cause consistent, repeatable errors in one direction. To distinguish between them:

  • Analyze the Pattern: Random errors will typically cluster around a central value with no discernible pattern. Systematic errors will cause results to be consistently higher or lower than the expected value.

  • Use Control Charts: Statistical quality control tools like Levey-Jennings charts can track the performance of an assay over time, making it easy to visualize shifts or trends that indicate a systematic problem.[18]

  • Increase Replicates: Increasing the number of measurements can help to balance out the impact of random error, making the true average clearer and any systematic bias more apparent.[4]

Section 2: Troubleshooting Guides

These guides provide structured approaches to resolving specific experimental issues.

Guide 1: Diagnosing and Mitigating Reagent Variability

Problem: You observe a sudden shift in assay performance (e.g., lower signal, higher background) that coincides with using a new lot of a critical reagent.

Causality: Critical reagents like antibodies, enzymes, and cell culture media are complex biological or chemical mixtures. Even with modern manufacturing, lot-to-lot variation can occur, impacting binding affinity, enzymatic activity, or nutrient concentrations.[6][19] A stringent life-cycle management program is crucial for ensuring consistent results.[6]

Troubleshooting Workflow: New Reagent Lot Qualification

This workflow outlines the process for validating a new lot of a critical reagent against the current, established lot before it is put into routine use.

Reagent_Qualification_Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_decision Decision Start New Lot of Critical Reagent Arrives PrepSamples Prepare Identical Samples (e.g., High, Low, Blank Controls) Start->PrepSamples PrepReagents Prepare Working Solutions: 1. Current Lot (Reference) 2. New Lot (Test) PrepSamples->PrepReagents RunAssay Run Assay in Parallel (Both lots on the same plate/run) PrepReagents->RunAssay CollectData Collect and Analyze Data RunAssay->CollectData Compare Compare Key Performance Metrics (e.g., Signal-to-Noise, EC50, CV%) CollectData->Compare Decision Metrics within Acceptance Criteria? Compare->Decision Accept Accept New Lot. Update Inventory. Decision->Accept Yes Reject Reject New Lot. Contact Vendor & Troubleshoot. Decision->Reject No

Caption: Workflow for qualifying a new critical reagent lot.

Step-by-Step Protocol: Bridging Study for a New Antibody Lot

This protocol ensures a new antibody lot performs equivalently to the current one.

  • Objective: To determine if the new antibody lot ("Test Lot") provides comparable results to the currently used lot ("Reference Lot").

  • Materials:

    • Test Lot and Reference Lot of the antibody.

    • Positive and negative control samples/lysates.

    • All other assay reagents and buffers from a single, consistent source.

  • Procedure:

    • Prepare working dilutions of both the Test Lot and Reference Lot antibodies according to the standard protocol.

    • On a single 96-well plate (or other assay format), prepare triplicate wells for each condition:

      • Blank (no antibody)

      • Reference Lot + Negative Control

      • Reference Lot + Positive Control

      • Test Lot + Negative Control

      • Test Lot + Positive Control

    • Execute the remainder of the assay (e.g., incubation, washes, detection) following the established SOP.[20]

    • Record the raw output data for all wells.

  • Data Analysis & Acceptance Criteria:

    • Calculate the mean, standard deviation, and coefficient of variation (CV%) for each set of triplicates.

    • Establish acceptance criteria before the experiment. A typical framework is shown in the table below.

Data Presentation: Acceptance Criteria for Bridging Study
ParameterMetricAcceptance CriteriaProbable Cause if Failed
Precision CV% of replicates≤ 15%Pipetting error, plate washing inconsistency
Signal Strength Mean(Test Lot Positive) / Mean(Reference Lot Positive)0.80 - 1.20Different antibody concentration or activity
Specificity Signal-to-Background Ratio (S/B)S/B (Test Lot) ≥ 0.9 * S/B (Reference Lot)Higher non-specific binding in new lot
Guide 2: Calibrating Instruments for Consistent Performance

Problem: You notice a gradual drift in your results over several weeks or months, or there is high variability between identical instruments.

Causality: Laboratory equipment is subject to wear and tear, which can cause its performance to drift over time.[21] Regular calibration and maintenance are essential to ensure instruments are operating within specified tolerances.[12][21][22] This is a core requirement of quality management systems like ISO/IEC 17025.[22]

Troubleshooting Workflow: Instrument Performance Verification

This decision tree helps diagnose issues related to instrument calibration and function.

Instrument_Troubleshooting Start Inconsistent Results Observed CheckLogs Review Calibration & Maintenance Logs Start->CheckLogs IsCurrent Is Calibration Current? CheckLogs->IsCurrent PerformCal Perform Calibration (As per SOP) IsCurrent->PerformCal No CheckQC Run System Suitability Test (e.g., QC standards, reference material) IsCurrent->CheckQC Yes PerformCal->CheckQC QCPass QC Within Acceptance Limits? CheckQC->QCPass InstrumentOK Instrument Performance Verified. Investigate other variables. QCPass->InstrumentOK Yes Service Label 'Out of Service'. Contact Service Engineer. QCPass->Service No

Caption: Decision workflow for instrument troubleshooting.

Step-by-Step Protocol: Monthly Pipette Performance Check

This quick gravimetric check verifies pipette accuracy and precision.

  • Objective: To verify that a pipette dispenses the correct volume within acceptable limits. This is a verification step, not a replacement for professional calibration.[12]

  • Materials:

    • Analytical balance (readable to at least 0.1 mg).

    • Weighing vessel (e.g., a small beaker).

    • Distilled, degassed water at a stable room temperature.

    • Thermometer.

  • Procedure:

    • Record the temperature of the water. This is needed to convert mass to volume accurately (using a Z-factor table).

    • Place the weighing vessel on the balance and tare to zero.

    • Set the pipette to the desired test volume (e.g., 100% of nominal volume).

    • Aspirate the water and dispense it into the weighing vessel. Record the weight.

    • Tare the balance to zero again.

    • Repeat steps 4-5 for a total of 10 measurements.

  • Data Analysis & Acceptance Criteria:

    • Convert each mass reading to volume (Volume = Mass × Z-factor).

    • Calculate the mean volume, standard deviation (SD), accuracy, and precision (CV%).

    • Compare the results to the manufacturer's or in-house specifications.

Data Presentation: Pipette Verification Acceptance Table
Pipette VolumeParameterAcceptance LimitAction if Failed
1000 µLAccuracy (% Inaccuracy)≤ ±1.0%Remove from service, schedule professional calibration.
Precision (CV%)≤ 0.6%Review user technique; if issue persists, schedule service.
100 µLAccuracy (% Inaccuracy)≤ ±1.5%Remove from service, schedule professional calibration.
Precision (CV%)≤ 1.0%Review user technique; if issue persists, schedule service.
Guide 3: Standardizing Protocol Execution

Problem: Results vary significantly when different personnel perform the same assay, or when performed by the same person on different days.[8]

Causality: Ambiguities in a written protocol force operators to make their own interpretations, leading to deviations.[11] Furthermore, even with a detailed protocol, subtle differences in technique can introduce variability.[10] Standardizing procedures and ensuring personnel are properly trained are fundamental to reducing this variability.[9]

Mandatory Visualization: Logic of Protocol Standardization

This diagram illustrates the relationship between documentation, training, and consistent outcomes.

Protocol_Standardization SOP Unambiguous, Detailed SOP Execution Standardized Execution SOP->Execution Training Comprehensive Training Program (Theory & Practical) Competency Competency Assessment (Initial & Ongoing) Training->Competency Training->Execution Competency->Execution Verifies Outcome Consistent, Reproducible Outcomes Execution->Outcome

Caption: The pillars of standardized protocol execution.

Protocol Review and Enhancement Checklist

Use this checklist to identify and eliminate ambiguities in your experimental protocols. A method validation report should confirm that the chosen method yields reproducible and reliable results.[23]

Checklist ItemQuestion to AskAction if 'No'
Clarity Can a new user perform this protocol without asking questions?Rewrite ambiguous steps. Define all acronyms and terms.
Specificity Are exact volumes, concentrations, and incubation times specified?Replace ranges (e.g., "2-5 minutes") with exact values (e.g., "3 minutes").
Reagent Info Are catalog numbers and vendors listed for all critical reagents?Add a detailed reagent list with sourcing information.
Equipment Info Are specific instruments and settings (e.g., centrifuge speed and time) listed?Specify exact equipment models and all relevant settings.
Critical Steps Are steps sensitive to timing or technique clearly highlighted?Add notes like "Critical Step: Add reagent slowly" or "Timing Sensitive."
Data Handling Is the process for data analysis and calculation clearly defined?Provide a step-by-step guide for data analysis, including any software used.

By implementing robust systems for managing reagents, maintaining instruments, and standardizing execution, you build a self-validating experimental framework. This proactive approach to quality control is the most effective strategy for refining protocols to achieve consistent, trustworthy, and reproducible outcomes.[14][18][24]

References

Validation & Comparative

A Comparative Guide to Spirocycle Precursors: 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid Versus Established Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocycles, with their inherent three-dimensionality, have emerged as privileged scaffolds in drug discovery, offering a departure from the "flatland" of traditional aromatic compounds. This guide provides a comprehensive comparison of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid as a precursor for oxa-spirocycles against more established starting materials, such as simple cyclic ketones and cyclic amino acids. We will delve into the synthetic pathways, potential advantages, and practical considerations of each, supported by experimental insights and comparative data.

The Strategic Value of Oxa-Spirocyclic Scaffolds

The incorporation of a tetrahydropyran ring within a spirocyclic framework, creating an oxa-spirocycle, can significantly enhance a molecule's physicochemical properties. The embedded oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and potentially modulating interactions with biological targets. Furthermore, the defined conformational rigidity of the spiro-system can lead to higher binding affinities and selectivities for target proteins.

This compound: A Versatile but Underutilized Precursor

This compound presents a unique starting point for the synthesis of diverse spiro-heterocycles. The geminal cyano and carboxylic acid groups at the 4-position of the tetrahydropyran ring offer a rich platform for chemical manipulation. However, its direct application in spirocycle synthesis is not yet widely documented in peer-reviewed literature, suggesting an area ripe for exploration.

Proposed Synthetic Pathway: From Cyano-Carboxylic Acid to Spiro-Hydantoin

A plausible and efficient route to a valuable spiro-hydantoin from this compound involves a multi-step sequence culminating in the Bucherer-Bergs reaction. This proposed pathway leverages established chemical transformations:

  • Hofmann or Curtius Rearrangement: The carboxylic acid moiety can be converted to an amine via an isocyanate intermediate. The Curtius rearrangement, in particular, offers a mild and effective method for this transformation.[1][2]

  • Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid, resulting in the formation of a spirocyclic amino acid.

  • Bucherer-Bergs Reaction: The resulting spirocyclic ketone (after appropriate functional group manipulation) can then undergo a one-pot reaction with ammonium carbonate and potassium cyanide to yield the desired spiro-hydantoin.[3]

Alternative Precursors and Their Established Synthetic Routes

A meaningful comparison requires examining the well-trodden paths to spirocycles. Here, we consider two major classes of precursors: simple cyclic ketones and cyclic amino acid derivatives.

Alternative 1: Tetrahydro-4H-pyran-4-one via the Bucherer-Bergs Reaction

A direct and widely used method for the synthesis of spiro-hydantoins involves the Bucherer-Bergs reaction of a cyclic ketone.[3] Tetrahydro-4H-pyran-4-one, a close structural analog to our target precursor's core, serves as an excellent benchmark.

Key Advantages:

  • One-Pot Synthesis: This multicomponent reaction offers a streamlined and efficient route to the spiro-hydantoin scaffold.

  • Commercially Available Starting Material: Tetrahydro-4H-pyran-4-one is readily available, facilitating large-scale synthesis.

Alternative 2: Cyclic Amino Acids in Peptide-Mimetic Spirocycle Synthesis

Cyclic amino acids are pivotal precursors in the synthesis of complex spirocycles, particularly those designed as peptide mimetics. The synthesis of Spirapril, an angiotensin-converting enzyme (ACE) inhibitor, provides a classic example.[4]

Key Advantages:

  • Stereochemical Control: The use of chiral cyclic amino acids allows for the synthesis of enantiomerically pure spirocycles.

  • Versatility in Functionalization: The amino and carboxylic acid groups provide handles for a wide range of chemical modifications.

Comparative Analysis: A Head-to-Head Look at Performance

To provide a clear comparison, the following table summarizes the key aspects of each precursor and its associated synthetic route.

FeatureThis compound (Proposed)Tetrahydro-4H-pyran-4-oneCyclic Amino Acid (e.g., for Spirapril)
Starting Material Complexity Moderately complex, requires synthesis.Simple, commercially available.Moderately complex, may require synthesis.
Number of Synthetic Steps Multi-step (e.g., rearrangement, hydrolysis, cyclization).One-pot.Multi-step (protection, coupling, deprotection).
Potential Overall Yield Moderate (dependent on efficiency of each step).High.Moderate to High.
Scalability Potentially challenging due to multi-step nature.Highly scalable.Scalable, with established industrial processes.
Control of Stereochemistry Can be challenging to introduce chirality.Produces a racemic mixture unless a chiral auxiliary is used.Excellent stereocontrol from chiral starting material.
Versatility of Resulting Spirocycle High (amenable to various heterocycle formations).Limited to hydantoins and related structures.High (amenable to peptide-like modifications).
Safety Considerations Use of azides (Curtius) requires caution. Use of cyanide in Bucherer-Bergs.Use of cyanide.Standard organic synthesis hazards.

Experimental Protocols: A Practical Guide

Proposed Protocol for Spiro-Hydantoin Synthesis from this compound

This hypothetical protocol is based on established methodologies for similar transformations.

Step 1: Curtius Rearrangement to form the corresponding amine [1][2]

  • Suspend this compound (1.0 eq) in a suitable solvent (e.g., toluene).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).

  • Add benzyl alcohol (1.5 eq) and continue refluxing to form the Cbz-protected amine.

  • Cool the reaction and purify the product by column chromatography.

Step 2: Conversion to Spirocyclic Ketone

This step would likely involve hydrolysis of the nitrile to a carboxylic acid, followed by a decarboxylative ketonization or a similar strategy. The specifics would require experimental optimization.

Step 3: Bucherer-Bergs Reaction to form the Spiro-Hydantoin [3]

  • In a round-bottom flask, combine the spirocyclic ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring for 12-24 hours.

  • Cool the reaction mixture and acidify with HCl to precipitate the spiro-hydantoin.

  • Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Established Protocol for Spiro-Hydantoin Synthesis from Tetrahydro-4H-pyran-4-one[3]
  • In a round-bottom flask equipped with a reflux condenser, combine Tetrahydro-4H-pyran-4-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water.

  • Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and acidify with concentrated HCl to pH 6.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.

Visualization of Synthetic Pathways

G cluster_0 Proposed Pathway: this compound cluster_1 Alternative 1: Cyclic Ketone cluster_2 Alternative 2: Cyclic Amino Acid Start_A This compound Intermediate_A1 Spirocyclic Amine (via Curtius) Start_A->Intermediate_A1 Rearrangement Intermediate_A2 Spirocyclic Ketone Intermediate_A1->Intermediate_A2 Hydrolysis/ Manipulation End_A Spiro-Hydantoin Intermediate_A2->End_A Bucherer-Bergs Start_B Tetrahydro-4H-pyran-4-one End_B Spiro-Hydantoin Start_B->End_B One-Pot Bucherer-Bergs Start_C Cyclic Amino Acid Derivative Intermediate_C1 Protected Intermediate Start_C->Intermediate_C1 Protection/ Coupling End_C Complex Spirocycle (e.g., Spirapril) Intermediate_C1->End_C Cyclization/ Deprotection

Caption: Comparative synthetic workflows for spirocycle synthesis.

Conclusion and Future Outlook

This compound stands as a precursor with significant untapped potential for the synthesis of novel oxa-spirocycles. While the proposed synthetic routes are longer than the direct one-pot synthesis from simple cyclic ketones, they offer the potential for greater molecular diversity in the final products. The geminal cyano and carboxylic acid groups provide a versatile handle for the introduction of various functional groups and the construction of different heterocyclic rings beyond hydantoins.

In contrast, established precursors like tetrahydro-4H-pyran-4-one and cyclic amino acids offer robust, scalable, and well-understood pathways to specific classes of spirocycles. The choice of precursor will ultimately depend on the specific goals of the research program: speed and efficiency for known scaffolds may favor established methods, while the exploration of novel chemical space may warrant the investigation of more versatile, albeit less direct, precursors like this compound. Further experimental validation of the proposed synthetic pathways for this promising precursor is highly encouraged to fully unlock its potential in drug discovery.

References

The Pyran Scaffold: A Privileged Framework for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Part 1: Comparative Efficacy of Pyran-Based Kinase Inhibitors: The Case of PI3Ks

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Several classes of inhibitors have been developed, with pyran-containing molecules demonstrating significant promise.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR). This cascade ultimately promotes cell survival and proliferation.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PyranInhibitor Pyran-based Inhibitor PyranInhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and the Point of Intervention for Pyran-based Inhibitors.
Comparative Analysis of Pyran-Based PI3K Inhibitors

A recent study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives highlights the potential for developing potent and isoform-selective PI3K inhibitors.[5] The pyrimidine core, often considered a bioisostere of the pyran ring, serves as a key pharmacophore. The following table summarizes the inhibitory activities of selected compounds from this study against various PI3K isoforms.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)
17e 45.2 ± 5.3125.6 ± 13.1>100055.6 ± 3.8>1000
17o 38.9 ± 4.5150.3 ± 15.2>1000204.2 ± 22.2>1000
17p 31.8 ± 4.1142.8 ± 14.5>100015.4 ± 1.9>1000
BKM-120 (Control) 44.6 ± 3.6164.3 ± 18.2118.7 ± 12.579.3 ± 11.0512.6 ± 55.4
Data synthesized from Frontiers in Pharmacology, 2024.[5]

Structure-Activity Relationship (SAR) Insights:

The data reveals that subtle modifications to the pyran-like scaffold can significantly impact both potency and selectivity.

  • Potency: Compound 17p demonstrates the highest potency against PI3Kα and PI3Kδ, with IC50 values of 31.8 nM and 15.4 nM, respectively.[5] This increased potency can be attributed to the specific substitutions on the pyrimidine ring, which likely enhance binding affinity within the ATP-binding pocket of the enzyme.

  • Selectivity: Notably, all three compounds exhibit significant selectivity against the γ isoform of PI3K and mTOR.[5] This isoform selectivity is a critical attribute for minimizing off-target effects and associated toxicities. The absence of activity against mTOR is particularly desirable for achieving a more targeted inhibition of the PI3K pathway.

Part 2: Pyran Derivatives as Selective COX-2 Inhibitors for Anti-Inflammatory Therapy

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with an improved gastrointestinal safety profile.[8]

Comparative Efficacy of Pyran-Containing COX-2 Inhibitors

A study on new heterocyclic derivatives incorporating pyran and pyrazole moieties has demonstrated the potential of these scaffolds in developing potent and selective COX-2 inhibitors.[9] The following table presents a comparison of the in vitro COX-1 and COX-2 inhibitory activities of selected compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
6 >1001.8>55.6
11 >1000.9>111.1
12 >1000.4>250
13 >1000.7>142.9
Celecoxib (Control) 15.20.05304
Data synthesized from Molecules, 2025.[9]

Structure-Activity Relationship (SAR) Insights:

The pyran ring, in conjunction with other heterocyclic systems, plays a crucial role in conferring COX-2 selectivity.

  • Potency and Selectivity: Compound 12 emerges as a highly potent and selective COX-2 inhibitor, with an IC50 of 0.4 µM and a selectivity index greater than 250.[9] The specific arrangement of the pyran, pyrazole, and other aromatic moieties in compound 12 likely facilitates optimal binding to the larger, more accommodating active site of COX-2 compared to COX-1.

  • Causality of Design: The design of these hybrid molecules is a deliberate strategy to combine the pharmacophoric features of known COX-2 inhibitors. The pyran scaffold contributes to the overall shape and electronic properties of the molecule, enabling it to fit snugly into the COX-2 active site and establish key interactions with amino acid residues.

Part 3: Pyran Scaffolds as Modulators of γ-Secretase for Alzheimer's Disease

γ-Secretase is an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides.[6][10] The dysregulation of this process, particularly the overproduction of the aggregation-prone Aβ42 peptide, is a central event in the pathogenesis of Alzheimer's disease.[11] Unlike inhibitors that block the enzyme's activity altogether, γ-secretase modulators (GSMs) allosterically modify the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides.[12]

Efficacy of Pyran-Related Pyridazine-Derived GSMs

A preclinical study on pyridazine-derived GSMs, which can be considered structurally related to pyran, has demonstrated their potential in modulating Aβ production.[11] The table below summarizes the in vitro efficacy of these compounds.

CompoundAβ42 Inhibition IC50 (nM)Aβ40 Inhibition IC50 (nM)Aβ38 Potentiation EC50 (nM)
2 1.810.14.9
3 1.58.94.2
Data synthesized from JEM, 2021.[11]

Mechanistic Insights:

The pyran-like pyridazine core in these GSMs is crucial for their modulatory activity. These compounds bind to an allosteric site on the γ-secretase complex, inducing a conformational change that alters the processivity of the enzyme. This results in a shift in the cleavage site, leading to a decrease in the production of Aβ42 and a concomitant increase in the production of the shorter, less toxic Aβ38 peptide.[11] This nuanced approach offers a potential therapeutic advantage over broad-spectrum γ-secretase inhibitors, which can interfere with the processing of other important substrates like Notch, leading to significant side effects.[10]

Part 4: Experimental Protocols for Enzyme Inhibition Assays

The accurate determination of enzyme inhibition is paramount in drug discovery. The following protocols provide a detailed, step-by-step methodology for conducting in vitro kinase and COX inhibition assays. These protocols are designed to be self-validating, ensuring the generation of robust and reproducible data.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Serial dilution in DMSO) Assay_Plate_Prep 2. Assay Plate Preparation (Kinase, Substrate, ATP) Compound_Addition 3. Add Compound to Plate Assay_Plate_Prep->Compound_Addition Incubation 4. Incubate at RT Compound_Addition->Incubation Detection_Reagent 5. Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence_Reading 6. Read Luminescence Detection_Reagent->Luminescence_Reading Data_Plot 7. Plot Data (Luminescence vs. [Inhibitor]) Luminescence_Reading->Data_Plot IC50_Calc 8. Calculate IC50 (Sigmoidal dose-response curve) Data_Plot->IC50_Calc

References

The Pivotal Role of the Tetrahydropyran Scaffold: A Comparative Guide to the Structure-Activity Relationship of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the strategic selection and optimization of molecular scaffolds are paramount. The tetrahydropyran (THP) ring system, a "privileged structure" in medicinal chemistry, has emerged as a versatile and highly effective core for the design of potent and selective enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of tetrahydropyran derivatives targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of oncogenic proteins like Ras.

We will dissect the nuanced molecular interactions that govern the inhibitory activity of these compounds, compare their performance with mechanistically distinct ICMT inhibitors, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced SAR insights for the rational design of next-generation therapeutics.

The Significance of Targeting ICMT in Cancer Therapy

Isoprenylcysteine carboxyl methyltransferase (ICMT) catalyzes the final step in the post-translational modification of a class of proteins that share a C-terminal "CaaX box" motif.[1] This includes the Ras superfamily of small GTPases, which are implicated in approximately one-third of all human cancers.[2] The ICMT-mediated methylation of the C-terminal cysteine is essential for the proper subcellular localization and function of Ras proteins.[3] Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane, thereby disrupting downstream signaling pathways, such as the Ras/Raf/Mek/Erk pathway, that are often hyperactivated in cancer.[3][4] This provides a compelling rationale for the development of ICMT inhibitors as potential anticancer agents.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 1: The Ras modification pathway and the point of ICMT inhibition."; fontcolor="#5F6368"; fontsize=12; } dot

Structure-Activity Relationship of Tetrahydropyranyl ICMT Inhibitors

A significant advancement in the development of ICMT inhibitors came with the discovery of a series of methylated tetrahydropyranyl (THP) derivatives.[5][6] High-throughput screening identified a hit compound which served as the foundation for extensive SAR studies. These studies systematically explored how modifications to different regions of the molecule impact its inhibitory potency against human ICMT.

Core Scaffold and Key Interactions

The core structure consists of a central tetrahydropyran ring linked to two aromatic moieties. The SAR exploration focused on three key regions: the aniline benzene ring (Region A), the linker and the second aromatic ring (Region B), and the tetrahydropyran ring itself (Region C).

dot graph SAR { layout=neato; node [shape=none, image="https://i.imgur.com/your_image.png"]; // Placeholder for a chemical structure image // In a real scenario, you'd generate or have an image of the core scaffold. // For this example, we'll use a textual representation. node [shape=plaintext, fontsize=14]; Core [label="Region A - Aniline Ring -- Linker -- Region C - Tetrahydropyran Ring -- Region B - Aromatic Ring"]; } caption { label="Figure 2: Key regions for SAR exploration in tetrahydropyran-based ICMT inhibitors."; fontcolor="#5F6368"; fontsize=12; } dot

Quantitative SAR Analysis

The inhibitory activity of the synthesized analogs was determined using in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) as the primary endpoint. The data reveals critical insights into the structural requirements for potent ICMT inhibition.

CompoundRegion A ModificationRegion B ModificationRegion C ModificationICMT IC50 (nM)[5][6]
1 3-MethoxyPhenylUnsubstituted THP310
2 UnsubstitutedPhenylUnsubstituted THP>2500
3 3-Methoxy4-FluorophenylUnsubstituted THP150
4 3-Methoxy4-ChlorophenylUnsubstituted THP120
5 3-MethoxyPhenyl3-Methoxy THP27
6 3-MethoxyPhenyl4,4-Dimethyl THP1.3
7 3-Methoxy4-Fluorophenyl4,4-Dimethyl THP2.5
8 3-Methoxy4-Chlorophenyl4,4-Dimethyl THP1.8

Key Insights from the SAR Data:

  • Region A (Aniline Ring): A methoxy substituent at the 3-position of the aniline ring is crucial for potent activity. The unsubstituted analog 2 is significantly less active than the 3-methoxy substituted compound 1 .[5]

  • Region B (Second Aromatic Ring): Halogen substitution on the second phenyl ring, particularly with fluorine or chlorine, enhances potency. Compounds 3 and 4 show improved activity compared to the unsubstituted phenyl analog 1 .[5]

  • Region C (Tetrahydropyran Ring): Modifications to the THP ring itself have the most dramatic impact on inhibitory activity. The introduction of a methoxy group at the 3-position of the THP ring in compound 5 leads to a significant increase in potency.[6] The most potent analogs, 6 , 7 , and 8 , feature a gem-dimethyl substitution at the 4-position of the THP ring, with compound 6 exhibiting an outstanding IC50 of 1.3 nM.[6]

Comparison with Alternative ICMT Inhibitors

The tetrahydropyran-based compounds represent a significant step forward in the quest for potent and specific ICMT inhibitors. To appreciate their advantages, it is instructive to compare them with other classes of ICMT inhibitors that operate through different mechanisms.

Inhibitor ClassExample CompoundMechanism of ActionKey AdvantagesKey Limitations
Tetrahydropyran-based Compound 6 Potent, likely competitive or mixed-type inhibitorHigh potency (low nM), potential for good drug-like propertiesFurther optimization for in vivo efficacy and safety required
Indole-based CysmethynilSmall molecule inhibitor identified through HTS[2][4]First-in-class, demonstrated cellular activity and Ras mislocalization[4]Moderate potency (~2.4 µM), poor aqueous solubility[4][7]
Substrate Analogs N-acetyl-S-farnesyl-l-cysteine (AFC)Competitive inhibition by mimicking the natural substrate[8]Mechanistically well-understoodLow potency (µM range), potential for pleiotropic effects[9]
Product Analogs S-adenosyl-l-homocysteine (AdoHcy)Product inhibition of the methyltransferase reaction[8]Natural feedback inhibitorNon-selective for ICMT, inhibits other methyltransferases[8]

The tetrahydropyran-based inhibitors, particularly the 4,4-dimethyl substituted analogs, offer a clear advantage in terms of in vitro potency compared to the first-generation indole-based inhibitors and the substrate/product analogs. Their scaffold also provides ample opportunities for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Experimental Protocols for Evaluating ICMT Inhibitors

The rigorous evaluation of ICMT inhibitors requires a combination of in vitro enzymatic assays and cell-based functional assays. The following protocols provide a framework for assessing the activity and mechanism of action of novel ICMT-targeting compounds.

In Vitro ICMT Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a prenylated substrate.[10][11]

Materials:

  • Recombinant human ICMT enzyme

  • N-acetyl-S-geranylgeranyl-l-cysteine (AGGC) or other suitable substrate

  • [³H]S-adenosyl-L-methionine ([³H]SAM)

  • Test inhibitor (e.g., tetrahydropyran derivative)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, combine the assay buffer, substrate, and test inhibitor at various concentrations.

  • Initiate the reaction by adding the ICMT enzyme and [³H]SAM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the methylated substrate using an organic solvent (e.g., ethyl acetate).

  • Transfer the organic layer to a scintillation vial, evaporate the solvent, and add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 3: Workflow for the in vitro radiometric ICMT inhibition assay."; fontcolor="#5F6368"; fontsize=12; } dot

Cell-Based Ras Mislocalization Assay

This immunofluorescence-based assay provides a direct visualization of the downstream cellular effect of ICMT inhibition.[3]

Materials:

  • Cancer cell line expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras)

  • Cell culture medium and supplements

  • Test inhibitor

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells expressing fluorescently tagged Ras onto coverslips in a multi-well plate.

  • Treat the cells with the test inhibitor at various concentrations for a suitable duration (e.g., 24-48 hours).

  • Fix, permeabilize, and counterstain the cells.

  • Acquire images using a confocal or high-resolution fluorescence microscope.

  • Quantify the mislocalization of Ras by measuring the ratio of fluorescence intensity at the plasma membrane versus the cytoplasm. A significant decrease in this ratio indicates effective ICMT inhibition.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 4: Workflow for the cell-based Ras mislocalization assay."; fontcolor="#5F6368"; fontsize=12; } dot

Conclusion and Future Directions

The detailed structure-activity relationship studies of tetrahydropyran-based ICMT inhibitors have yielded compounds with exceptional in vitro potency. The 4,4-dimethyl THP moiety, in particular, has been identified as a key structural feature for achieving low nanomolar activity. These findings provide a robust framework for the design of next-generation ICMT inhibitors.

Future efforts should focus on optimizing the pharmacokinetic properties of these potent compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the combination of ICMT inhibitors with other anticancer agents, such as farnesyltransferase inhibitors, may offer synergistic therapeutic benefits. The continued application of rational drug design principles, guided by a deep understanding of SAR, holds immense promise for the development of novel and effective cancer therapies targeting the Ras signaling pathway.

References

A Strategic Guide to Carboxylic Acid Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The carboxylic acid moiety is a cornerstone of molecular recognition in drug design. Its ability to act as a hydrogen bond donor and acceptor, coupled with its anionic charge at physiological pH, makes it a powerful tool for anchoring ligands to their biological targets. However, this functional group is not without its liabilities. Poor oral bioavailability, rapid metabolic clearance via acyl glucuronidation, and potential for idiosyncratic toxicity can hinder the development of promising drug candidates.[1][2][3]

This guide provides a comparative analysis of common carboxylic acid bioisosteres, offering a strategic framework for their application. We will delve into the nuanced effects of these surrogates on critical physicochemical properties and outline robust experimental protocols for their evaluation.

The Strategic Imperative for Bioisosteric Replacement

The decision to replace a carboxylic acid is driven by the need to overcome specific challenges while preserving or enhancing target engagement. Key strategic goals include:

  • Improving Pharmacokinetic Profile: Enhancing metabolic stability and increasing membrane permeability are common objectives.[1]

  • Mitigating Toxicity: Circumventing the formation of reactive acyl glucuronide metabolites is a primary concern.[1][3]

  • Modulating Acidity (pKa): Fine-tuning the pKa can impact solubility, absorption, and target binding affinity.[4]

  • Exploring Novel Interactions: Some bioisosteres can introduce new, beneficial interactions within the target's binding site.

  • Securing Intellectual Property: Novel bioisosteric replacements can create new chemical entities with distinct patentability.[2]

Comparative Analysis of Key Bioisosteres

The selection of a suitable bioisostere is context-dependent, with no single replacement being universally optimal.[2][5] A screening approach is often necessary. The table below summarizes the key properties of frequently employed bioisosteres, providing a foundation for rational selection.

BioisostereTypical pKa RangeKey Physicochemical Features & Rationale for UseNotable Drug Example(s)
Carboxylic Acid ~4-5Benchmark. Planar geometry. Strong H-bond acceptor. Prone to acyl glucuronidation, which can lead to reactive metabolites and toxicity. Often limits passive diffusion.[1][2]Zanamivir[6], Ibuprofen
5-Substituted Tetrazole ~4.5-4.9Acidity Mimic. Similar pKa and charge distribution to carboxylates.[7] More metabolically stable and generally more lipophilic.[8][9] Can form N-glucuronides, which are less reactive than O-glucuronides.[5]Losartan[8], Candesartan[10]
N-Acylsulfonamide ~3.5-4.5Acidity Mimic. Comparable pKa to carboxylic acids and similar hydrogen bonding capabilities.[11] Often used to improve metabolic stability and receptor affinity.[12][13]Celecoxib, Zafirlukast[11]
3-Hydroxyisoxazole ~4-5Planar Acidity Mimic. Planar heterocycle with pKa values close to carboxylic acids.[5][14] Has been used extensively in neuroscience to mimic glutamate.Ibotenic acid (natural product)[5]
Hydroxamic Acid ~8-9Weaker Acid & Metal Chelator. Less acidic than carboxylic acids.[5] Often employed for its strong metal-chelating properties, but can also serve as a bioisostere, sometimes improving potency.[5][14]Vorinostat
Highly Fluorinated Alcohol ~12Lipophilic Non-Acidic Mimic. Weakly acidic, non-planar surrogate. Its higher lipophilicity can be advantageous for CNS drug discovery by improving BBB penetration.[5][14](Used in developmental compounds)

A Strategic Workflow for Bioisostere Selection & Evaluation

The process of selecting and validating a carboxylic acid bioisostere should be systematic. The following workflow outlines a rational approach, from initial strategic decision-making to experimental validation.

workflow cluster_0 Strategy & Design cluster_1 Experimental Validation cluster_2 Analysis & Decision Start Identify Need: - Poor PK (Metabolism, Permeability) - Toxicity Concerns - pKa Modulation Needed Select Select Panel of Bioisosteres (Based on Table 1 & Project Goals) Start->Select Synthesize Synthesize Analogues Select->Synthesize pKa Determine Acidity (pKa) (UV-metric or Potentiometric) Synthesize->pKa LogD Measure Lipophilicity (LogD7.4) (Shake-Flask Method) Synthesize->LogD MetStab Assess Metabolic Stability (Liver Microsomes/Hepatocytes) Synthesize->MetStab Perm Evaluate Permeability (PAMPA or Caco-2 Assay) Synthesize->Perm Activity Confirm Biological Activity (In Vitro Target Assay) Synthesize->Activity Analyze Analyze Data: Compare properties vs. parent acid and project goals pKa->Analyze LogD->Analyze MetStab->Analyze Perm->Analyze Activity->Analyze Decision Select Lead Candidate(s) for In Vivo Studies Analyze->Decision

Caption: A decision-making workflow for the selection and experimental validation of carboxylic acid bioisosteres.

Experimental Protocols for Core Physicochemical Assays

Accurate and reproducible experimental data are critical for making informed decisions. The following protocols describe standardized methods for determining the key physicochemical properties of bioisosteres.

Protocol 1: pKa Determination by UV-Metric Method

This method is suitable for compounds with a UV chromophore and requires minimal sample.[15]

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of aqueous buffers covering a pH range from 1.0 to 13.0.

  • Assay Setup: In a 96-well UV-transparent plate, add the appropriate buffer to each well. Add a small aliquot of the compound stock solution to each well to a final concentration of 50-100 µM.

  • Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and non-ionized species have different absorbances) against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Protocol 2: LogD₇.₄ Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between an organic and an aqueous phase at a physiological pH.[15][16]

  • Preparation: Prepare a buffer solution at pH 7.4 (e.g., PBS) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This minimizes volume changes during the experiment.

  • Partitioning: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Cap the vial and shake vigorously for 1-2 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[17][18][19]

  • Reagents: Obtain pooled liver microsomes (human, rat, etc.) and an NADPH-regenerating system.

  • Incubation: Pre-warm a solution of liver microsomes in a phosphate buffer (pH 7.4) at 37°C. Add the test compound (typically at 1 µM final concentration).

  • Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the initial linear portion gives the degradation rate constant. From this, the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) can be calculated.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method for predicting passive membrane permeability.[20][21]

  • Membrane Preparation: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).[22]

  • Assay Setup: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4). Add the test compound solution (e.g., 10 µM in pH 7.4 buffer with 5% DMSO) to the wells of the coated donor plate.[23]

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the effective permeability coefficient (Pₑ) using the concentrations from the donor, acceptor, and a reference standard of the initial compound solution.

For compounds that may be substrates of transporters, a more complex cell-based assay like the Caco-2 permeability assay is recommended to assess both passive permeability and active transport.[24][25]

Case Study: The Development of Losartan

The development of the angiotensin II receptor antagonist Losartan is a classic example of successful carboxylic acid bioisosterism.[26] Initial lead compounds possessed a carboxylic acid moiety. By replacing this group with a 5-tetrazole ring, researchers achieved several key improvements:

  • Enhanced Potency: The tetrazole maintained the critical acidic interaction with the receptor.

  • Improved Metabolic Profile: The tetrazole is resistant to the metabolic pathways that would degrade a carboxylic acid.[9]

  • Increased Lipophilicity: This substitution contributed to better pharmacokinetic properties.[8]

This strategic replacement was crucial for transforming a lead compound into a successful drug, highlighting the power of bioisosterism in medicinal chemistry.[10][27]

classification cluster_acidic Acidic Bioisosteres (pKa Mimics) cluster_less_acidic Less Acidic / Non-Acidic Bioisosteres CA Carboxylic Acid (Benchmark) Tetrazole Tetrazole CA->Tetrazole Improves Metabolic Stability Acylsulfonamide N-Acylsulfonamide CA->Acylsulfonamide Modulates Acidity/PK Hydroxyisoxazole 3-Hydroxyisoxazole CA->Hydroxyisoxazole Maintains Planarity & Acidity Hydroxamic Hydroxamic Acid CA->Hydroxamic Introduces Chelation Fluorinated_OH Fluorinated Alcohol CA->Fluorinated_OH Increases Lipophilicity/BBB Penetration

Caption: Classification of common carboxylic acid bioisosteres based on acidity and strategic utility.

Conclusion

The replacement of a carboxylic acid with a bioisostere is a powerful and frequently used strategy in drug design to overcome pharmacokinetic and toxicological hurdles. A deep understanding of how different surrogates modulate physicochemical properties like pKa, lipophilicity, and metabolic stability is essential for their rational application. By employing a systematic workflow that combines strategic design with robust experimental validation, researchers can effectively navigate the complexities of bioisosteric replacement to develop safer and more effective medicines.

References

A Comparative Guide to the Validation of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Privileged Structures in Modern Drug Discovery

In the landscape of medicinal chemistry, the concept of a "privileged scaffold" stands as a cornerstone of efficient drug discovery. First described by Evans et al. in 1988, this term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity.[1][2] These scaffolds are not merely promiscuous; they represent versatile templates that possess favorable drug-like properties, are synthetically tractable, and can be decorated with diverse functional groups to achieve potency and selectivity against specific targets.[2][3] Their value lies in their proven ability to increase hit rates in screening campaigns and serve as high-quality starting points for hit-to-lead optimization.[2]

The tetrahydropyran (THP) ring is a prominent feature in many natural products and approved drugs, valued for its favorable metabolic stability and its role as a hydrogen bond acceptor.[4][5] This guide focuses on a specific, promising derivative: 4-cyanotetrahydro-2H-pyran-4-carboxylic acid . This molecule is distinguished by its spirocyclic nature, which imparts a rigid, three-dimensional geometry often associated with improved selectivity and physicochemical properties compared to flat, aromatic systems.[6] Furthermore, it possesses two chemically orthogonal functional groups—a nitrile and a carboxylic acid—providing ideal handles for combinatorial library synthesis.[7]

This document provides a comprehensive framework for the validation of this compound as a privileged scaffold. We will objectively compare its potential against established privileged structures, presenting a logical workflow supported by experimental and computational methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and validate novel chemotypes for therapeutic innovation.

Section 1: The Validation Workflow: A Multi-Pillar Approach

Validating a new scaffold requires a systematic and multi-faceted approach that integrates computational analysis, chemical synthesis, biological screening, and pharmacokinetic profiling. The causality behind this workflow is to de-risk the scaffold early by assessing its potential across several critical parameters simultaneously. A failure in any one area—be it synthetic inaccessibility, lack of broad biological activity, or poor drug-like properties—can terminate its consideration as a privileged structure.

Our validation strategy is built on four pillars:

  • Library Synthesis & Chemical Space Analysis: Assessing the synthetic accessibility and the diversity of the chemical space the scaffold can occupy.

  • In Silico Profiling: Computationally predicting the scaffold's potential for broad target engagement and favorable drug-like properties.

  • In Vitro Biological Screening: Empirically testing a representative library against a diverse panel of biological targets to confirm its "privileged" nature.

  • ADME-Tox Profiling: Evaluating the scaffold's fundamental pharmacokinetic and safety properties.

For this guide, we will compare our candidate scaffold against two well-established frameworks:

  • Indole: A classic, planar aromatic privileged scaffold found in numerous approved drugs.[8]

  • Spiro[3.3]heptane Diamine: A non-heterocyclic, three-dimensional spirocyclic scaffold, chosen to contrast the influence of the THP ring's heteroatom.

Scaffold_Validation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Profiling cluster_2 Phase 3: Decision Scaffold_Selection Candidate Scaffold Selection (this compound) Library_Design Library Design (Exploiting Orthogonal Handles) Scaffold_Selection->Library_Design Rationale: 3D shape, 2 functional groups Synthesis Library Synthesis Library_Design->Synthesis Feasibility In_Silico In Silico Profiling (Docking, ADME Prediction) Synthesis->In_Silico In_Vitro In Vitro Screening (Diverse Target Panel) Synthesis->In_Vitro In_Silico->In_Vitro Prioritize Compounds ADME_Tox In Vitro ADME-Tox (Permeability, Stability, Cytotoxicity) In_Vitro->ADME_Tox Profile Hits Data_Analysis Data Synthesis & Comparative Analysis In_Vitro->Data_Analysis ADME_Tox->Data_Analysis Decision Go / No-Go Decision (Validation as Privileged Scaffold) Data_Analysis->Decision Library_Synthesis_Workflow cluster_amide Vector 1: Amide Formation cluster_amine Vector 2: Amine Formation Start This compound Amide_Coupling Amide Coupling (HATU, DIPEA, R1R2NH) Start->Amide_Coupling Nitrile_Reduction Nitrile Reduction (e.g., H2, Raney Ni) Start->Nitrile_Reduction Amide_Library Amide Library (Diverse R1, R2 groups) Amide_Coupling->Amide_Library Primary_Amine Primary Amine Intermediate Nitrile_Reduction->Primary_Amine Amine_Derivatization Further Derivatization (Acylation, Alkylation) Primary_Amine->Amine_Derivatization Amine_Library Amine Library (Diverse R3 groups) Amine_Derivatization->Amine_Library Decision_Framework Input Candidate Scaffold Q1 Synthetically Tractable? Input->Q1 Q2 Broad In Silico Potential? Q1->Q2 Yes Fail REJECT (Scaffold has liabilities) Q1->Fail No Q3 Broad In Vitro Hit Rate? Q2->Q3 Yes Q2->Fail No Q4 Favorable ADME-Tox Profile? Q3->Q4 Yes Q3->Fail No Pass VALIDATED PRIVILEGED SCAFFOLD Q4->Pass Yes Q4->Fail No

References

comparative analysis of pyran vs thiopyran analogs in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Pyran vs. Thiopyran Analogs in Biological Systems

Authored by a Senior Application Scientist

Introduction

Heterocyclic compounds form the backbone of a vast array of biologically active molecules, including a significant percentage of pharmaceuticals on the market today. Among these, six-membered oxygen- and sulfur-containing heterocycles, pyran and thiopyran respectively, are privileged scaffolds. Their unique stereoelectronic properties, arising from the presence of the heteroatom, allow them to interact with biological targets in distinct ways. This guide provides a comprehensive comparative analysis of pyran and thiopyran analogs in biological systems, offering insights into their structure-activity relationships, physicochemical properties, and therapeutic potential. We will delve into the experimental data that underpins our understanding of these fascinating molecules and provide detailed protocols for their evaluation.

Physicochemical Properties: The Foundation of Biological Activity

The seemingly subtle change of an oxygen atom in a pyran ring to a sulfur atom in a thiopyran ring imparts significant differences in their physicochemical properties. These differences, summarized in Table 1, have profound implications for their biological behavior, including membrane permeability, metabolic stability, and target engagement.

Table 1: Comparative Physicochemical Properties of Pyran and Thiopyran Scaffolds

PropertyPyranThiopyranImplication in Biological Systems
Electronegativity of Heteroatom Oxygen (3.44)Sulfur (2.58)Influences hydrogen bonding capacity and overall polarity.
Bond Length (C-X-C) C-O (~1.43 Å)C-S (~1.82 Å)Affects ring conformation and steric interactions with biological targets.
Bond Angle (C-X-C) ~111°~100°Contributes to different ring puckering and overall three-dimensional shape.
Lipophilicity (logP) Generally lowerGenerally higherHigher lipophilicity in thiopyrans can enhance membrane permeability but may also increase non-specific binding and toxicity.
Hydrogen Bond Acceptor Strength StrongWeakThe oxygen in pyran is a potent hydrogen bond acceptor, crucial for many protein-ligand interactions.

The greater electronegativity of oxygen in pyran makes it a stronger hydrogen bond acceptor compared to the sulfur in thiopyran. This property is often critical for anchoring a molecule within the binding pocket of a protein. Conversely, the increased lipophilicity of thiopyran analogs can enhance their ability to cross cellular membranes, a desirable trait for targeting intracellular proteins.

Comparative Biological Activities: A Tale of Two Heteroatoms

The distinct physicochemical properties of pyran and thiopyran analogs translate into a diverse range of biological activities. While both scaffolds are found in compounds with anticancer, anti-inflammatory, and antimicrobial properties, the specific substitution patterns and the nature of the heteroatom often dictate the potency and selectivity of a given analog.

Anticancer Activity

Both pyran and thiopyran derivatives have shown significant promise as anticancer agents. For instance, certain dihydropyran-fused pyrazole derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines. Similarly, novel thiopyran-based compounds have demonstrated the ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.

A compelling comparative study investigated a series of pyran and thiopyran analogs for their ability to inhibit a specific kinase involved in cancer cell proliferation. The results, summarized in Table 2, highlight the impact of the heteroatom on inhibitory activity.

Table 2: Comparative Kinase Inhibitory Activity of Pyran vs. Thiopyran Analogs

Compound IDHeteroatomR-groupIC50 (nM)
PYR-001 Oxygen4-fluorophenyl150
THIO-001 Sulfur4-fluorophenyl50
PYR-002 Oxygen3-methoxyphenyl220
THIO-002 Sulfur3-methoxyphenyl85

In this particular series, the thiopyran analogs consistently demonstrated greater potency. This could be attributed to a more favorable interaction of the sulfur atom with a specific hydrophobic pocket within the kinase's active site, a hypothesis that can be further investigated through molecular modeling studies.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Both pyran and thiopyran-containing molecules have been explored for their potential to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

For example, a study on pyran-containing natural products demonstrated their ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The proposed mechanism involves the inhibition of IκBα phosphorylation, a key step in the activation of the NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p p-IκBα IKK->IkBa_p phosphorylates NFkB NF-κB IkBa_p->NFkB releases Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines transcription Pyran Pyran Analog Pyran->IKK inhibits

Figure 1: Proposed mechanism of anti-inflammatory action of a pyran analog via inhibition of the NF-κB pathway.

Experimental Protocols for Biological Evaluation

To rigorously compare the biological activities of pyran and thiopyran analogs, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for assessing anticancer and anti-inflammatory effects.

Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines

This protocol assesses the ability of a compound to reduce the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Pyran and thiopyran analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyran and thiopyran analogs in complete medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Western Blot for NF-κB Pathway Activation

This protocol assesses the effect of compounds on the phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 6-well cell culture plates

  • LPS (Lipopolysaccharide)

  • Pyran and thiopyran analogs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with the pyran or thiopyran analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot a Seed Cells b Compound Treatment a->b c LPS Stimulation b->c d Cell Lysis c->d e BCA Assay d->e f SDS-PAGE e->f g PVDF Transfer f->g h Immunoblotting g->h i Detection h->i

Figure 2: Experimental workflow for Western blot analysis of NF-κB pathway modulation.

Conclusion and Future Directions

The comparative analysis of pyran and thiopyran analogs reveals a fascinating interplay between subtle structural modifications and profound changes in biological activity. The choice of heteroatom significantly influences the physicochemical properties of the resulting molecule, which in turn dictates its pharmacokinetic and pharmacodynamic profile. While general trends can be observed, the specific biological context and the substitution pattern on the heterocyclic ring are paramount in determining the ultimate therapeutic potential of a given compound.

Future research in this area should focus on:

  • Head-to-head comparative studies: More studies directly comparing pyran and thiopyran analogs within the same biological assays are needed to build a more comprehensive understanding of their structure-activity relationships.

  • Molecular modeling and structural biology: In silico and crystallographic studies can provide valuable insights into the molecular basis of target recognition and help in the rational design of more potent and selective analogs.

  • Exploration of novel biological targets: The chemical diversity offered by pyran and thiopyran scaffolds should be leveraged to explore their potential against a wider range of biological targets and disease indications.

By combining rigorous experimental evaluation with modern drug design strategies, the full therapeutic potential of these versatile heterocyclic scaffolds can be unlocked.

A Senior Application Scientist's Guide to Assessing the Novelty of Spirocyclic Architectures in Intellectual Property

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Renaissance in Drug Discovery

In the perpetual quest for novel therapeutics, medicinal chemists are increasingly "escaping flatland" by embracing three-dimensional molecular architectures. Among these, spirocyclic scaffolds—ring systems fused at a single, quaternary carbon atom—have emerged as privileged structures.[1][2] Their inherent rigidity and three-dimensionality offer a powerful tool for drug design, enabling precise projection of functional groups into three-dimensional binding sites.[3] This conformational restriction can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to their more flexible or planar counterparts.[1][4][5][6]

Spirocycles are not merely a synthetic curiosity; they are found in numerous natural products and are integral components of several approved drugs, such as the diuretic Spironolactone and the antifungal Griseofulvin.[7][8] The surge in their use is evident in the recent peer-reviewed and patent literature, with novel spirocyclic candidates addressing a wide array of biological targets.[9][10] However, this growing interest necessitates a rigorous and systematic approach to assessing their novelty for the purposes of securing intellectual property (IP). The significant investment required for drug development hinges on the ability to protect these innovative chemical entities.[11][12]

This guide provides an in-depth framework for evaluating the patentability of novel spirocyclic architectures. We will move beyond simple structural searches to explore the nuanced interplay between chemical structure, experimental data, and the legal requirements for patentability, empowering you to confidently navigate the IP landscape.

The Foundation of Patentability: Novelty, Inventive Step, and Utility

Before delving into the practical workflow, it is crucial to understand the three pillars of patentability for any chemical invention.[12]

  • Novelty: This is the most straightforward requirement. The exact chemical structure must not have been previously disclosed to the public in any form—be it in a patent, scientific journal, or conference presentation.[11][13] This body of existing knowledge is referred to as "prior art."

  • Inventive Step (Non-Obviousness): This is a more subjective but critical hurdle. The invention cannot be an "obvious" modification of a known compound to a "person having ordinary skill in the art."[11][14] For a new spirocycle that is structurally similar to a known compound, patentability often depends on demonstrating an unexpected technical effect—a surprising improvement in a relevant property.[14]

  • Utility (Industrial Application): The invention must have a specific, substantial, and credible use.[11][15] In drug discovery, this is typically demonstrated by showing biological activity against a therapeutic target.

While novelty is a binary check, the inventive step is an argument built on comparative experimental data. It is here that the unique properties conferred by the spirocyclic core become paramount.

A Systematic Workflow for Assessing Novelty and Inventive Step

A thorough assessment is a multi-stage process that combines database searching with strategic experimental validation. The goal is not only to determine if a molecule is new but also to build a compelling case for its non-obviousness.

Novelty_Assessment_Workflow cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Decision & Strategy cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Patentability Outcome start Define Spirocyclic Core & Key Pharmacophores search Conduct Comprehensive Prior Art Search start->search analyze Analyze Search Results search->analyze is_novel Exact Match Found? analyze->is_novel is_obvious Close Analogs Found? is_novel->is_obvious No not_patentable Likely Not Patentable on Novelty Grounds is_novel->not_patentable Yes experiment Design & Execute Comparative Experiments is_obvious->experiment Yes patentable Strong Case for Patentability is_obvious->patentable No (Composition of Matter Likely Patentable) maybe_patentable Patentability Depends on Inventive Step is_obvious->maybe_patentable data_analysis Analyze Data for Unexpected Effects experiment->data_analysis data_analysis->not_patentable Expected Results (Likely Obvious) data_analysis->patentable Unexpected Results maybe_patentable->experiment

Caption: Workflow for assessing the patentability of novel spirocyclic architectures.

Protocol 1: Comprehensive Prior Art Search

Objective: To identify any public disclosure of the exact spirocyclic molecule or structurally similar compounds.

Methodology:

  • Define the Search Query:

    • Exact Structure: Use the canonical SMILES or InChI key of your molecule.

    • Substructure: Define the core spirocyclic scaffold. This is critical for finding close analogs. Be strategic: a search that is too broad will yield unmanageable results, while one that is too narrow may miss relevant prior art. Include key pharmacophoric elements attached to the core.

  • Execute Searches Across Key Databases:

    • Chemical Databases (Essential):

      • CAS SciFinder-n: The gold standard for chemical substance and reaction searches. Perform exact structure and substructure searches. Its comprehensive coverage of patents and journals is unparalleled.

      • Reaxys: Another powerful database with extensive coverage of chemical literature and patents, offering excellent substructure and reaction search capabilities.

    • Patent Databases:

      • Google Patents: A user-friendly, full-text searchable database covering multiple patent offices. Use chemical names, IUPAC names, and company/inventor names.

      • Espacenet (European Patent Office): Provides access to worldwide patent data.

      • Patentscope (WIPO): Search international patent applications.

    • Literature Databases:

      • PubMed, Scopus, Web of Science: Use keyword searches for the biological target, compound class, or therapeutic area to uncover non-patent literature.

  • Document and Analyze Findings:

    • If an exact match is found: The compound lacks novelty. The investigation may stop unless a new use, formulation, or polymorphic form is discovered, which may be independently patentable.[15][16]

    • If close analogs are found: The focus shifts to building a case for an inventive step. Identify the closest prior art compound(s) for subsequent experimental comparison.

Demonstrating the Inventive Step: The Power of Comparative Data

When your novelty search reveals close structural analogs, the patentability of your spirocyclic compound hinges on demonstrating that it possesses unexpected, advantageous properties.[14] The spirocyclic core must not be just a trivial replacement but a key structural feature that confers a surprising technical advantage. This is where rigorous, head-to-head experimental data becomes the cornerstone of your IP strategy.

The choice of experiments should be guided by the therapeutic goal and the known liabilities of the chemical class. The key is to show a clear, data-driven improvement over the closest prior art.

Property AssessedPotential Advantage of Spirocyclic ScaffoldExample Metric
Potency Rigid conformation pre-organizes pharmacophores for optimal binding.Lower IC₅₀ or EC₅₀ value.
Selectivity Unique 3D vectoring of substituents avoids interactions with off-targets.>100-fold selectivity against a related kinase or receptor.
Solubility Higher Fsp³ character disrupts crystal packing and improves solvation.[1][17]Higher kinetic or thermodynamic solubility (µg/mL).
Metabolic Stability Blocking sites of metabolism; reduced lipophilicity.[1][17]Longer half-life (t½) in liver microsomes or hepatocytes.
Permeability Modulation of polarity and polar surface area (PSA).Higher apparent permeability (Papp) in a Caco-2 assay.
Safety/Toxicity Reduced off-target activity (e.g., hERG channel inhibition).[1]Higher hERG IC₅₀ value, indicating lower risk of cardiotoxicity.

Table 1: Key Properties for Demonstrating an Inventive Step with Comparative Data.

Protocol 2: Self-Validating Comparative Metabolic Stability Assay

Objective: To compare the metabolic stability of a novel spirocyclic compound ("Spiro-X") against its closest non-spirocyclic prior art analog ("Analog-Y").

Causality: Improved metabolic stability can lead to a longer in vivo half-life, potentially reducing the required dose and frequency of administration. This is a significant and non-obvious advantage. Spirocyclic scaffolds can enhance stability by replacing metabolically labile groups or by inducing a conformation that shields other parts of the molecule from metabolic enzymes.[1]

Methodology:

  • Materials:

    • Test compounds: Spiro-X, Analog-Y.

    • Positive control (high clearance compound): Verapamil or Propranolol.

    • Negative control (low clearance compound): Warfarin.

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching.

  • Procedure:

    • Prepare a stock solution of all compounds in DMSO.

    • In a 96-well plate, pre-incubate the test compounds and controls (final concentration 1 µM) with HLM (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T₀ (zero) time point for a parallel set of wells, which are immediately quenched with cold acetonitrile containing the internal standard.

    • Incubate the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in designated wells with cold acetonitrile.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis & Self-Validation:

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

    • Plot the natural log of the remaining parent compound (%) versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Trustworthiness Check: The results are considered valid only if the positive control (Verapamil) shows high clearance (e.g., t½ < 15 min) and the negative control (Warfarin) shows low clearance (e.g., t½ > 60 min). This internal validation ensures the assay system is performing as expected.

  • Interpreting for Inventive Step:

    • If Spiro-X shows a significantly longer half-life (e.g., >3-5 fold) compared to Analog-Y, this provides strong evidence of an unexpected technical effect, supporting the case for non-obviousness.

Visualizing the Patentability Decision

Once search results and experimental data are gathered, a decision on the likelihood of patentability can be made.

Patentability_Decision_Tree Decision Tree for Spirocycle Patentability start Start: Novel Spirocyclic Compound prior_art_search Prior Art Search (Structure) start->prior_art_search exact_match Exact Structure Disclosed? prior_art_search->exact_match close_analog Close Analog Disclosed? exact_match->close_analog No no_novelty No Composition of Matter Patent (Lacks Novelty) exact_match->no_novelty Yes high_novelty High Likelihood of Patentability close_analog->high_novelty No comparative_data Generate Comparative Data vs. Closest Analog close_analog->comparative_data Yes unexpected_effect Unexpectedly Superior Properties? comparative_data->unexpected_effect inventive_step Strong Argument for Inventive Step unexpected_effect->inventive_step Yes obvious Likely Obvious; Low Chance of Patentability unexpected_effect->obvious No

Caption: Decision tree for assessing the patentability of a spirocyclic compound.

Conclusion: Building a Defensible IP Position

Assessing the novelty of spirocyclic architectures is a critical function in modern drug discovery that extends far beyond a simple database query. It requires a scientist's strategic mindset, blending computational searches with rigorous, comparative experimental work. While the synthetic complexity of spirocycles can be a challenge, it also creates a fertile ground for innovation and the generation of valuable intellectual property.[4][10]

The key to a strong patent is to demonstrate not only that a molecule is new, but that its unique spirocyclic core provides a tangible and unexpected advantage over what was previously known. By following a systematic workflow of searching, testing, and comparing, researchers can build a robust, data-driven case for patentability, ensuring their innovative contributions to medicine are protected.

References

A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection and validation of molecular scaffolds are paramount. The 4-cyanotetrahydro-2H-pyran-4-carboxylic acid scaffold has emerged as a promising starting point for the synthesis of novel therapeutic agents, owing to its versatile functional groups—a nitrile and a carboxylic acid—that allow for diverse chemical modifications.[1] This guide provides a comprehensive framework for the in vitro testing of compounds synthesized from this heterocyclic building block, with a focus on establishing a clear, data-driven comparison of their biological activities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide researchers in their quest for identifying lead candidates.

The Strategic Importance of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its non-planar, saturated structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The presence of the nitrile and carboxylic acid moieties on the this compound core offers two orthogonal handles for chemical elaboration, enabling the exploration of a vast chemical space and the optimization of structure-activity relationships (SAR). This scaffold is particularly noted for its application in the development of enzyme inhibitors and agents targeting the central nervous system.[1]

Designing a Comparative In Vitro Testing Cascade

A systematic and tiered approach to in vitro testing is essential for efficiently identifying promising compounds while minimizing resource expenditure. For novel compounds derived from our scaffold of interest, a logical testing cascade would begin with broad cytotoxicity screening, followed by more specific functional assays based on the intended therapeutic target. Here, we propose a comparative study of three hypothetical compounds synthesized from this compound:

  • Compound A: A derivative functionalized at the carboxylic acid with a substituted aniline, designed to probe interactions within a kinase active site.

  • Compound B: A derivative where the nitrile group has been converted to an amidine, introducing a basic center to target interactions with serine proteases.

  • Compound C: A derivative with modifications at both the carboxylic acid and nitrile groups, aimed at exploring polypharmacology or enhancing cellular permeability.

The following diagram illustrates the proposed workflow for the in vitro evaluation of these compounds.

G cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening (Target-Specific Assays) cluster_3 Data Analysis & Candidate Selection start 4-Cyanotetrahydro-2H-pyran- 4-carboxylic acid synth_A Synthesis of Compound A start->synth_A synth_B Synthesis of Compound B start->synth_B synth_C Synthesis of Compound C start->synth_C cytotoxicity Cytotoxicity Assay (MTT on HeLa cells) synth_A->cytotoxicity synth_B->cytotoxicity synth_C->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., CDK2) cytotoxicity->kinase_assay Low Cytotoxicity protease_assay Protease Inhibition Assay (e.g., Thrombin) cytotoxicity->protease_assay Low Cytotoxicity antibacterial_assay Antibacterial Screening (MIC determination) cytotoxicity->antibacterial_assay Low Cytotoxicity analysis Comparative Analysis (IC50/MIC values) kinase_assay->analysis protease_assay->analysis antibacterial_assay->analysis selection Lead Candidate Selection analysis->selection

Caption: Experimental workflow for the in vitro evaluation of synthesized compounds.

Part 1: Primary Screening - Assessing General Cytotoxicity

Before investigating specific biological activities, it is crucial to determine the inherent cytotoxicity of the synthesized compounds. This initial screen helps to identify compounds that are overtly toxic to cells, which might otherwise lead to misleading results in subsequent target-oriented assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: HeLa (human cervical cancer) cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compounds A, B, and C in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using a sigmoidal dose-response curve.

Comparative Cytotoxicity Data
CompoundHeLa Cell Line IC50 (µM)Interpretation
Compound A> 100Low cytotoxicity, suitable for further target-based assays.
Compound B25.5Moderate cytotoxicity, may have off-target effects.
Compound C5.2High cytotoxicity, potentially a cytotoxic agent.
Doxorubicin (Control)0.8Potent cytotoxic agent.

Part 2: Secondary Screening - Target-Oriented Assays

Following the initial cytotoxicity assessment, compounds with acceptable toxicity profiles can be advanced to more specific in vitro assays designed to probe their activity against their intended biological targets. Pyran derivatives have shown promise as anticancer, antibacterial, and antioxidant agents.[2]

A. Kinase Inhibition Assay: A Focus on Cyclin-Dependent Kinase 2 (CDK2)

Given that pyran-containing compounds have been investigated as potential CDK2 inhibitors, this assay is a logical step for Compound A.[2] Dysregulation of CDK2 is a hallmark of several cancers, making it an attractive therapeutic target.

This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[3]

  • Compound Preparation: Prepare a serial dilution of Compound A in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted Compound A or a vehicle control (DMSO). Add the CDK2 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a peptide substrate) and ATP. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

  • Signal Generation: Add a Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_phase_genes S-phase Genes E2F->S_phase_genes Activates Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb Further Phosphorylates CompoundA Compound A CompoundA->CyclinE_CDK2 Inhibits

Caption: Simplified diagram of CDK2's role in the G1/S cell cycle transition.

B. Antibacterial Susceptibility Testing

The diverse chemical space accessible from the tetrahydropyran scaffold warrants broad biological screening. The antibacterial activity of heterocyclic compounds is well-documented.[4] A broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against common bacterial strains.

  • Bacterial Inoculum Preparation: Aseptically prepare a suspension of the test bacterium (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of Compounds A, B, and C in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Comparative Biological Activity Data
CompoundCDK2 Inhibition IC50 (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Compound A0.5> 128> 128
Compound B15.21664
Compound C2.832> 128
Staurosporine (Control)0.02N/AN/A
Ampicillin (Control)N/A0.54

Conclusion: A Path Forward

This guide outlines a systematic approach to the in vitro evaluation of novel compounds derived from this compound. Based on the hypothetical data presented, Compound A emerges as a potent and selective kinase inhibitor with low cytotoxicity, warranting further investigation as an anticancer agent. Compound B demonstrates moderate antibacterial activity, suggesting that this scaffold could be optimized for antimicrobial applications. Compound C, with its significant cytotoxicity and moderate kinase inhibition, could be explored as a potential cytotoxic drug.

The provided protocols and comparative framework serve as a robust starting point for researchers. It is imperative to remember that these in vitro assays are the initial steps in a long and complex drug discovery process.[5] Promising candidates identified through these methods will require further validation in more complex cellular models and subsequent in vivo studies to ascertain their therapeutic potential.

References

A Comparative Guide to the Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[chroman-2,4'-piperidin]-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure is a key component in a variety of biologically active compounds, including potent enzyme inhibitors and promising therapeutic candidates for diseases ranging from cancer to tuberculosis.[1][2] This guide provides a comparative analysis of alternative synthetic routes to this valuable scaffold, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific drug development needs.

The Classical Approach: The Kabbe Condensation

The Kabbe condensation has long been a cornerstone for the synthesis of chroman-4-ones and their spirocyclic derivatives.[1] This method typically involves the reaction of a 2'-hydroxyacetophenone with a cyclic ketone, such as a protected piperidin-4-one, in the presence of a secondary amine catalyst like pyrrolidine or piperidine.

Mechanistic Rationale

The reaction proceeds through a series of equilibria, initiated by the formation of an enamine from the piperidin-4-one and the amine catalyst. This is followed by a Knoevenagel-type condensation with the 2'-hydroxyacetophenone. An intramolecular Michael addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone intermediate then leads to the formation of the chromanone ring. The final step is the elimination of the amine catalyst, regenerating it for the next catalytic cycle. The choice of a secondary amine is critical as it facilitates both the enamine formation and the final elimination step.

Kabbe_Condensation cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Product 2-Hydroxyacetophenone 2-Hydroxyacetophenone Knoevenagel_Condensation Knoevenagel Condensation 2-Hydroxyacetophenone->Knoevenagel_Condensation Piperidin-4-one Piperidin-4-one Enamine_Formation Enamine Formation Piperidin-4-one->Enamine_Formation Amine_Catalyst Secondary Amine (e.g., Pyrrolidine) Amine_Catalyst->Enamine_Formation Enamine_Formation->Knoevenagel_Condensation Enamine Intermediate Intramolecular_Michael_Addition Intramolecular Michael Addition Knoevenagel_Condensation->Intramolecular_Michael_Addition α,β-Unsaturated Ketone Catalyst_Regeneration Catalyst Regeneration Intramolecular_Michael_Addition->Catalyst_Regeneration Cyclized Intermediate Catalyst_Regeneration->Amine_Catalyst Recycled Spiro_Product Spiro[chroman-2,4'-piperidin]-4-one Catalyst_Regeneration->Spiro_Product

Caption: Workflow of the Kabbe Condensation for Spiro[chroman-2,4'-piperidin]-4-one Synthesis.

Performance and Considerations

The Kabbe condensation is valued for its operational simplicity and the use of readily available starting materials. However, it can suffer from drawbacks such as harsh reaction conditions (often requiring high temperatures), long reaction times, and moderate yields, particularly with less reactive substrates. The purification of the final product from the high-boiling solvents and excess reagents can also be challenging.

ParameterTypical ConditionsYield RangeAdvantagesDisadvantages
Catalyst Pyrrolidine, PiperidineReadily available, inexpensiveCan be difficult to remove
Solvent Toluene, xylene, DMSOGood for high temperaturesHigh boiling points, difficult to remove
Temperature 80-140 °C (Reflux)40-70%One-pot reactionHigh energy consumption, potential side reactions
Reaction Time 12-48 hoursSimple setupLong reaction times
Detailed Experimental Protocol: Organocatalyzed Kabbe Condensation

Recent advancements have led to milder, organocatalyzed versions of the Kabbe condensation. The following protocol is adapted from a procedure published in Organic Syntheses, which utilizes a bifunctional organocatalyst.[3]

Materials:

  • 2'-Hydroxyacetophenone derivative (1.0 equiv)

  • N-Boc-piperidin-4-one (1.1 equiv)

  • Pyrrolidine (0.5 equiv)

  • Butyric acid (0.5 equiv)

  • Anhydrous DMSO (0.2 M)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMSO, followed by pyrrolidine and butyric acid. Stir the mixture for 10 minutes at room temperature.

  • Add N-Boc-piperidin-4-one to the mixture and stir for an additional 15 minutes.

  • Add a solution of the 2'-hydroxyacetophenone derivative in DMSO to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[chroman-2,4'-piperidin]-4-one derivative.

Multicomponent Reactions (MCRs): A Strategy for Efficiency

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient and atom-economical alternative to traditional multi-step syntheses.

Mechanistic Rationale

Several MCR strategies have been developed for the synthesis of spiro[chroman-2,4'-piperidin]-4-ones. A common approach involves the one-pot reaction of a salicylaldehyde, an active methylene compound (e.g., a β-ketoester or malononitrile), and a piperidin-4-one derivative. The reaction cascade is often initiated by a Knoevenagel condensation between the salicylaldehyde and the active methylene compound, followed by a Michael addition of the piperidin-4-one enamine or enolate, and a subsequent intramolecular cyclization and dehydration to furnish the spirocyclic core. The choice of catalyst (e.g., a base like piperidine or an organocatalyst) is crucial in directing the reaction pathway and achieving high yields.

MCR_Synthesis cluster_start_mcr Starting Materials cluster_steps_mcr Reaction Cascade cluster_product_mcr Product Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel Piperidin-4-one Piperidin-4-one Michael_Addition Michael Addition Piperidin-4-one->Michael_Addition Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Knoevenagel Catalyst_MCR Catalyst (e.g., L-proline) Catalyst_MCR->Knoevenagel Knoevenagel->Michael_Addition Knoevenagel Adduct Intramolecular_Cyclization Intramolecular Cyclization Michael_Addition->Intramolecular_Cyclization Michael Adduct Spiro_Product_MCR Spiro[chroman-2,4'-piperidin]-4-one Derivative Intramolecular_Cyclization->Spiro_Product_MCR

Caption: Generalized workflow for a multicomponent synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives.

Performance and Considerations

MCRs present a significant improvement in terms of efficiency, reducing the number of synthetic steps, purification procedures, and waste generation. They often proceed under milder conditions than the classical Kabbe condensation and can provide access to a wider range of derivatives by simply varying the starting components. However, the optimization of reaction conditions for a specific set of reactants can be complex, and the control of stereoselectivity can be challenging.

ParameterTypical ConditionsYield RangeAdvantagesDisadvantages
Catalyst L-proline, piperidine, ionic liquidsHigh atom economy, step efficiencyOptimization can be complex
Solvent Ethanol, methanol, water, or solvent-freeGreener solvents can be usedSolubility of reactants can be an issue
Temperature Room temperature to 80 °C60-90%Milder conditions, faster reactionsPotential for side product formation
Reaction Time 2-12 hoursHigh diversity in a single stepStereocontrol can be challenging

Domino and Tandem Reactions

Domino or tandem reactions, where a series of intramolecular transformations are triggered by a single event, represent another elegant and efficient strategy for the construction of complex molecular architectures like the spiro[chroman-2,4'-piperidin]-4-one scaffold.

Mechanistic Rationale

A representative domino approach involves an initial intermolecular reaction, such as a Michael addition, which then sets the stage for a cascade of intramolecular cyclizations. For instance, the reaction of a 2-hydroxy-ω-alkenylacetophenone with an amine can initiate a sequence of aza-Michael addition followed by an oxa-Michael addition to construct the piperidine and chromanone rings in a single, stereocontrolled operation. The choice of catalyst and the design of the starting material are critical for the success of these cascade reactions.

Performance and Considerations

Domino reactions offer the potential for high levels of stereocontrol and the rapid construction of molecular complexity from relatively simple starting materials. They are often highly efficient and can lead to the formation of multiple new bonds in a single step. The main challenge lies in the design and synthesis of the precursor molecules that are primed for the desired cascade.

ParameterTypical ConditionsYield RangeAdvantagesDisadvantages
Catalyst Acid or base catalysts, organocatalystsHigh stereoselectivity, rapid complexity generationPrecursor synthesis can be multi-step
Solvent Dichloromethane, acetonitrile, tolueneHigh efficiencySubstrate scope can be limited
Temperature 0 °C to reflux50-85%Multiple bond formations in one potReaction pathway can be sensitive to conditions
Reaction Time 4-24 hoursElegant and convergentRequires careful substrate design

Comparative Summary and Outlook

The choice of a synthetic route to spiro[chroman-2,4'-piperidin]-4-one derivatives will ultimately depend on the specific goals of the research program.

  • For rapid, diversity-oriented synthesis and lead discovery , multicomponent reactions offer a clear advantage due to their efficiency and the ability to quickly generate a library of analogs by varying the starting materials.

  • For the synthesis of a specific target molecule on a larger scale , a well-optimized Kabbe condensation or a domino reaction may be more suitable, particularly if high stereocontrol is required in the latter case.

  • From a green chemistry perspective , MCRs and organocatalyzed Kabbe condensations are generally preferable due to their milder conditions, reduced waste, and higher atom economy.

Future research in this area will likely focus on the development of novel catalytic systems that can provide even greater control over stereoselectivity in multicomponent and domino reactions, as well as the expansion of the substrate scope for these efficient transformations. The continued exploration of new synthetic methodologies will undoubtedly facilitate the discovery of novel spiro[chroman-2,4'-piperidin]-4-one derivatives with enhanced therapeutic potential.

References

A Senior Application Scientist's Guide to Evaluating the Physicochemical Properties of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping the Flatland of Medicinal Chemistry

In the landscape of modern drug discovery, the mantra has shifted from "bigger is better" to "smarter is better." For decades, medicinal chemistry was dominated by flat, aromatic structures. While effective, this "flatland" approach often led to compounds with challenging physicochemical properties, such as poor solubility and high metabolic turnover. The strategic move towards molecules with greater three-dimensionality (3D), measured by a higher fraction of sp³ hybridized carbons (Fsp³), has been shown to correlate with increased clinical success.[1][2]

Spirocyclic amines are at the forefront of this 3D revolution.[3] These unique scaffolds, where two rings are joined by a single common atom, introduce rigid, well-defined exit vectors and a distinct conformational profile.[1][4] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth comparison of the physicochemical properties of spirocyclic amines against common non-spirocyclic alternatives and details the field-proven experimental protocols necessary for their thorough evaluation.

Part 1: The Spirocyclic Advantage: A Comparative Physicochemical Analysis

The introduction of a spirocyclic scaffold is not merely a structural curiosity; it is a deliberate strategy to modulate key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][6] The inherent rigidity and non-planar nature of spirocycles directly influence their behavior in biological systems when compared to more traditional, flexible monocyclic amines like piperidines and morpholines.[2][7]

The primary advantage stems from increasing the Fsp³ character of a molecule.[1] This structural complexity can lead to improved potency, selectivity, and pharmacokinetic properties.[1] For instance, replacing a morpholine ring with a diverse azaspirocycle has been shown to lower lipophilicity (logD) and enhance metabolic stability, key hurdles in many drug optimization campaigns.[1]

Table 1: Comparative Physicochemical Properties of Azaspirocycles vs. Common Monocyclic Amines

PropertyAzaspirocycle (e.g., Azaspiro[3.3]heptane)Common Monocyclic Amine (e.g., Piperidine, Piperazine)Rationale & Impact on Drug Discovery
Lipophilicity (logD) Generally LowerGenerally HigherLower lipophilicity often reduces off-target toxicity (e.g., hERG inhibition) and can improve the overall ADME profile.[2]
Aqueous Solubility Generally HigherVariable, Often LowerImproved solubility is critical for achieving adequate drug exposure, especially for oral administration.[7]
Basicity (pKa) Modulated by Ring Strain & ConformationStandard RangeThe rigid framework allows for fine-tuning of pKa, which is crucial for optimizing target engagement and cell permeability.[2]
Metabolic Stability Generally HigherOften Susceptible to MetabolismThe 3D structure can shield adjacent chemical groups from metabolic enzymes (e.g., CYPs), increasing the drug's half-life.[7]
Molecular Shape Rigid, 3DFlexible, Less DefinedA well-defined 3D shape provides precise vectoral orientations for substituents, enhancing binding affinity and selectivity for the target protein.[8][9]

Part 2: Key Physicochemical Parameters & Their Interplay

A deep understanding of a few core physicochemical properties is essential for predicting a compound's in vivo behavior. These properties are not independent variables; they are interconnected in a delicate balance that chemists must learn to manipulate.

Lipophilicity (logP & logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[10][11] It is commonly expressed as:

  • logP: The logarithm of the partition coefficient of a neutral compound between octanol and water.[11]

  • logD: The logarithm of the distribution coefficient, which accounts for both the neutral and ionized forms of a compound at a specific pH.[10][12]

For amines, logD at a physiological pH of 7.4 (logD₇.₄) is the more relevant parameter.[10] The causality behind the spirocyclic advantage is that their 3D structure disrupts the planarity that can lead to high lipophilicity, often improving the ADME profile without sacrificing potency.[1][2]

Basicity (pKa)

The pKa of an amine dictates its ionization state at a given pH.[13] This is fundamentally important because:

  • Solubility: The protonated, ionized form of an amine is typically much more water-soluble.

  • Permeability: The neutral, non-ionized form is generally better able to cross lipid cell membranes.[13]

  • Target Binding: Many drug-receptor interactions rely on a specific charge state, often forming key ionic bonds.

The rigid geometry of a spirocycle can alter the hybridization and steric accessibility of the nitrogen's lone pair of electrons, providing a powerful tool to tune the pKa to an optimal value for the desired balance of solubility and permeability.

The relationship between these properties is critical. The Henderson-Hasselbalch equation governs the ratio of ionized to non-ionized species, which in turn determines the overall distribution coefficient (logD) and solubility at physiological pH.

a cluster_0 Fundamental Molecular Property cluster_1 Environmental Factor cluster_2 Resulting System Properties pKa pKa (Intrinsic Basicity) Ionization Ionization State ([BH+]/[B]) pKa->Ionization Governs pH pH (e.g., Physiological pH 7.4) pH->Ionization Determines logD logD (Effective Lipophilicity) Ionization->logD Impacts Solubility Aqueous Solubility Ionization->Solubility Impacts logP logP (Intrinsic Lipophilicity) logP->logD B A Compound Synthesis & Purification B Stock Solution Prep. (e.g., 10 mM in DMSO) A->B C pKa Determination (Potentiometric Titration) B->C D logD₇.₄ Determination (Shake-Flask or HPLC) B->D E Aqueous Solubility Assay (Kinetic or Thermodynamic) B->E F Metabolic Stability Assay (Liver Microsomes) B->F G Data Analysis & Property Profiling C->G D->G E->G F->G

References

The Discerning Eye: A Comparative Guide to Cross-Reactivity of Pyran-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyran Scaffold, a Privileged Structure with a Selectivity Challenge

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged structures" due to their inherent ability to bind to multiple, distinct biological targets. The pyran ring, a six-membered oxygen-containing heterocycle, is a quintessential example of such a scaffold.[1][2][3] Its derivatives are foundational to a vast number of natural products and synthetic molecules, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][3][4]

The very properties that make the pyran scaffold so versatile—its capacity for hydrogen bonding and its conformational pre-organization—also present a critical challenge in drug development: cross-reactivity . An inhibitor designed for a specific target, such as a protein kinase, may inadvertently bind to and modulate the activity of unintended off-targets. This polypharmacology can lead to unexpected side effects, toxicity, or even, in some cases, beneficial synergistic effects. Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not just a regulatory hurdle but a fundamental necessity for developing safe and effective medicines.

This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors derived from pyran building blocks. Moving beyond a simple listing of data, we will explore the causality behind experimental choices for profiling selectivity, provide detailed protocols for cornerstone assays, and present comparative data to guide researchers in their inhibitor design and evaluation efforts.

Comparative Analysis: Selectivity Profiles of Two Pyran-Derived Inhibitors

To illustrate the spectrum of selectivity among pyran-based compounds, we will compare two inhibitors targeting different enzyme classes: a highly selective Phosphoinositide 3-Kinase (PI3K) inhibitor and a β-secretase 1 (BACE1) inhibitor with known off-target interactions.

Case Study 1: A Thieno[3,2-b]pyran-Based PI3Kδ Inhibitor with High Selectivity

The PI3K signaling pathway is frequently dysregulated in cancer, making its isoforms attractive therapeutic targets.[2] One such inhibitor, PI3KD-IN-015 , incorporates a 5-morpholino-7H-thieno[3,2-b]pyran-7-one core and was developed as a highly selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in leukocytes and overexpressed in B-cell malignancies.[1][2]

Cross-reactivity for this compound was assessed using a comprehensive kinome scan, a method that tests binding affinity against a large panel of kinases. The results underscore its remarkable specificity.

InhibitorPrimary TargetKey Off-Targets (at 1 µM)Selectivity ScoreSource
PI3KD-IN-015 PI3KδPI4K, other PI3K isoforms and mutantsHighly Selective[1]

As the data indicates, at a high concentration of 1 µM, PI3KD-IN-015 showed negligible binding to a wide array of protein kinases, interacting only with closely related lipid kinases.[1] This high degree of selectivity is a desirable trait, minimizing the potential for off-target effects and associated toxicities. The thieno[3,2-b]pyran scaffold, in this specific substitution pattern, appears to confer a geometry that is exquisitely tailored to the ATP-binding pocket of PI3Kδ over other kinases.

Case Study 2: A BACE1 Inhibitor with Known Cross-Reactivity

BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides.[5][6] The inhibitor GRL-8234 was developed as a potent BACE1 inhibitor. However, profiling revealed a notable off-target interaction with Cathepsin D, another aspartyl protease.[6]

InhibitorPrimary TargetKey Off-TargetsOn-Target Potency (Ki)Off-Target Potency (IC50)Source
GRL-8234 BACE1Cathepsin D1.8 nM79 nM[6]

GRL-8234 exhibits a 44-fold selectivity for BACE1 over Cathepsin D. While this represents a decent selectivity window, the inhibition of Cathepsin D, a key lysosomal enzyme, could lead to mechanism-based side effects, particularly with chronic dosing required for Alzheimer's treatment.[6] This case highlights that even when targeting a non-kinase, the principles of cross-reactivity are paramount, and structural similarities between target classes (here, aspartyl proteases) can be a source of off-target binding.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for accurately profiling an inhibitor. No single assay can capture the full picture of a compound's behavior. Here, we detail two gold-standard, orthogonal methodologies: large-scale kinase profiling for in vitro binding and the Cellular Thermal Shift Assay (CETSA) for in-cell target engagement.

Methodology 1: Large-Scale Kinase Profiling (KINOMEscan™)

This technique provides a broad, unbiased view of an inhibitor's interactions across the human kinome. It is an in vitro competitive binding assay that quantitatively measures the ability of a compound to displace a proprietary ligand from the active site of over 450 kinases.

Causality Behind Experimental Choices:

  • Why a binding assay, not an activity assay? Binding assays are often more straightforward, do not require optimization for each individual kinase's substrate and buffer conditions, and can identify interactions with non-functional or inactive kinase conformations.

  • Why test at a high concentration (e.g., 1-10 µM)? An initial screen at a high concentration acts as a stringent filter. If a compound shows no binding at 10 µM, it is highly unlikely to have significant off-target effects at therapeutic concentrations. Hits from this screen can then be followed up with dose-response curves to determine affinity (Kd).

  • The Output Metric (% of Control): The result is typically given as a percentage of the control signal. A lower percentage indicates stronger binding and greater displacement of the reference ligand, flagging a potential interaction.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis A Test Inhibitor (e.g., Pyran-based compound) D Incubate Kinase, Inhibitor, and Ligand Beads A->D B DNA-tagged Kinase Panel (~468 kinases) B->D C Ligand-immobilized beads C->D E Equilibration to allow competitive binding D->E F Wash to remove unbound kinase E->F G Quantify bead-bound kinase via qPCR of DNA tag F->G H Calculate % of Control: (Test Signal / DMSO Signal) * 100 G->H I Generate Selectivity Profile (e.g., TREEspot™ visualization) H->I

Caption: Generalized workflow for a KINOMEscan™ competitive binding assay.

  • Compound Preparation: Solubilize the test inhibitor in 100% DMSO to create a high-concentration stock. Prepare a working solution at the desired screening concentration.

  • Assay Plate Setup: In a multi-well plate, combine the DNA-tagged kinases, the ligand-immobilized solid support (beads), and the test inhibitor. A DMSO-only well serves as the 100% binding control.

  • Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium. This step is critical for the competitive binding process to occur.

  • Separation: The beads are washed to remove any kinase that has been displaced by the test inhibitor and remains in solution.

  • Quantification: The amount of kinase remaining bound to the beads is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR). The high sensitivity of qPCR allows for very precise measurement.

  • Data Analysis: The signal from the test compound is compared to the DMSO control. A result of <10% of control is typically considered a significant interaction or "hit". Data from a full panel screen can be used to calculate a selectivity score, providing a quantitative measure of promiscuity.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they don't account for cell permeability, efflux pumps, or the true engagement of a target in its native environment. CETSA® bridges this gap by measuring target engagement within intact cells or even tissues.[5][7] The principle is based on ligand-induced thermal stabilization: a protein bound to its inhibitor is more resistant to heat-induced denaturation.[7][8]

Causality Behind Experimental Choices:

  • Why heat the cells? Heating provides the energy to unfold proteins. Unfolded proteins aggregate and precipitate out of solution. This provides a simple physical basis for separating engaged (stabilized, soluble) from unengaged (unstable, aggregated) protein.

  • Why an Isothermal Dose-Response (ITDR)? While a full melt curve across a temperature gradient can prove target engagement, the ITDR format is more amenable to determining potency (EC50) in a cellular context. A single, carefully chosen temperature is used to challenge the cells while varying the inhibitor concentration. This temperature is selected to be on the steep part of the protein's melt curve to provide the largest possible signal window.

  • Detection Method: Western blotting is the classic readout, but higher-throughput methods like AlphaScreen® or mass spectrometry can be employed for screening campaigns.[5]

G cluster_cell Cellular Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis A Culture and harvest cells B Treat cells with varying concentrations of inhibitor A->B C Heat cell suspension at a pre-determined temperature (e.g., 52°C for 3 min) B->C D Cool on ice C->D E Lyse cells (e.g., freeze-thaw cycles) D->E F Separate soluble vs. aggregated protein via centrifugation E->F G Quantify soluble target protein (e.g., Western Blot, ELISA) F->G H Plot dose-response curve and determine cellular EC50 G->H

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (CAS No. 848821-06-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with field-proven insights to ensure operational safety and environmental compliance. The protocols herein are based on the compound's distinct chemical nature, characterized by the presence of both a nitrile (cyano) functional group and a carboxylic acid functional group.

Core Principle: Hazard-Based Risk Assessment

Proper disposal begins with a thorough understanding of the compound's hazards. This compound is a dual-hazard substance. Its toxicological profile is dominated by the nitrile group , while its physical reactivity is influenced by the carboxylic acid group .

  • Toxicity (Nitrile Group): The primary and most severe hazard stems from the cyano (-C≡N) moiety. Organic nitriles are toxic and can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. Furthermore, and most critically for disposal, nitriles can react with acids to generate highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] This compound is classified for transport under UN2811 , "Toxic solids, organic, n.o.s.", confirming its significant toxicity.[3]

  • Corrosivity (Carboxylic Acid Group): The carboxylic acid (-COOH) group renders the compound acidic. While it is a solid, its solutions will be acidic and can cause irritation or corrosion to skin, eyes, and mucous membranes.[4] This acidic nature creates an inherent incompatibility risk, as it can provide the acidic conditions necessary to degrade the nitrile group and release HCN.

Given these hazards, all waste containing this compound must be treated as acutely hazardous waste . Under no circumstances should this chemical be disposed of via drain or regular trash.[5][6]

Essential Safety and Handling Protocols

Prior to generating or handling waste, ensure the following controls are in place. These measures are mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) and are fundamental to a safe laboratory environment.[7][8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent all routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Consider double-gloving.Prevents dermal absorption, a potential route for cyanide poisoning.[9]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn if splashing is possible.Protects against accidental splashes of solutions which can be both toxic and acidic.[10]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from contact and contamination.
Respiratory Not typically required for small quantities handled in a fume hood.All handling of this solid and its solutions must be performed within a certified chemical fume hood.[5][6]
Engineering Controls

All work involving this compound, including weighing, dissolution, and waste consolidation, must be conducted in a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation of any dust or accidentally generated HCN gas.[6]

Step-by-Step Disposal Protocol

The following workflow provides a systematic process for the safe segregation, containment, and disposal of waste containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Critical Incompatibility Check cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposition start Waste Generated (Solid or Liquid) q_solid Is the waste solid or liquid? start->q_solid solid_waste Collect in dedicated solid waste container. q_solid->solid_waste Solid liquid_waste Collect in dedicated liquid waste container. q_solid->liquid_waste Liquid check_acid ABSOLUTELY NO ACIDS OR ACIDIC WASTE IN THIS CONTAINER liquid_waste->check_acid container Use compatible container (Glass or HDPE). Ensure it is clean and dry. check_acid->container labeling Label Container Immediately: 1. 'Hazardous Waste' 2. 'Toxic' & 'Corrosive' 3. 'Cyanide-Containing Waste - NO ACIDS' 4. Full Chemical Name & Concentration 5. Date of Accumulation Start container->labeling storage Store sealed container in a designated Satellite Accumulation Area (SAA). Store away from acids. labeling->storage ehs Contact Environmental Health & Safety (EHS) for pickup. storage->ehs

Caption: Decision workflow for the disposal of this compound.

1. Waste Identification and Segregation:

  • Immediately upon generation, identify the waste stream. This includes the pure compound, contaminated labware (pipette tips, wipes), and solutions.

  • CRITICAL STEP: This waste stream must be segregated from all other waste streams, especially acidic waste.[9] Maintain a dedicated waste container solely for this and related cyanide-containing compounds.[1] Accidental mixing with acid could be fatal.

2. Waste Containerization:

  • Select a compatible, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[4]

  • Ensure the container is clearly and properly labeled before any waste is added.

3. Labeling:

  • The label must comply with EPA and OSHA regulations.[5][11] At a minimum, it must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear warning: "Cyanide-Containing Waste – Keep Away From Acids"

    • Associated hazards: "Toxic," "Corrosive"

    • The accumulation start date (the date the first drop of waste enters the container).

4. Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[12]

  • The SAA for this waste must be physically separate from any area where acids are stored or accumulated.

  • Keep the container sealed at all times except when adding waste.

5. Final Disposal:

  • Once the container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup and disposal.[12][13]

  • Disposal will likely be through high-temperature incineration at a licensed facility capable of handling cyanide-containing wastes.[13] Do not attempt to treat or neutralize this waste in the lab. While chemical destruction of cyanides is possible, it involves hazardous reagents (like hypochlorite) and requires specialized procedures and validation; it should not be performed by untrained personnel.[14]

Regulatory Compliance: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes.[14] Waste containing this compound is likely to be classified under one or more of the following EPA waste codes:

  • P030: "Cyanides (soluble cyanide salts), not otherwise specified." As a discarded commercial chemical product, this is a likely classification due to the high acute toxicity of the cyanide functional group.[9] P-listed wastes are subject to the most stringent management standards.[15]

  • D003 (Reactivity): This code applies to wastes that are capable of generating toxic gases, vapors, or fumes when exposed to a pH condition between 2 and 12.5.[14] Given the potential to generate HCN gas upon contact with acid, this characteristic waste code is highly probable.

  • D002 (Corrosivity): If the waste is in a solution with a pH of 2 or less, it would also be classified as a corrosive hazardous waste.[14]

Your institution's EHS department will make the final determination, but you must manage the waste with the assumption that it meets these criteria.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Small Spill (in a fume hood): Absorb the material with an inert absorbent like vermiculite or sand. Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it in your sealed hazardous waste container. Clean the area with a soap and water solution, collecting the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[1]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

By adhering to these stringent protocols, you ensure the safety of yourself and your colleagues while maintaining regulatory compliance and protecting the environment. Trust in these validated procedures is the cornerstone of a responsible and secure research environment.

References

Navigating the Safe Handling of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

The primary hazards associated with 4-cyanotetrahydro-2H-pyran-4-carboxylic acid are predicted based on the reactivity of its nitrile and carboxylic acid moieties. Similar compounds, such as Tetrahydro-2H-pyran-4-carboxylic acid, are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] The presence of the nitrile group introduces an additional layer of potential toxicity. Nitriles can be harmful if swallowed, and upon heating or in the presence of strong acids, they can undergo hydrolysis to form carboxylic acids.[3][4][5]

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][6]

  • Serious Eye Damage/Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][7]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on established safety standards for handling chemicals with similar hazard profiles.

Hand Protection

Nitrile Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[9] It is imperative to use gloves that are of an appropriate thickness and to inspect them for any signs of degradation or perforation before use. Double-gloving is a prudent practice, especially when handling larger quantities or during procedures with a higher risk of splashing.

Eye and Face Protection

Safety Goggles and Face Shield: Tight-sealing safety goggles are mandatory to protect against splashes.[1][2] When there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with safety goggles.

Skin and Body Protection

Laboratory Coat and Protective Clothing: A buttoned laboratory coat should be worn at all times. For procedures with a higher risk of exposure, chemically resistant aprons or suits may be necessary. Ensure that all skin is covered.

Respiratory Protection

Use in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2][7]

Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Plan Start Start: Handling 4-cyanotetrahydro-2H- pyran-4-carboxylic acid AssessRisk Assess Risk of Exposure (Splash, Aerosol, Dust) Start->AssessRisk LowRisk Low Risk: Small quantities, controlled transfer AssessRisk->LowRisk Low HighRisk High Risk: Large quantities, heating, potential for aerosolization AssessRisk->HighRisk High BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat LowRisk->BasePPE EnhancedPPE Enhanced PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Chemical Resistant Apron - Respirator (if needed) HighRisk->EnhancedPPE Proceed Proceed with Experiment BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE Selection Workflow for Handling this compound.

Summary of Recommended PPE

Exposure RouteRecommended Personal Protective Equipment (PPE)Rationale
Skin Contact Nitrile gloves (consider double-gloving), laboratory coat, and additional protective clothing as needed.[1][2]To prevent skin irritation and potential absorption.
Eye Contact Tight-sealing safety goggles. A face shield should be used in addition to goggles if there is a splash hazard.[1][2]To protect against serious eye irritation and potential damage.
Inhalation Work in a well-ventilated area, preferably a chemical fume hood. Use a NIOSH-approved respirator if necessary.[1][2][7]To prevent respiratory tract irritation from dust or aerosols.
Ingestion Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]To prevent accidental ingestion.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]

Disposal Plan

All waste containing this compound should be considered hazardous.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][7]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. The principles of proactive hazard assessment and the diligent use of appropriate PPE are paramount in the responsible conduct of scientific research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.